Peptide YY (3-36)
Description
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C176H272N52O54/c1-84(2)67-114(155(265)202-104(27-19-61-192-174(184)185)148(258)218-121(75-98-78-190-83-196-98)160(270)217-120(74-97-39-47-102(236)48-40-97)158(268)212-115(68-85(3)4)156(266)219-122(76-131(180)238)161(271)213-117(70-87(7)8)162(272)224-138(88(9)10)168(278)225-139(93(15)232)169(279)208-106(29-21-63-194-176(188)189)145(255)204-108(49-54-130(179)237)150(260)201-103(26-18-60-191-173(182)183)146(256)210-113(140(181)250)71-94-33-41-99(233)42-34-94)214-164(274)124(80-229)221-142(252)90(12)197-153(263)118(72-95-35-43-100(234)44-36-95)216-159(269)119(73-96-37-45-101(235)46-38-96)215-147(257)105(28-20-62-193-175(186)187)203-163(273)125(81-230)222-157(267)116(69-86(5)6)211-152(262)110(52-57-135(244)245)205-151(261)111(53-58-136(246)247)207-167(277)129-32-24-66-228(129)172(282)126(82-231)223-143(253)91(13)198-154(264)123(77-137(248)249)220-149(259)107(50-55-133(240)241)200-132(239)79-195-165(275)127-30-22-64-226(127)170(280)92(14)199-144(254)109(51-56-134(242)243)206-166(276)128-31-23-65-227(128)171(281)112(25-16-17-59-177)209-141(251)89(11)178/h33-48,78,83-93,103-129,138-139,229-236H,16-32,49-77,79-82,177-178H2,1-15H3,(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,275)(H,197,263)(H,198,264)(H,199,254)(H,200,239)(H,201,260)(H,202,265)(H,203,273)(H,204,255)(H,205,261)(H,206,276)(H,207,277)(H,208,279)(H,209,251)(H,210,256)(H,211,262)(H,212,268)(H,213,271)(H,214,274)(H,215,257)(H,216,269)(H,217,270)(H,218,258)(H,219,266)(H,220,259)(H,221,252)(H,222,267)(H,223,253)(H,224,272)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t89-,90-,91-,92-,93+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYOBVCUSVSXOL-NYGOYQSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C176H272N52O54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3980 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123583-37-9 | |
| Record name | Peptide YY (3-36) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05004 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Discovery and Elucidation of Peptide YY (3-36): A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies related to Peptide YY (3-36) [PYY (3-36)], a key gut hormone involved in the regulation of appetite and energy homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the foundational studies that have shaped our understanding of this important peptide. We present detailed experimental protocols, summarize key quantitative data in structured tables, and provide visual representations of signaling pathways and experimental workflows using Graphviz diagrams. Our aim is to furnish a practical and detailed resource for investigators in the fields of metabolism, endocrinology, and therapeutic peptide development.
Introduction: The Emergence of a Satiety Signal
The story of Peptide YY (PYY) begins in the early 1980s with the isolation of a new 36-amino acid peptide from porcine intestine.[1] This peptide was named for its N- and C-terminal tyrosine (Y) residues. PYY belongs to the pancreatic polypeptide (PP) fold family, which also includes Neuropeptide Y (NPY) and Pancreatic Polypeptide, sharing significant structural homology.[2][3] Initially, PYY was characterized as a hormone released from enteroendocrine L-cells in the ileum and colon in response to feeding.[2]
Subsequent research revealed the existence of two main circulating forms of PYY: PYY (1-36) and the N-terminally truncated form, PYY (3-36).[2][4] The conversion of PYY (1-36) to PYY (3-36) is catalyzed by the ubiquitous enzyme dipeptidyl peptidase-IV (DPP-IV).[2][5] This enzymatic cleavage is a critical step in the biological activation of PYY's anorectic function. While PYY (1-36) has affinity for multiple Y receptors, PYY (3-36) is a specific agonist for the Neuropeptide Y receptor subtype 2 (Y2R).[2][3]
A pivotal moment in PYY research came in 2002 with the publication by Batterham and colleagues, which demonstrated that peripheral administration of PYY (3-36) at physiological postprandial concentrations significantly reduced appetite and food intake in both rodents and humans.[6] This seminal work established PYY (3-36) as a key satiety signal in the gut-brain axis and ignited intense interest in its potential as a therapeutic target for obesity.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on PYY (3-36), providing a comparative overview of its biological activity and effects.
Table 1: Receptor Binding Affinity and Potency of PYY Peptides
| Peptide | Receptor Subtype | Binding Assay Method | Species | IC50 / Ki (nM) | Reference |
| PYY (3-36) | Y2 Receptor | Radioligand displacement | Human | 0.11 | [7] |
| PYY (3-36) | Y1 Receptor | Radioligand displacement | Human | 1050 | [7] |
| PYY (1-36) | Y1, Y2, Y5 Receptors | Not specified | Human | High affinity for all | [2] |
Table 2: In Vivo Effects of PYY (3-36) Administration on Food Intake and Body Weight
| Species | Route of Administration | Dose | Duration | Effect on Food Intake | Effect on Body Weight | Reference |
| Rat | Intraperitoneal (i.p.) | Various | Acute | Dose-dependent reduction | Not applicable | [6] |
| Human | Intravenous (i.v.) infusion | 0.8 pmol/kg/min | 90 minutes | 33% reduction over 24h | Not applicable | [6] |
| Obese Human | Intravenous (i.v.) infusion | Not specified | 90 minutes | ~30% reduction | Not applicable | [8] |
| Diet-Induced Obese Mice | Subcutaneous (s.c.) minipumps | 1000 µg/kg/day | 28 days | Significant reduction (initial 3 days) | ~10% reduction | [9] |
| Diet-Induced Obese Rats | Subcutaneous (s.c.) minipumps | 250 & 1000 µg/kg/day | 28 days | Not sustained | Reduced | [9] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments that have been instrumental in the discovery and characterization of PYY (3-36).
Isolation and Purification of Human PYY (3-36)
This protocol is based on the methods described in the initial characterization of human PYY.[4]
-
Tissue Extraction:
-
Human colonic mucosa is homogenized in an acidic extraction solution (e.g., 1 M acetic acid).
-
The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
The supernatant containing the peptide extract is collected.
-
-
Initial Concentration:
-
The supernatant is concentrated using low-pressure preparative reverse-phase chromatography on a C18 column.
-
Peptides are eluted with an acetonitrile (B52724) gradient in the presence of a counter-ion like trifluoroacetic acid (TFA).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
The concentrated extract is subjected to C18 reverse-phase HPLC.
-
A linear gradient of acetonitrile in 0.1% TFA is used to separate PYY immunoreactive peaks.
-
Fractions are collected and assayed for PYY immunoreactivity using a specific radioimmunoassay.
-
-
Further Purification:
-
PYY-positive fractions are further purified by sequential steps of ion-exchange fast protein liquid chromatography (FPLC) and additional rounds of reverse-phase HPLC until a single absorbance peak is associated with PYY immunoreactivity.
-
-
Structural Analysis:
-
The purity and identity of the isolated peptides (PYY (1-36) and PYY (3-36)) are confirmed by:
-
Microsequence analysis: Edman degradation to determine the amino acid sequence.
-
Amino acid analysis: To confirm the amino acid composition.
-
Mass spectrometry: To determine the precise molecular weight of the intact peptides and their tryptic fragments.
-
-
Radioimmunoassay (RIA) for PYY (3-36)
This protocol is a generalized procedure based on descriptions in various publications.[4]
-
Reagents and Materials:
-
PYY (3-36) specific antibody (typically raised in rabbits against synthetic PYY).
-
¹²⁵I-labeled PYY (3-36) (tracer).
-
Synthetic PYY (3-36) standards of known concentrations.
-
Assay buffer (e.g., phosphate (B84403) buffer containing a protein carrier like bovine serum albumin).
-
Separating agent (e.g., charcoal, second antibody).
-
Unknown samples (e.g., plasma, tissue extracts).
-
-
Assay Procedure:
-
A standard curve is prepared by serially diluting the PYY (3-36) standard.
-
A fixed amount of PYY (3-36) antibody and ¹²⁵I-PYY (3-36) tracer is added to tubes containing either the standard dilutions or the unknown samples.
-
The mixture is incubated for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding between the labeled and unlabeled PYY (3-36) for the antibody.
-
After incubation, the antibody-bound PYY is separated from the free PYY using a separating agent.
-
The radioactivity in the bound fraction is measured using a gamma counter.
-
The concentration of PYY (3-36) in the unknown samples is determined by comparing the results to the standard curve.
-
In Vivo Rodent Studies of Appetite Regulation
This protocol outlines a typical experimental design to assess the anorectic effects of PYY (3-36) in rodents.[6]
-
Animal Model:
-
Male Wistar rats or C57BL/6 mice are commonly used.
-
Animals are individually housed in metabolic cages that allow for precise measurement of food and water intake.
-
Animals are maintained on a standard chow diet and a 12:12 hour light-dark cycle.
-
-
Acclimatization:
-
Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
To minimize stress-induced effects on feeding, animals may be habituated to injection procedures with saline injections for several days.
-
-
PYY (3-36) Administration:
-
PYY (3-36) is dissolved in a sterile vehicle (e.g., saline).
-
For acute studies, PYY (3-36) or vehicle is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at the onset of the dark (feeding) cycle.
-
For chronic studies, PYY (3-36) can be administered via subcutaneous osmotic minipumps for continuous infusion.
-
-
Measurement of Food Intake and Body Weight:
-
Food intake is measured at regular intervals (e.g., 1, 2, 4, 12, and 24 hours) post-injection.
-
Cumulative food intake over the 24-hour period is calculated.
-
Body weight is recorded daily.
-
-
Data Analysis:
-
Food intake and body weight changes in the PYY (3-36)-treated group are compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PYY (3-36) and a typical experimental workflow for its study.
PYY (3-36) Signaling Pathway in the Arcuate Nucleus
Experimental Workflow for Investigating PYY (3-36) Anorectic Effects
Conclusion
The discovery and characterization of Peptide YY (3-36) represent a significant advancement in our understanding of the intricate mechanisms governing appetite and energy balance. From its initial isolation to the elucidation of its specific signaling pathway through the Y2 receptor in the hypothalamus, research on PYY (3-36) has paved the way for novel therapeutic strategies in the management of obesity. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers seeking to build upon this rich history of scientific inquiry. The continued investigation of PYY (3-3-36) and its analogues holds considerable promise for the development of next-generation treatments for metabolic disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. mesoscale.com [mesoscale.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. The Y2 receptor agonist PYY(3-36) increases the behavioural response to novelty and acute dopaminergic drug challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
An In-depth Technical Guide to the Synthesis and Cleavage of Peptide YY (3-36) from PYY (1-36)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of Peptide YY (3-36) through the enzymatic cleavage of its precursor, Peptide YY (1-36). It includes detailed methodologies for key experiments, quantitative data for comparative analysis, and visualizations of the core biological pathways and experimental workflows.
Introduction: The PYY System and its Significance
Peptide YY (PYY) is a 36-amino acid peptide hormone secreted from enteroendocrine L-cells in the distal gastrointestinal tract in response to food intake.[1] It exists in two primary circulating forms: PYY (1-36) and the N-terminally truncated PYY (3-36).[1] While PYY (1-36) binds to multiple Y receptor subtypes (Y1, Y2, Y4, and Y5), PYY (3-36) is a specific agonist for the Y2 receptor. This specificity is crucial for its primary physiological role in the regulation of appetite and energy homeostasis.[1] The conversion from a broad-spectrum agonist to a highly selective one is a critical post-secretory modification that dictates the peptide's ultimate biological function. Understanding the synthesis and cleavage of PYY (3-36) is therefore of paramount importance for research into metabolic disorders and the development of novel therapeutics for obesity and type 2 diabetes.
Synthesis and Cleavage of PYY (3-36) from PYY (1-36)
The primary mechanism for the synthesis of PYY (3-36) is the enzymatic cleavage of the first two N-terminal amino acids (Tyrosine-Proline) from PYY (1-36). This reaction is catalyzed by the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26.[1] DPP-IV is a serine protease that is widely expressed on the surface of various cells, including endothelial and epithelial cells, and also exists in a soluble form in the plasma.[2]
The cleavage of PYY (1-36) by DPP-IV is a highly efficient process. The catalytic efficiency (kcat/Km) of DPP-IV for PYY (1-36) is significantly higher than for other well-known DPP-IV substrates such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] This high efficiency ensures the rapid conversion of PYY (1-36) to PYY (3-36) in circulation. In human plasma, PYY (1-36) has a half-life of approximately 9.4 to 10.1 minutes, while the more stable PYY (3-36) has a longer half-life of around 14.9 minutes.
Enzymatic Cleavage Workflow
The conversion of PYY (1-36) to PYY (3-36) by DPP-IV is a straightforward enzymatic reaction that can be replicated in vitro for research and drug development purposes. The workflow involves the incubation of PYY (1-36) with DPP-IV under optimized conditions, followed by analysis to confirm the cleavage and quantify the resulting PYY (3-36).
Quantitative Data
The following table summarizes key quantitative parameters related to the synthesis and properties of PYY (1-36) and PYY (3-36).
| Parameter | PYY (1-36) | PYY (3-36) | Reference(s) |
| Receptor Affinity | Y1, Y2, Y4, Y5 | Y2 (specific agonist) | [1] |
| Plasma Half-life (human) | ~9.4 - 10.1 min | ~14.9 min | |
| DPP-IV Catalytic Efficiency (kcat/Km) | High | Not Applicable | [3][4][5] |
| Fasting Plasma Concentration (human) | Predominant form | Lower concentration | [1] |
| Postprandial Plasma Concentration (human) | Lower concentration | Predominant form | [1] |
Experimental Protocols
In Vitro Cleavage of PYY (1-36) by DPP-IV
This protocol describes a general procedure for the in vitro cleavage of PYY (1-36) to produce PYY (3-36) using recombinant DPP-IV.
Materials:
-
Human PYY (1-36) peptide
-
Recombinant human DPP-IV
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]
-
Reaction tubes
-
Incubator (37°C)
-
Quenching solution (e.g., 1% Trifluoroacetic acid)
Procedure:
-
Prepare a stock solution of PYY (1-36) in the DPP-IV Assay Buffer.
-
Prepare a working solution of recombinant human DPP-IV in the same buffer. The final enzyme concentration should be optimized, but a starting point could be in the nanomolar range.
-
In a reaction tube, combine the PYY (1-36) solution and the DPP-IV solution. A typical final substrate concentration is in the micromolar range.
-
Incubate the reaction mixture at 37°C. The incubation time will depend on the desired conversion rate and can range from minutes to several hours.
-
To stop the reaction, add a quenching solution such as 1% Trifluoroacetic acid.
-
Analyze the reaction mixture using HPLC or mass spectrometry to confirm the cleavage of PYY (1-36) and the formation of PYY (3-36).
Solid-Phase Peptide Synthesis of PYY (3-36)
PYY (3-36) can be synthesized chemically using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid, water, and triisopropylsilane (B1312306) in a 95:2.5:2.5 ratio)[7]
-
Peptide synthesizer or manual synthesis vessel
Procedure:
-
Swell the Rink Amide resin in a suitable solvent like dichloromethane.
-
Couple the first Fmoc-protected amino acid (C-terminal) to the resin using coupling reagents.
-
Wash the resin to remove excess reagents.
-
Remove the Fmoc protecting group using the deprotection solution.
-
Wash the resin.
-
Couple the next Fmoc-protected amino acid in the sequence.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the PYY (3-36) sequence.
-
Once the synthesis is complete, wash the resin thoroughly and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase HPLC.
HPLC Analysis of PYY (1-36) and PYY (3-36)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the separation and quantification of PYY (1-36) and PYY (3-36).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm) is commonly used.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be from 20% to 60% B over 30-40 minutes.
-
Flow Rate: A flow rate of approximately 1 mL/min is standard for a 4.6 mm ID column.[8]
-
Detection: UV detection at 214 nm or 280 nm.
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC column with the starting conditions of the gradient.
-
Dissolve the peptide sample (from the in vitro cleavage reaction or synthesis) in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Run the gradient program to separate PYY (1-36) and PYY (3-36). PYY (3-36) is less polar and will typically have a longer retention time than PYY (1-36).
-
Monitor the elution of the peptides using the UV detector and quantify the peaks based on their area.
Signaling Pathway of PYY (3-36)
PYY (3-36) exerts its anorexigenic effects by binding to the Y2 receptor, a G-protein coupled receptor (GPCR). The Y2 receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.
Upon binding of PYY (3-36), the Y2 receptor undergoes a conformational change, leading to the activation of the associated Gi protein. The activated Gi protein dissociates into its α (Gαi) and βγ (Gβγ) subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunit can also have downstream effects, including the modulation of ion channels such as G-protein-gated inwardly rectifying K+ (GIRK) channels and voltage-gated Ca2+ channels.[10][11] The overall effect of Y2 receptor activation is a reduction in neuronal excitability in key appetite-regulating centers of the brain, such as the arcuate nucleus of the hypothalamus.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. artsakhlib.am [artsakhlib.am]
- 4. scispace.com [scispace.com]
- 5. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. A new molecular form of PYY: structural characterization of human PYY(3-36) and PYY(1-36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Modulation of glycine-activated ion channel function by G-protein betagamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Ca2+ channels by G-protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Peptide YY (3-36): A Comprehensive Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide YY (3-36) (PYY (3-36)), a 34-amino acid peptide, is a key gut-derived hormone involved in the intricate regulation of energy homeostasis. Released postprandially from intestinal L-cells, it plays a crucial role in signaling satiety and modulating metabolic processes. This technical guide provides an in-depth exploration of the core biological functions of endogenous PYY (3-36), with a focus on its mechanisms of action in appetite regulation, glucose homeostasis, and other physiological processes. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to serve as a valuable resource for researchers and professionals in the fields of physiology, pharmacology, and drug development.
Introduction
Peptide YY (PYY) is a member of the pancreatic polypeptide-fold family, which also includes Neuropeptide Y (NPY) and Pancreatic Polypeptide (PP). It is primarily synthesized and secreted by endocrine L-cells located in the distal gastrointestinal tract, particularly the ileum and colon, in response to nutrient ingestion. The secretion of PYY is proportional to the caloric content of a meal. Following its release, the full-length PYY (1-36) is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into its major circulating and biologically active form, PYY (3-36). This truncated peptide exhibits a high affinity for the Neuropeptide Y receptor type 2 (Y2R), through which it mediates its principal physiological effects. This document will focus on the biological functions of this endogenous form, PYY (3-36).
Core Biological Functions
The biological activities of PYY (3-36) are multifaceted, impacting various aspects of energy balance and metabolism. The primary and most studied functions include the regulation of appetite and food intake, modulation of glucose homeostasis, and effects on gastrointestinal motility and secretion.
Appetite Regulation and Food Intake
Endogenous PYY (3-36) is a potent anorexigenic hormone, playing a significant role in the induction of satiety and the reduction of food intake.[1] Peripheral administration of PYY (3-36) has been shown to dose-dependently decrease food intake in both rodents and humans.[2][3][4] This effect is primarily mediated through the activation of Y2 receptors in the arcuate nucleus (ARC) of the hypothalamus, a critical brain region for the regulation of energy homeostasis.[5][6]
Signaling Pathway:
Upon crossing the blood-brain barrier, PYY (3-36) binds to presynaptic Y2 receptors on the orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons in the ARC. This binding inhibits the release of NPY and AgRP, potent stimulators of appetite. The inhibition of NPY/AgRP neurons consequently disinhibits the adjacent anorexigenic pro-opiomelanocortin (POMC) neurons, leading to an increase in the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.[6]
Quantitative Data on Food Intake and Body Weight:
The anorectic effects of PYY (3-36) have been quantified in numerous preclinical and clinical studies. Chronic administration has been shown to lead to a reduction in body weight gain and adiposity.[7][8][9][10][11]
| Parameter | Species/Model | Dose/Administration | Effect | Reference |
| Food Intake | Mice | 1000 μg/kg/day (s.c. osmotic minipump) | Significant reduction over the first 3 days | [2] |
| 23 nmol/kg (i.p.) | Acute anorexigenic effect | [12] | ||
| 100 nmol/kg (i.p.) | Maximal feeding inhibition | [3] | ||
| Rats | 30 pmol/kg/min (intermittent i.p. infusion) | 11-32% reduction in daily caloric intake | [9] | |
| Rhesus Macaques | 1.6 pmol/kg/min (twice-daily i.v. infusion) | Suppression of morning food intake | [8] | |
| Humans | 0.8 pmol/kg/min (90-min i.v. infusion) | 19.4% decrease in lunch energy intake | [13] | |
| Normal postprandial concentrations (infusion) | 33% reduction in food intake over 24h | [1] | ||
| Body Weight | DIO Mice | 1000 μg/kg/day (s.c. osmotic minipump, 28 days) | ~10% less body weight than vehicle | [7] |
| Obese Rats | 10-30 pmol/kg/min (intermittent i.p. infusion, 21 days) | Prevention of body weight gain and fat deposition | [9] | |
| Rhesus Macaques | 0.8 pmol/kg/min (twice-daily i.v. infusion, 2 weeks) | Average weight loss of 1.9% | [8] | |
| fa/fa Rats | 100 µg/kg/day (8-week infusion) | Reduced weight gain (288±11g vs 326±12g in controls) | [11] | |
| DIO Male Mice | Infusion | Reduced cumulative food intake and weight gain (ED50s of 466 and 297 µg/kg/day, respectively) | [11] |
Glucose Homeostasis
PYY (3-36) also plays a role in the regulation of glucose metabolism, although its effects are more complex and appear to be context-dependent. Some studies suggest that PYY (3-36) can improve insulin (B600854) sensitivity and glucose disposal.[14][15]
Mechanisms of Action:
The effects of PYY (3-36) on glucose homeostasis may be mediated through several mechanisms:
-
Improved Insulin Sensitivity: In diet-induced obese mice, PYY (3-36) has been shown to reinforce insulin's action on glucose disposal, independent of its effects on food intake and body weight.[14]
-
Modulation of Insulin Secretion: While PYY (1-36) can inhibit insulin secretion, the direct effects of PYY (3-36) are less clear.[16] Some evidence suggests that PYY (3-36) may indirectly enhance insulin secretion by promoting the release of glucagon-like peptide-1 (GLP-1).[17][18]
-
Hepatic Glucose Production: PYY (3-36) does not appear to significantly impact insulin's action on endogenous glucose production.[14]
Quantitative Data on Glucose and Insulin Metabolism:
| Parameter | Species/Model | Dose/Administration | Effect | Reference |
| Glucose Disposal | High-fat diet-fed mice | i.v. infusion during hyperinsulinemic-euglycemic clamp | Significantly increased (103.8 ± 10.9 vs. 76.1 ± 11.4 µmol/min/kg) | [14] |
| Muscle Glucose Uptake | High-fat diet-fed mice | i.v. infusion during hyperinsulinemic-euglycemic clamp | Increased (2.1 ± 0.5 vs. 1.5 ± 0.5 µmol/g tissue) | [14] |
| Postprandial Glucose | Humans | 0.8 pmol/kg/min (i.v. infusion) | Increased postprandial glucose response | [13] |
| Postprandial Insulin | Humans | 0.8 pmol/kg/min (i.v. infusion) | Increased postprandial insulin response | [13] |
| Serum Insulin | Streptozotocin-induced diabetic rats | PYY (3-36) treatment | Significant increase in serum insulin | [18] |
| HOMA-IR | Streptozotocin-induced diabetic rats | PYY (3-36) treatment | Significantly lower than diabetic control group | [18] |
| HbA1c & Fructosamine | Diabetic fatty Zucker rats | 4-week infusion | Reduced (ED50s of 30 and 44 µg/kg/day, respectively) | [11] |
Gastrointestinal Functions
PYY (3-36) influences several aspects of gastrointestinal function, contributing to the overall regulation of digestion and nutrient absorption.
-
Gastric Emptying: PYY (3-36) has been shown to inhibit gastric emptying in rats and rhesus monkeys.[19][20][21] This action slows the delivery of nutrients to the small intestine, which can contribute to feelings of fullness and satiety.
-
Pancreatic Secretion: PYY (3-36) can inhibit pancreatic exocrine secretion, particularly that stimulated by cholecystokinin (B1591339) (CCK).[22] This effect appears to be mediated through a central mechanism involving the area postrema.[23]
Energy Expenditure
The role of PYY (3-36) in regulating energy expenditure is an area of ongoing research. Some studies in humans have suggested that PYY (3-36) infusion is associated with a modest increase in energy expenditure and thermogenesis.[24][25] In rodents, chronic PYY (3-36) administration has been linked to reduced adiposity that may not be fully explained by decreased food intake alone, suggesting a potential role in modulating energy metabolism.[7]
Quantitative Data on Energy Expenditure:
| Parameter | Species/Model | Dose/Administration | Effect | Reference |
| Energy Expenditure | Humans | 0.8 pmol/kg/min (i.v. infusion) | ~292 kJ/day higher EE compared to PYY (1-36) infusion | [13] |
| Resting Metabolic Rate (RMR) | Humans | Endogenous levels | RMR correlated with 24-h mean PYY | [25] |
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the biological functions of PYY (3-36).
In Vivo Rodent Studies of Food Intake
Objective: To assess the effect of peripherally administered PYY (3-36) on food intake in rodents.
Animal Model: Male C57BL/6J mice or Wistar rats, singly housed.
Acclimatization: Animals are acclimatized to handling and injection procedures for several days prior to the experiment by administering saline injections.
Experimental Procedure:
-
Fasting: Animals are typically fasted for a period of 18-24 hours with free access to water.
-
Drug Administration: PYY (3-36) (e.g., from Bachem) or vehicle (saline) is administered via intraperitoneal (i.p.) injection. Doses can range from 23 nmol/kg for acute studies in mice to higher doses for dose-response assessments.[12][26] For chronic studies, subcutaneous osmotic minipumps are often used to deliver PYY (3-36) at rates such as 100-1000 μg/kg/day.[2][7]
-
Food Presentation: A pre-weighed amount of standard chow or a high-fat diet is provided immediately after injection.
-
Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.
Measurement of PYY (3-36) in Human Plasma by Radioimmunoassay (RIA)
Objective: To quantify the concentration of PYY (3-36) in human plasma samples.
Sample Collection and Preparation:
-
Collect whole blood into chilled EDTA tubes containing a DPP-IV inhibitor (e.g., 10 µl/ml).[27]
-
Immediately centrifuge at 800 x g for 15 minutes at 4°C.
-
Aliquot the plasma and store at -80°C until analysis.
RIA Procedure (Example using a commercial kit, e.g., from Millipore):
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of PYY (3-36).
-
Assay Setup: In duplicate, pipette standards, quality controls, and plasma samples into antibody-coated tubes.
-
Tracer Addition: Add 125I-labeled PYY (3-36) to each tube.
-
Antibody Addition: Add the PYY (3-36) specific antiserum to each tube.
-
Incubation: Vortex and incubate the tubes for 20-24 hours at 2-8°C.[28]
-
Precipitation: Add a precipitating reagent (e.g., second antibody) and incubate for 30-60 minutes at 2-8°C.
-
Centrifugation: Centrifuge the tubes at approximately 1700 x g for 15 minutes at 4°C to pellet the antibody-bound fraction.[28]
-
Decanting and Counting: Decant the supernatant and measure the radioactivity of the precipitate using a gamma counter.
-
Calculation: Calculate the concentration of PYY (3-36) in the samples by comparing their radioactive counts to the standard curve.
Therapeutic Potential and Future Directions
The potent anorexigenic effects of PYY (3-36) have made it an attractive target for the development of anti-obesity therapeutics. However, challenges such as its short half-life and potential for adverse gastrointestinal effects have hindered its clinical translation as a monotherapy. Current research is exploring the development of long-acting PYY (3-36) analogs and combination therapies, for instance with GLP-1 receptor agonists, to enhance efficacy and improve tolerability. A deeper understanding of the downstream signaling pathways and the interplay of PYY (3-36) with other metabolic hormones will be crucial for unlocking its full therapeutic potential in the management of obesity and related metabolic disorders.
Conclusion
Endogenous Peptide YY (3-36) is a critical component of the gut-brain axis that regulates energy homeostasis. Its primary role in promoting satiety and reducing food intake is well-established and mediated through the Y2 receptor in the hypothalamus. Furthermore, emerging evidence highlights its involvement in glucose metabolism, gastrointestinal function, and energy expenditure. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the physiological roles of PYY (3-36) and its potential as a therapeutic agent. Future investigations will likely focus on refining our understanding of its complex interactions within the broader network of metabolic regulation and on developing novel therapeutic strategies that harness its beneficial effects.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effects of PYY[3-36] in rodent models of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 17. A role for PYY3-36 in GLP1-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sav.sk [sav.sk]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Comparison of the inhibitory effects of PYY(3-36) and PYY(1-36) on gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peptide YY(3-36) inhibits gastric emptying and produces acute reductions in food intake in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PYY potently inhibits pancreatic exocrine secretion mediated through CCK-secretin-stimulated pathways but not 2-DG-stimulated pathways in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Effects of PYY1-36 and PYY3-36 on appetite, energy intake, energy expenditure, glucose and fat metabolism in obese and lean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characterization of the diurnal rhythm of peptide YY and its association with energy balance parameters in normal-weight premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Peptide YY3-36 Decreases Reinstatement of High-Fat Food Seeking during Dieting in a Rat Relapse Model | Journal of Neuroscience [jneurosci.org]
- 27. Peptide YY3–36 concentration in acute- and long-term recovered anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sceti.co.jp [sceti.co.jp]
The Role of Peptide YY (3-36) in the Regulation of Appetite and Satiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Peptide YY (3-36) (PYY(3-36)) in the complex physiological regulation of appetite and satiety. PYY(3-36) is a gut hormone released from intestinal L-cells postprandially, acting as a key satiety signal to the central nervous system. This document details its mechanism of action, signaling pathways, and summarizes key quantitative findings from preclinical and clinical studies. Furthermore, it provides detailed experimental protocols for the study of PYY(3-36) and its effects.
Mechanism of Action and Signaling Pathways
Peptide YY is a 36-amino-acid peptide, and its truncated form, PYY(3-36), is the major circulating form. PYY(3-36) exerts its anorectic effects primarily through the activation of the Neuropeptide Y receptor subtype 2 (Y2R). These receptors are strategically located in key areas of the brain involved in energy homeostasis, most notably the arcuate nucleus (ARC) of the hypothalamus.
The ARC contains two main populations of neurons with opposing effects on appetite: the orexigenic (appetite-stimulating) neurons that co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and the anorexigenic (appetite-suppressing) neurons that express Pro-opiomelanocortin (POMC).
The primary mechanism of PYY(3-36) action involves the inhibition of NPY/AgRP neurons. By binding to the presynaptic Y2 receptors on these neurons, PYY(3-36) suppresses the release of NPY and AgRP, thus reducing the drive to eat.[1][2] Concurrently, by inhibiting the inhibitory tone exerted by NPY/AgRP neurons on adjacent POMC neurons, PYY(3-36) indirectly leads to the activation of POMC neurons.[1] Activated POMC neurons release α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin receptors (MC3R and MC4R) to promote satiety.
Beyond the hypothalamus, PYY(3-36) signaling also involves the brainstem, particularly the nucleus of the solitary tract (NTS), and the vagus nerve. The vagal afferent pathway appears to be a crucial conduit for transmitting satiety signals from the gut to the brain.[3][4]
Signaling Pathway of PYY(3-36) in Appetite Regulation:
References
An In-depth Technical Guide to the Peptide YY (3-36) Signaling Pathway via Y2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Peptide YY (3-36) (PYY(3-36)) signaling pathway mediated by the Neuropeptide Y receptor type 2 (Y2R). PYY(3-36) is a crucial gut hormone involved in regulating appetite and energy homeostasis, making its signaling pathway a significant target for the development of therapeutics against obesity and related metabolic disorders.
Introduction to Peptide YY (3-36) and the Y2 Receptor
Peptide YY (PYY) is a 36-amino acid peptide released from enteroendocrine L-cells of the gastrointestinal tract in response to food intake.[1] The primary circulating, biologically active form is PYY(3-36), which is generated by the enzymatic cleavage of the N-terminal Tyrosine-Proline dipeptide from PYY(1-36) by dipeptidyl peptidase-4 (DPP-IV). PYY(3-36) acts as a selective agonist for the Y2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] Activation of the Y2 receptor, which is predominantly coupled to the inhibitory G-protein α-subunit (Gαi), triggers a cascade of intracellular events that ultimately lead to a reduction in food intake and body weight.[4][5]
The PYY(3-36)-Y2R Signaling Cascade
The binding of PYY(3-36) to the Y2 receptor initiates a series of intracellular signaling events, primarily through the Gαi pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] The reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).
Beyond the canonical Gαi pathway, Y2 receptor activation can also lead to the recruitment of β-arrestins.[6] β-arrestin recruitment can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs) like ERK1/2.
Below is a diagram illustrating the core signaling pathway.
Quantitative Data on PYY(3-36)-Y2R Interaction
The following tables summarize key quantitative parameters that characterize the interaction of PYY(3-36) with the Y2 receptor.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Assay Type | Ki (nM) | Reference |
| PYY(3-36) | Human Y2 | Radioligand Displacement | 0.11 | [2] |
| PYY(3-36) | Human Y2 | Heterologous Equilibrium Saturation | 1.3 | [4] |
Table 2: Functional Potency
| Assay | Cell Line | Parameter | PYY(3-36) EC50 (nM) | Reference |
| cAMP Inhibition | HEK293 | Gαi activation | Not explicitly stated, but potent | [7] |
| β-Arrestin Recruitment | HEK293 | β-arrestin2 association | ~1.95 (pEC50 7.71) | [6] |
| Phospholipase C Activation (via chimeric G-protein) | COS-7 | IP3 generation | Not explicitly stated, but potent | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the PYY(3-36)-Y2R signaling pathway.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
HEK293 cells stably expressing the human Y2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Radioligand: [¹²⁵I]-PYY(3-36).
-
Unlabeled PYY(3-36) (for standard curve and non-specific binding).
-
Test compounds.
-
96-well plates.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hY2R cells to confluence.
-
Harvest cells and homogenize in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration.[9]
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-PYY(3-36) (typically at or below its Kd).
-
Increasing concentrations of the unlabeled test compound or PYY(3-36) for the standard curve.
-
Membrane preparation (e.g., 20-40 µg protein per well).
-
-
For total binding, omit the unlabeled compound.
-
For non-specific binding, add a high concentration of unlabeled PYY(3-36) (e.g., 1 µM).
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[9]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in polyethyleneimine) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.[9]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gubra.dk [gubra.dk]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Quantitative analysis of neuropeptide Y receptor association with β-arrestin2 measured by bimolecular fluorescence complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the Physiological Effects of Peptide YY (3-36) on Energy Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide YY (3-36) [PYY(3-36)], a gut hormone released postprandially from intestinal L-cells, plays a pivotal role in the regulation of energy homeostasis. This technical guide provides a comprehensive overview of the physiological effects of PYY(3-36), focusing on its mechanism of action, and its impact on appetite, food intake, energy expenditure, and glucose metabolism. Detailed experimental protocols, quantitative data from key studies, and visualizations of signaling pathways are presented to offer an in-depth resource for researchers and professionals in the fields of physiology, pharmacology, and drug development.
Introduction
The rising prevalence of obesity and related metabolic disorders has intensified the search for effective therapeutic strategies. The gut-brain axis, a complex communication network between the gastrointestinal tract and the central nervous system, is a key regulator of energy balance. Peptide YY (3-36) has emerged as a significant anorexigenic signal within this axis, demonstrating potent effects on reducing food intake and body weight.[1][[“]] This document serves as a technical guide to the multifaceted physiological roles of PYY(3-36) in maintaining energy homeostasis.
Mechanism of Action: The Y2 Receptor Signaling Pathway
The physiological effects of PYY(3-36) are primarily mediated through its high-affinity binding to the Neuropeptide Y (NPY) Y2 receptor (Y2R), a G-protein coupled receptor.[3][4] Y2Rs are strategically located in key areas of the brain involved in appetite regulation, most notably the arcuate nucleus (ARC) of the hypothalamus.[4][5]
Upon binding to Y2R on presynaptic NPY/Agouti-related peptide (AgRP) neurons in the ARC, PYY(3-36) inhibits the release of these orexigenic neuropeptides.[6] This disinhibition of adjacent anorexigenic pro-opiomelanocortin (POMC)/cocaine- and amphetamine-regulated transcript (CART) neurons leads to an increase in the release of α-melanocyte-stimulating hormone (α-MSH), which in turn activates melanocortin 4 receptors (MC4R) to promote satiety.[7] While the hypothalamic pathway is considered central, evidence also suggests a role for vagal nerve signaling in mediating the effects of PYY(3-36).[7][8]
Signaling Pathway Diagram
Caption: PYY(3-36) signaling pathway in the hypothalamus.
Physiological Effects on Energy Homeostasis
Appetite and Food Intake
Peripheral administration of PYY(3-36) consistently reduces appetite and food intake in both lean and obese individuals, as well as in various animal models.[1][[“]] Intravenous infusions of PYY(3-36) in humans have been shown to significantly decrease caloric intake during a subsequent meal.[4] Chronic administration in rodents leads to sustained reductions in food intake and body weight.[9]
Energy Expenditure
The role of PYY(3-36) in regulating energy expenditure is more complex. Some studies in humans have reported an increase in energy expenditure and fat oxidation following PYY(3-36) infusion.[1][10] However, other studies have not observed significant effects on overall energy expenditure.[11] In rodents, chronic PYY(3-36) administration has been shown to alter substrate partitioning, favoring fat oxidation.[1]
Glucose Homeostasis
PYY(3-36) also exerts effects on glucose metabolism. It has been shown to improve insulin (B600854) sensitivity and glucose tolerance in rodent models of diet-induced obesity.[6][9] In humans, the effects on glucose and insulin levels have been more variable, with some studies showing modest improvements in postprandial glucose and insulin responses, while others report no significant changes.[6][10] PYY(3-36) may also suppress hepatic gluconeogenesis.[6]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of PYY(3-36) on food intake, body weight, and metabolic parameters.
Table 1: Effects of PYY(3-36) on Food Intake and Body Weight
| Species | Administration Route & Dose | Duration | Effect on Food Intake | Effect on Body Weight | Reference |
| Human (Lean & Obese) | IV Infusion (0.8 pmol/kg/min) | 90 min | ↓ 19.4-22.4% at lunch | Not Assessed | [10] |
| Human (Obese) | IV Infusion | 90 min | ↓ Caloric intake over 24h | Not Assessed | |
| Human (Overweight Men) | IV Infusion (0.8 pmol/kg/min) | 150 min | No significant change alone; ↓ 30.4% with GLP-1 | Not Assessed | [11][12] |
| Rhesus Macaques | Twice-daily IV Infusion (0.8-1.6 pmol/kg/min) | 2 weeks | ↓ 24h intake (marginally significant) | ↓ 1.9% | [13] |
| Rat (Diet-induced obese) | Subcutaneous Infusion (100-1000 µg/kg/day) | Chronic | Dose-dependent reduction | Dose-dependent reduction | [9] |
| Mouse (Diet-induced obese) | Subcutaneous Infusion (1 mg/kg/day) | 7 days | ↓ 25-43% on day 2 | ↓ 9-10% on day 2 |
Table 2: Effects of PYY(3-36) on Metabolic Parameters
| Species | Administration | Key Findings | Reference |
| Human (Lean & Obese) | IV Infusion (0.8 pmol/kg/min) | ↑ Postprandial glucose and insulin, ↑ Heart rate, ↑ Energy expenditure | [10] |
| Human (Overweight Men) | IV Infusion (0.8 pmol/kg/min) | ↓ Plasma ghrelin (especially with GLP-1) | [12] |
| Mouse (Diet-induced obese) | IV Infusion | ↑ Glucose disposal under hyperinsulinemic conditions | [14] |
| Mouse (Diet-induced obese) | Subcutaneous Infusion (1 mg/kg/day) | ↓ Respiratory quotient (indicating increased fat oxidation) | [15] |
| Rodent Models | Chronic Administration | Improved fasting glucose, glucose tolerance, and insulin sensitivity | [6] |
Experimental Protocols
Rodent Studies: Acute Food Intake Measurement
Objective: To assess the acute anorectic effect of peripherally administered PYY(3-36).
Methodology:
-
Animal Model: Male NMRI mice or Wistar rats are commonly used.[9]
-
Acclimatization: Animals are individually housed and acclimatized to the experimental conditions for at least one week.[9]
-
Habituation: Animals are habituated to the injection procedure with daily intraperitoneal (IP) injections of saline for 3 days prior to the experiment.[9]
-
Fasting: Animals are fasted for a standardized period (e.g., 19 hours) before the injection to induce feeding.[9]
-
PYY(3-36) Administration: PYY(3-36) is dissolved in saline and administered via a single IP injection at a specified dose (e.g., 100 µg/kg). A vehicle control group receives saline only.[9]
-
Food Intake Measurement: Pre-weighed food is provided immediately after the injection, and food intake is measured at specific time points (e.g., 1, 2, 3, and 24 hours) by weighing the remaining food.[9]
Experimental Workflow Diagram
Caption: Workflow for acute food intake studies in rodents.
Human Studies: Intravenous Infusion and Energy Intake Assessment
Objective: To determine the effect of intravenous PYY(3-36) infusion on ad libitum energy intake and appetite.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is typically employed.[11][12]
-
Participants: Healthy lean, overweight, or obese volunteers.
-
Infusion Protocol: On separate occasions, participants receive a continuous intravenous infusion of:
-
Duration: The infusion typically lasts for a set period, for example, 150 minutes.[11][12]
-
Ad Libitum Meal: Towards the end of the infusion period (e.g., at 120 minutes), participants are presented with an ad libitum meal and instructed to eat until comfortably full.[16]
-
Energy Intake Calculation: The amount of food consumed is weighed, and the total energy intake is calculated.[16]
-
Appetite Assessment: Subjective appetite sensations (e.g., hunger, fullness, prospective food consumption) are assessed using visual analog scales (VAS) at regular intervals throughout the infusion.[17]
-
Metabolic Monitoring: Blood samples are collected to measure hormone levels (e.g., PYY, ghrelin, insulin) and metabolites (e.g., glucose, free fatty acids). Energy expenditure can be measured using indirect calorimetry.[10][17]
Interactions with Other Hormones
The effects of PYY(3-36) are modulated by and interact with other hormones involved in energy homeostasis.
-
Glucagon-Like Peptide-1 (GLP-1): Co-administration of PYY(3-36) and GLP-1, another gut-derived satiety hormone, has been shown to have synergistic effects on reducing food intake in humans.[11][12] This suggests that combination therapies targeting multiple pathways may be more effective for weight management.
-
Ghrelin: PYY(3-36) has an inverse relationship with the orexigenic hormone ghrelin. PYY(3-36) administration can suppress ghrelin levels, contributing to its appetite-reducing effects.[[“]][12] Conversely, ghrelin can attenuate the inhibitory effects of PYY(3-36) on food intake and gastric emptying.[18]
Therapeutic Potential and Future Directions
The potent anorectic effects of PYY(3-36) and its retained efficacy in obese individuals make it an attractive target for the development of anti-obesity therapeutics.[1][5] The development of long-acting PYY(3-36) analogs and combination therapies with other metabolic hormones, such as GLP-1 receptor agonists, are promising areas of research.[19][20][21] Further investigation into the central and peripheral mechanisms of PYY(3-36) action, including its role in hedonic aspects of food intake and its long-term effects on energy expenditure and nutrient partitioning, will be crucial for optimizing its therapeutic potential.
Conclusion
Peptide YY (3-36) is a key physiological regulator of energy homeostasis, exerting significant inhibitory effects on appetite and food intake primarily through the Y2 receptor in the hypothalamus. Its influence on energy expenditure and glucose metabolism further underscores its importance in the integrated control of energy balance. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals seeking to further elucidate the role of PYY(3-36) and harness its therapeutic potential in the management of obesity and related metabolic disorders.
References
- 1. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. cambridge.org [cambridge.org]
- 4. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Effects of PYY3-36 and GLP-1 on energy intake, energy expenditure, and appetite in overweight men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PYY[3-36] administration decreases the respiratory quotient and reduces adiposity in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PYY3–36 and Oxyntomodulin Can Be Additive in Their Effect on Food Intake in Overweight and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Variant screening of PYY3-36 leads to potent long-acting PYY analogs with superior Y2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Original Article [sciencehub.novonordisk.com]
Peptide YY (3-36): A Comprehensive Technical Guide on its Role in Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide YY (3-36) (PYY(3-36)), a 34-amino acid peptide hormone, is a key regulator of gastrointestinal (GI) function. Released from enteroendocrine L-cells of the ileum and colon in response to nutrient ingestion, PYY(3-36) plays a crucial role in the "ileal brake" mechanism, a feedback loop that inhibits upper GI motility. This technical guide provides an in-depth analysis of the core functions of PYY(3-36) in regulating gastric emptying and colonic transit. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and illustrates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of gastroenterology, metabolism, and obesity.
Introduction
Peptide YY (PYY) is a member of the pancreatic polypeptide-fold family, which also includes neuropeptide Y (NPY) and pancreatic polypeptide (PP).[1] It is released into circulation in two main forms: PYY(1-36) and the more abundant, dipeptidyl peptidase-IV (DPP-IV) cleaved form, PYY(3-36).[2][3] While both forms have physiological activity, PYY(3-36) is a high-affinity agonist for the neuropeptide Y receptor type 2 (Y2R), which is predominantly responsible for its effects on gastrointestinal motility.[4] The release of PYY is stimulated by the presence of nutrients, particularly fats and proteins, in the distal small intestine and colon.[3][5] This postprandial secretion of PYY(3-36) acts as a physiological signal to slow down upper gastrointestinal transit, thereby optimizing nutrient digestion and absorption.[1][6]
Role of PYY(3-36) in Gastric Emptying
PYY(3-36) is a potent inhibitor of gastric emptying, a process critical for regulating the delivery of chyme to the small intestine and influencing postprandial glucose levels and satiety.[3]
Quantitative Data on Gastric Emptying Inhibition
The inhibitory effect of PYY(3-36) on gastric emptying has been quantified in various species. The following tables summarize key findings from selected studies.
Table 1: Effect of Intravenous PYY(3-36) Infusion on Gastric Emptying of Saline in Rats [7]
| PYY(3-36) Infusion Rate (pmol·kg⁻¹·min⁻¹) | Inhibition of Gastric Emptying (%) |
| 5 | 10 |
| 17 | 26 |
| 50 | 41 |
| 100 | 53 |
| 170 | 57 |
Table 2: Effect of Intramuscular PYY(3-36) Injection on Saline Gastric Emptying in Rhesus Monkeys [8][9]
| PYY(3-36) Dose (nmol/kg) | Inhibition of Gastric Emptying |
| 0.3 | Dose-related inhibition |
| 1.0 | Significant inhibition |
| 3.0 | Maximal inhibition |
Table 3: Effect of Intravenous PYY(3-36) Infusion on Gastric Half-Emptying Time (T₅₀) in Humans [10]
| Treatment | Gastric Half-Emptying Time (minutes) |
| Saline (Control) | 63.1 ± 5.2 |
| PYY(3-36) (0.8 pmol·kg⁻¹·min⁻¹) | 87.0 ± 11.5 |
Experimental Protocols
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Rats are fasted overnight with free access to water. On the day of the experiment, a catheter is inserted into the jugular vein for intravenous infusion. A solution of saline or varying doses of PYY(3-36) is infused for a set period. Following the infusion, a non-absorbable marker (e.g., phenol (B47542) red in a saline meal) is administered intragastrically. After a specified time (e.g., 20 minutes), the animal is euthanized, and the stomach is clamped and removed. The amount of marker remaining in the stomach is quantified spectrophotometrically to determine the percentage of gastric emptying.[7]
-
Animal Model: Male rhesus monkeys.
-
Procedure: Monkeys are fasted overnight. A nasogastric tube is inserted for the administration of a saline meal containing a radiolabeled marker (e.g., ⁹⁹ᵐTc-diethylenetriaminepentaacetic acid). PYY(3-36) or vehicle is administered intramuscularly. Gastric emptying is measured non-invasively using scintigraphy to monitor the rate of disappearance of the radiolabel from the stomach over time.[8][9]
Role of PYY(3-36) in Colonic Motility
PYY(3-36) also plays a significant role in regulating colonic motility, contributing to the slowing of intestinal transit.[2]
Quantitative Data on Colonic Motility Inhibition
Table 4: Effect of Intraperitoneal PYY(3-36) on Colonic Transit in Mice [11]
| Treatment (8 nmol/kg) | Effect on Fecal Pellet Output (FPO) during Stress | Effect on Distal Colonic Transit Time |
| PYY(3-36) | 90% inhibition | 104% increase |
Experimental Protocols
-
Animal Model: Male C57BL/6 mice.
-
Procedure: Mice are fasted, and a small glass bead is inserted into the distal colon. The time taken for the expulsion of the bead is recorded as the colonic transit time. PYY(3-36) or a vehicle is administered intraperitoneally before the insertion of the bead. To measure fecal pellet output, mice are placed in a novel environment (a clean cage) after the injection, and the number of fecal pellets expelled over a specific period is counted.[11]
Signaling Pathways of PYY(3-36) in Gastrointestinal Motility
The effects of PYY(3-36) on gastrointestinal motility are primarily mediated through the Y2 receptor.[4] This can occur through both central and peripheral mechanisms.
Central Pathway
Circulating PYY(3-36) can cross the blood-brain barrier and act on Y2 receptors in the arcuate nucleus of the hypothalamus.[2] This interaction leads to the inhibition of orexigenic neuropeptide Y (NPY) neurons and the stimulation of anorexigenic pro-opiomelanocortin (POMC) neurons, contributing to satiety.[12][13] These central effects can indirectly influence gastrointestinal motility through descending neural pathways.
Peripheral Pathway
PYY(3-36) also acts directly on Y2 receptors located on vagal afferent nerve terminals in the gut.[7] This activation can modulate vagal efferent signals to the stomach and intestines, leading to a reduction in motility. Additionally, Y2 receptors are expressed on enteric neurons within the myenteric plexus, suggesting a direct local effect of PYY(3-36) on intestinal muscle contractility.[11]
Signaling Pathway Diagram
Caption: PYY(3-36) signaling pathway in the regulation of GI motility.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effect of PYY(3-36) on gastrointestinal motility in a preclinical model.
Caption: A generalized experimental workflow for studying PYY(3-36) effects.
Conclusion and Future Directions
PYY(3-36) is a critical hormonal regulator of gastrointestinal motility, primarily acting to inhibit gastric emptying and colonic transit through Y2 receptor-mediated pathways. Its role in the "ileal brake" makes it a significant factor in nutrient sensing and feedback control of digestion. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.
Future research should continue to explore the intricate interplay between central and peripheral PYY(3-36) signaling in the regulation of gut function. Further elucidation of the downstream signaling cascades following Y2 receptor activation in enteric neurons could reveal novel therapeutic targets. Moreover, the development of long-acting, selective Y2 receptor agonists may hold promise for the treatment of conditions characterized by rapid gastrointestinal transit, such as dumping syndrome and certain forms of diarrhea. Conversely, Y2 receptor antagonists could be investigated for their potential to accelerate gastric emptying in conditions like gastroparesis. The continued investigation of PYY(3-36) and its signaling pathways will undoubtedly provide valuable insights into the complex physiology of the gastrointestinal system and offer new avenues for therapeutic intervention.
References
- 1. Peptide YY - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of peptide YY(3–36) in the satiety produced by gastric delivery of macronutrients in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. apexbt.com [apexbt.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Peptide YY(3-36) inhibits gastric emptying and produces acute reductions in food intake in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effect of PYY1-36 and PYY3-36 on gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peripheral peptide YY inhibits propulsive colonic motor function through Y2 receptor in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Endogenous Circulating Levels of Peptide YY (3-36) Postprandially
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the postprandial dynamics of Peptide YY (3-36) (PYY (3-36)), a key gut hormone in the regulation of appetite and energy homeostasis. This document details circulating levels in response to nutrient intake, outlines methodologies for its quantification, and illustrates its primary signaling pathway.
Postprandial Circulating Levels of PYY (3-36)
PYY is released from intestinal L-cells into the circulation following food ingestion.[1][2] The enzyme dipeptidyl peptidase-IV (DPP-IV) then cleaves the full-length PYY (1-36) to the predominantly circulating and more active form, PYY (3-36).[3][4] Circulating levels of PYY are low in the fasted state and rise rapidly after a meal, with the magnitude and duration of the response being dependent on the caloric content and macronutrient composition of the meal.[2][3]
Response to Macronutrients
The secretion of PYY (3-36) is differentially stimulated by macronutrients. Both dietary fat and protein are potent stimulators of PYY release.[2]
A study in obese, hyperinsulinemic females demonstrated that high-fat and high-protein meals induced significant postprandial increases in PYY (3-36). The high-fat meal led to a more immediate rise in the first hour, while the high-protein meal resulted in a more sustained elevation at 120 minutes post-ingestion.[5][6] In contrast, some studies have shown that meals primarily composed of carbohydrates, such as white rice or germinated brown rice, may not significantly alter postprandial PYY levels.[7]
Table 1: Postprandial PYY (3-36) Response to Iso-energetic Meals of Varying Macronutrient Composition in Obese Females
| Time (minutes) | High Carbohydrate (pg/mL) | High Fat (pg/mL) | High Protein (pg/mL) |
| 0 | Baseline | Baseline | Baseline |
| 15 | Significant Increase | Significantly higher than HP | - |
| 30 | Sustained Increase | Significantly higher than HP | - |
| 60 | Sustained Increase | - | - |
| 120 | Sustained Increase | - | Significantly higher than HF |
| 180 | Sustained Increase | - | - |
| Source: Adapted from Helou N, et al. (2008). Ann Nutr Metab.[5][6] |
PYY (3-36) Levels in Obesity and Type 2 Diabetes
Fasting and postprandial PYY levels have been reported to be lower in obese individuals compared to their lean counterparts.[3][8] This blunted PYY response may contribute to increased food intake and the pathophysiology of obesity.[8] Furthermore, a diminished postprandial PYY secretion has been observed in insulin-sensitive, non-diabetic individuals with a strong family history of type 2 diabetes, suggesting that this defect may precede the onset of insulin (B600854) resistance and could be a predisposing factor for the development of the disease.[9]
Interestingly, bariatric surgery, particularly Roux-en-Y gastric bypass (RYGB), has been shown to significantly amplify the postprandial secretion of both PYY (1-36) and PYY (3-36), which may contribute to the subsequent weight loss and metabolic improvements.[10]
Experimental Protocols for PYY (3-36) Measurement
Accurate quantification of circulating PYY (3-36) is critical for research in this field. The two most common methods are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).
Sample Collection and Processing
Proper sample handling is crucial to prevent the degradation of PYY (3-36).
-
Blood Collection: Blood should be collected in tubes containing EDTA as an anticoagulant.[11]
-
Preservatives: To prevent the degradation of PYY by DPP-IV and other proteases, it is essential to add a DPP-IV inhibitor and a broad-spectrum protease inhibitor like Aprotinin to the blood sample immediately after collection.[11][12]
-
Processing: Samples should be kept on ice and centrifuged at 4°C as soon as possible to separate the plasma.[12]
-
Storage: Plasma samples should be aliquoted and stored at -20°C or lower for long-term stability. Repeated freeze-thaw cycles should be avoided.[11][13]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
Commercial ELISA kits are widely available for the quantification of PYY (3-36). The following is a generalized protocol for a competitive ELISA:
-
Plate Preparation: The microtiter plate is pre-coated with a PYY (3-36)-specific antibody.
-
Standard and Sample Addition: Standards of known PYY (3-36) concentration and unknown plasma samples are added to the wells.
-
Competitive Binding: A fixed amount of biotin-labeled PYY (3-36) is added to each well. The endogenous PYY (3-36) in the sample competes with the biotin-labeled PYY (3-36) for binding to the antibody coated on the plate.
-
Incubation: The plate is incubated to allow for the binding to occur.
-
Washing: The plate is washed to remove any unbound components.
-
Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin-labeled PYY (3-36).
-
Substrate Reaction: A TMB substrate solution is added, which is converted by HRP to produce a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
-
Absorbance Reading: The optical density is read at 450 nm using a microplate reader. The concentration of PYY (3-36) in the samples is inversely proportional to the color intensity and is calculated by comparison to the standard curve.[14]
Radioimmunoassay (RIA) Protocol
RIA is another sensitive method for PYY (3-36) quantification.
-
Assay Setup: The assay is typically performed in borosilicate glass tubes.
-
Standard and Sample Addition: Standards and plasma samples are pipetted into the tubes.
-
Antibody Addition: A specific PYY (3-36) antibody is added to all tubes except the non-specific binding tubes.
-
Tracer Addition: A radiolabeled (e.g., ¹²⁵I) PYY (3-36) tracer is added to all tubes.
-
Incubation: The tubes are incubated, typically for 24-48 hours, to allow for competitive binding between the unlabeled PYY (3-36) in the sample/standard and the radiolabeled tracer for the limited number of antibody binding sites.
-
Precipitation: A precipitating reagent (e.g., a second antibody) is added to separate the antibody-bound PYY (3-36) from the free PYY (3-36).
-
Centrifugation: The tubes are centrifuged to pellet the antibody-bound complex.
-
Decanting: The supernatant is decanted, leaving the radioactive pellet.
-
Counting: The radioactivity of the pellet is measured using a gamma counter.
-
Calculation: The concentration of PYY (3-36) in the samples is determined by comparing the counts to a standard curve.
PYY (3-36) Signaling Pathway and Experimental Workflow
PYY (3-36) Signaling Pathway
PYY (3-36) exerts its anorectic effects primarily through the Neuropeptide Y receptor type 2 (Y2R).[1][3] This G-protein coupled receptor is highly expressed on NPY/Agouti-related peptide (AgRP) neurons in the arcuate nucleus (ARC) of the hypothalamus.[3] Binding of PYY (3-36) to the Y2R inhibits these orexigenic (appetite-stimulating) neurons. This inhibition leads to a reduction in the release of NPY and AgRP. The decrease in the inhibitory tone from NPY/AgRP neurons allows for the activation of adjacent pro-opiomelanocortin (POMC) neurons, which are anorexigenic (appetite-suppressing).[2][15] The vagus nerve also expresses Y2 receptors and is involved in mediating the physiological appetite-suppressing effects of PYY (3-36).[1][16]
PYY (3-36) Signaling Pathway for Appetite Regulation.
Experimental Workflow for Studying PYY (3-36) Physiology
A typical experimental workflow to investigate the effects of PYY (3-36) on food intake and related metabolic parameters is outlined below.
Workflow for a PYY (3-36) Infusion Study.
This guide provides a foundational understanding of the postprandial physiology of PYY (3-36). For drug development professionals, leveraging the anorectic properties of PYY (3-36) and its signaling pathway continues to be a promising avenue for the development of novel anti-obesity therapeutics. Further research is warranted to fully elucidate the complex interplay of PYY (3-36) with other metabolic hormones and its long-term effects on energy homeostasis.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. cambridge.org [cambridge.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Variation of postprandial PYY 3-36 response following ingestion of differing macronutrient meals in obese females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variation of postprandial PYY3-36 response following ingestion of differing macronutrient meals in obese females [agris.fao.org]
- 7. tandfonline.com [tandfonline.com]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. ovid.com [ovid.com]
- 10. The postprandial secretion of peptide YY1‐36 and 3‐36 in obesity is differentially increased after gastric bypass versus sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]
- 13. sceti.co.jp [sceti.co.jp]
- 14. Human PYY(Peptide YY) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
A Deep Dive into the Structural Homology of Peptide YY (3-36) and Neuropeptide Y
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core structural and functional relationships between Peptide YY (3-36) (PYY(3-36)) and Neuropeptide Y (NPY), two critical peptide hormones in the regulation of appetite and energy homeostasis. A thorough understanding of their structural homology is paramount for the development of novel therapeutics targeting obesity and related metabolic disorders.
Structural and Functional Overview
Peptide YY (PYY) and Neuropeptide Y (NPY) are members of the pancreatic polypeptide-fold (PP-fold) family of peptides, which also includes Pancreatic Polypeptide (PP).[1][2] Both PYY and NPY are 36-amino-acid peptides and share a significant degree of sequence homology, approximately 70%.[3] This structural similarity underlies their ability to bind to a common family of G-protein coupled receptors (GPCRs), the Y receptors.
Full-length PYY (PYY(1-36)) is secreted by L-cells of the gastrointestinal tract in response to food intake. It is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) to its major circulating and biologically active form, PYY(3-36).[4] While NPY and PYY(1-36) can bind to multiple Y receptor subtypes (Y1, Y2, and Y5), PYY(3-36) exhibits a remarkable selectivity for the Y2 receptor (Y2R).[4][5] This selectivity is a key determinant of its anorexigenic (appetite-suppressing) effects.
Amino Acid Sequence Homology
The structural similarity between PYY and NPY is rooted in their amino acid sequences. The following table provides a comparison of the human PYY and NPY sequences, highlighting the conserved residues.
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 |
| hPYY | Y | P | I | K | P | E | A | P | G | E | D | A | S | P | E | E | L | N |
| hNPY | Y | P | S | K | P | D | N | P | G | E | D | A | P | A | E | D | M | A |
| PYY(3-36) | I | K | P | E | A | P | G | E | D | A | S | P | E | E | L | N |
| Position | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | 34 | 35 | 36 |
| hPYY | R | Y | Y | A | S | L | R | H | Y | L | N | L | V | T | R | Q | R | Y |
| hNPY | R | Y | Y | S | A | L | R | H | Y | I | N | L | I | T | R | Q | R | Y |
| PYY(3-36) | R | Y | Y | A | S | L | R | H | Y | L | N | L | V | T | R | Q | R | Y |
Table 1: Amino Acid Sequence Alignment of human PYY, NPY, and PYY(3-36). Conserved residues between PYY and NPY are indicated by the same letter. PYY(3-36) lacks the first two N-terminal amino acids.
Three-Dimensional Structure: The PP-Fold
Both PYY and NPY adopt a characteristic hairpin-like structure known as the PP-fold. This conformation consists of an N-terminal polyproline helix and a C-terminal α-helix that are packed together. The solution structure of human PYY and PYY(3-36) has been determined by NMR, revealing this conserved fold. The structural integrity of the PP-fold is crucial for receptor binding and activation. The PDB entry 7YON provides a detailed view of the complex between PYY(3-36), the Y2 receptor, and its associated G-protein.
Receptor Binding and Activation
The differential binding affinities of PYY(3-36) and NPY for the various Y receptor subtypes are central to their distinct physiological roles. The following tables summarize the available quantitative data on their binding affinities (Ki) and potencies (EC50).
| Ligand | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor |
| PYY(3-36) | 40 | 0.40 | 13 | 3.2 |
| NPY | - | 0.27 (IC50) | - | - |
| Table 2: Receptor Binding Affinities (Ki in nM, unless otherwise specified). Data for PYY(3-36) from Novo Nordisk. Data for NPY from Li & Hexum, 1991.[6] |
| Ligand | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor |
| PYY(3-36) | 16 | 1.0 | >30 | 7.9 |
| Table 3: Receptor Activation Potencies (EC50 in nM). Data for PYY(3-36) from Novo Nordisk. |
The high affinity and potency of PYY(3-36) for the Y2 receptor, coupled with its significantly lower affinity for other Y receptors, underscores its role as a selective Y2R agonist.
Signaling Pathways
Activation of the Y2 receptor by PYY(3-36) initiates a cascade of intracellular signaling events. The Y2 receptor is coupled to inhibitory G-proteins (Gi/o).
Caption: PYY(3-36) signaling through the Y2 receptor.
Upon binding of PYY(3-36), the activated Gi/o protein dissociates into its αi and βγ subunits. The αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7] The βγ subunit can directly inhibit voltage-gated calcium channels, reducing calcium influx and thereby inhibiting the release of neurotransmitters from presynaptic terminals.[8] This presynaptic inhibition is a key mechanism by which PYY(3-36) exerts its effects in the hypothalamus to reduce appetite.[9][10]
Experimental Protocols
The study of PYY(3-36) and NPY homology and their interaction with Y receptors involves a variety of experimental techniques. Below are outlines of key experimental protocols.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of unlabeled ligands (e.g., PYY(3-36), NPY) by measuring their ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the Y receptor of interest (e.g., Y2R).
-
Harvest cells and homogenize in a cold buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand (e.g., ¹²⁵I-PYY(3-36)).
-
Add increasing concentrations of the unlabeled competitor ligand (PYY(3-36) or NPY).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ligand.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement Assay
This functional assay measures the ability of a ligand to activate a Gi-coupled receptor by quantifying the resulting decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture and Stimulation:
-
Seed cells expressing the Y receptor of interest in a multi-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a known activator of adenylyl cyclase (e.g., forskolin) to induce cAMP production.
-
Simultaneously, treat the cells with varying concentrations of the test ligand (PYY(3-36) or NPY).
-
Incubate for a defined period.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the ligand concentration.
-
Fit the data to a dose-response curve to determine the EC50 value (the concentration of ligand that produces 50% of the maximal inhibitory effect).
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments designed to characterize and compare the structural and functional homology of PYY(3-36) and NPY.
Caption: Overall experimental workflow.
Caption: Logical relationship of homology to function.
Conclusion
The significant structural homology between PYY(3-36) and NPY, particularly their shared PP-fold motif, provides the foundation for their interaction with the Y receptor family. However, subtle differences in their amino acid sequences, especially at the N-terminus, lead to profound differences in receptor selectivity and subsequent physiological outcomes. The high selectivity of PYY(3-36) for the Y2 receptor makes it a promising therapeutic target for the treatment of obesity. A comprehensive understanding of the structural and functional nuances outlined in this guide is essential for the rational design of potent and selective Y2R agonists for future drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of neuropeptide Y, peptide YY and pancreatic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide YY (PYY) Levels and Bone Mineral Density (BMD) in Women with Anorexia Nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence from knockout mice that peptide YY and neuropeptide Y enforce murine locomotion, exploration and ingestive behaviour in a circadian cycle- and gender-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of neuropeptide Y (NPY) receptors in human hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. diabetesjournals.org [diabetesjournals.org]
Peptide YY (3-36): A Comprehensive Technical Guide on its Role as a Gut-Brain Signaling Molecule
Audience: Researchers, scientists, and drug development professionals.
Abstract: The gut hormone Peptide YY (3-36) (PYY(3-36)) has emerged as a critical signaling molecule in the complex gut-brain axis that governs energy homeostasis. Released postprandially from intestinal L-cells, PYY(3-36) acts as a potent anorexigenic signal, primarily through its interaction with the neuropeptide Y2 receptor (Y2R) in the hypothalamus. This technical guide provides an in-depth overview of the core biology of PYY(3-36), detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining established experimental protocols, and exploring its therapeutic potential for obesity and metabolic diseases.
Introduction: The Gut-Brain Axis and PYY
The regulation of food intake and body weight is a complex process orchestrated by a network of signals between the gastrointestinal (GI) tract and the central nervous system (CNS). The gut hormone Peptide YY (PYY) is a key player in this communication system.[1] PYY is a 36-amino acid peptide belonging to the pancreatic polypeptide-fold family, which also includes Neuropeptide Y (NPY) and Pancreatic Polypeptide.[2] It is synthesized and secreted by endocrine L-cells, which are most abundant in the distal GI tract, particularly the ileum and colon.[1][2]
Following food ingestion, especially meals rich in fat and protein, PYY is released into circulation.[2][3] It exists in two main forms: PYY(1-36) and PYY(3-36).[2] The enzyme dipeptidyl peptidase-IV (DPP-IV) rapidly cleaves the N-terminal Tyrosine-Proline residues of PYY(1-36) to form the truncated, yet more pharmacologically relevant, PYY(3-36), which is the principal circulating form.[2][4] PYY(3-36) acts as a satiety signal, reducing appetite and food intake, and has thus garnered significant interest as a potential therapeutic target for obesity.[5][[“]]
Mechanism of Action: The Hypothalamic PYY(3-36)-Y2R Pathway
The anorectic effects of PYY(3-36) are primarily mediated through the activation of the Neuropeptide Y receptor subtype 2 (Y2R), a G-protein coupled receptor (GPCR).[7] The arcuate nucleus (ARC) of the hypothalamus, a critical brain region for energy balance regulation that is accessible to peripheral hormones, is a primary site of action.[7][8]
The signaling cascade proceeds as follows:
-
Release and Circulation: After a meal, L-cells release PYY, which is converted to PYY(3-36) and travels via the bloodstream.[4]
-
Central Action: PYY(3-36) crosses the blood-brain barrier to access the ARC.[4]
-
Y2R Activation: In the ARC, PYY(3-36) selectively binds to presynaptic Y2 receptors located on the orexigenic (appetite-stimulating) NPY/Agouti-related peptide (AgRP) neurons.[4][8]
-
Inhibition of Orexigenic Neurons: The Y2R is coupled to an inhibitory G-protein (Gi).[4] Its activation by PYY(3-36) inhibits the NPY/AgRP neurons, suppressing the release of NPY and AgRP.[4]
-
Disinhibition of Anorexigenic Neurons: The inhibition of NPY/AgRP neurons relieves their tonic inhibition of adjacent anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons.[7][8]
-
Satiety Signal: The activated POMC neurons release α-melanocyte-stimulating hormone (α-MSH), which acts on downstream melanocortin receptors to promote satiety and reduce food intake.[9]
In addition to this central hypothalamic pathway, evidence suggests PYY(3-36) also signals through the vagus nerve, which provides a direct link between the gut and the brainstem.[10][11]
Quantitative Data on PYY(3-36) Effects
Numerous preclinical and clinical studies have quantified the effects of PYY(3-36) administration on food intake and body weight. A key finding is that obese individuals are not resistant to the anorectic effects of PYY(3-36), unlike the resistance observed with the hormone leptin.[12][13] In fact, obese subjects often exhibit lower endogenous PYY levels, suggesting a potential deficiency may contribute to the pathophysiology of obesity.[1][13]
Table 1: Effects of PYY(3-36) Administration in Human Clinical Trials
| Study Design & Population | PYY(3-36) Administration Protocol | Key Findings | Reference(s) |
| Double-blind, placebo-controlled, crossover in 12 lean & 12 obese subjects | 90-min IV infusion | Caloric Intake (Buffet Meal): ↓31% in lean, ↓30% in obese subjects. | [9][13] |
| 24-Hour Caloric Intake: ↓23.5% in lean, ↓16.5% in obese subjects. | [1][12] | ||
| Phase Ic trial, 37 obese subjects | Nasal spray, 3x daily for 8 days | Caloric Reduction: Average decrease of 648 kcal/day by day 8. | [12] |
| Double-blind, placebo-controlled in healthy male volunteers | Graded IV infusions (0.2, 0.4, 0.8 pmol/kg/min) | Caloric Intake: Dose-dependent reduction up to 32%. | [14] |
| Crossover study in 25 overweight men | 150-min IV co-infusion with GLP-1 | Energy Intake (vs. Placebo): ↓30.4% (synergistic effect). | [15] |
Table 2: Effects of PYY(3-36) Administration in Preclinical Animal Models
| Animal Model | PYY(3-36) Administration Protocol | Key Findings | Reference(s) |
| Diet-Induced Obese (DIO) C57BL/6J Mice | 28-day SC infusion via osmotic minipump (1000 µg/kg/day) | Body Weight: ~10% lower than vehicle-treated group. Dose-dependent reduction in adiposity. | [2][16] |
| Freely feeding rats | Twice-daily IP injections for 7 days | Body Weight: Significant reduction in weight gain compared to controls. | [8] |
| Rhesus Macaques | Twice-daily IV infusions for 2 weeks | Body Weight: Average weight loss of 1.9%. | [[“]][17] |
| Rats | Co-infusion with Ghrelin | Ghrelin attenuates the anorectic effect of PYY(3-36). | [18] |
| Rats | Co-administration with GLP-1 | Additive inhibitory effect on food intake. | [5][19] |
Key Experimental Protocols
Reproducible and robust experimental design is crucial for studying the effects of PYY(3-36). Below are detailed methodologies for common preclinical and clinical study designs.
Protocol 1: Chronic PYY(3-36) Administration in a Diet-Induced Obesity (DIO) Rodent Model
This protocol is designed to assess the long-term effects of PYY(3-36) on body weight, food intake, and adiposity.
-
Animal Model & Diet: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce an obese phenotype.[2]
-
Acclimatization & Grouping: Animals are singly housed and acclimatized. They are then stratified by body weight and randomized into treatment groups (e.g., vehicle, PYY(3-36) 100, 300, 1000 µg/kg/day).[2]
-
Drug Delivery: Alzet osmotic minipumps (e.g., model 2ML4 for 28-day delivery) are filled with sterile solutions of PYY(3-36) or vehicle (e.g., saline). The pumps are surgically implanted subcutaneously in the interscapular region under anesthesia.[2]
-
Data Collection: Body weight and food intake are measured daily for the duration of the study (e.g., 28 days).[2]
Protocol 2: Human PYY(3-36) Infusion Study
This protocol assesses the acute effects of PYY(3-36) on appetite and food intake in human subjects.
-
Study Design: A double-blind, placebo-controlled, crossover design is employed. Each participant serves as their own control, receiving both the PYY(3-36) infusion and a placebo (saline) infusion on separate occasions, separated by a washout period.[13]
-
Participants: Healthy volunteers (can be stratified into lean and obese cohorts) are recruited after providing informed consent.[13]
-
Pre-study: Subjects fast overnight before each study day. An intravenous cannula is inserted into each forearm (one for infusion, one for blood sampling).
-
Infusion: A 90-minute intravenous infusion of either synthetic human PYY(3-36) (e.g., at a rate of 0.8 pmol/kg/min) or a matching volume of saline is administered.[13][19]
-
Appetite Assessment: Subjective appetite ratings (e.g., hunger, fullness) are assessed using visual analog scales (VAS) at regular intervals throughout the infusion and pre-meal period.
-
Ad Libitum Meal: Two hours after the start of the infusion, participants are presented with an oversized, free-choice buffet meal and instructed to eat until they feel comfortably full. The total mass and caloric content of the food consumed are quantified.[13]
-
Blood Sampling: Blood samples are drawn at baseline and at timed intervals to measure plasma concentrations of PYY, ghrelin, insulin (B600854), and other relevant hormones.[13]
Protocol 3: Radioimmunoassay (RIA) for Plasma PYY Concentration
RIA is a common method for quantifying PYY levels in plasma samples.
-
Principle: The assay is a competitive binding immunoassay. PYY in the sample competes with a fixed quantity of radiolabeled PYY (e.g., ¹²⁵I-PYY) for a limited number of binding sites on a PYY-specific antibody.
-
Procedure:
-
Standard Curve: A standard curve is generated using known concentrations of PYY peptide.
-
Incubation: Plasma samples (or standards) are incubated with the PYY-specific primary antibody and the ¹²⁵I-labeled PYY tracer.
-
Separation: A secondary antibody (precipitating antibody) is added to separate the antibody-bound PYY from free PYY. The mixture is centrifuged to pellet the antibody-bound complex.
-
Counting: The radioactivity of the pellet is measured using a gamma counter.
-
-
Calculation: The concentration of PYY in the samples is determined by comparing the radioactivity measurements to the standard curve. Higher radioactivity indicates a lower concentration of PYY in the sample, and vice versa. In-house assays can achieve a detection limit of around 4.4 pmol/L.[20]
Therapeutic Potential and Future Directions
The potent anorectic effects of PYY(3-36) and the retained sensitivity in obese individuals make it a highly attractive candidate for anti-obesity pharmacotherapy.[5] Furthermore, its co-secretion and synergistic or additive appetite-suppressing effects with other gut hormones, particularly Glucagon-like peptide-1 (GLP-1), present a compelling case for combination therapies.[5][15]
Challenges to the therapeutic development of native PYY(3-36) include its short plasma half-life, requiring administration via infusion or frequent injections, and potential side effects like nausea at higher doses.[14] Current research focuses on developing long-acting PYY(3-36) analogues and co-agonists that target both Y2R and GLP-1R to maximize efficacy and improve tolerability for the treatment of obesity and type 2 diabetes.[21] Understanding the precise physiological pathways, including the interplay between central and vagal signaling, will be crucial for optimizing these next-generation therapeutics.[11]
References
- 1. The therapeutic potential of gut hormone peptide YY3-36 in the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis | Journal of Neuroscience [jneurosci.org]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. biorxiv.org [biorxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Inhibition of food intake in obese subjects by peptide YY3-36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of peptide YY3-36 on food intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of PYY3-36 and GLP-1 on energy intake, energy expenditure, and appetite in overweight men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide YY(3-36) inhibits morning, but not evening, food intake and decreases body weight in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. academic.oup.com [academic.oup.com]
- 20. PYY3–36 and Oxyntomodulin Can Be Additive in Their Effect on Food Intake in Overweight and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Long-acting PYY3 -36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Peptide YY (3-36): A Deep Dive into its Dual Inhibitory Impact on Hypothalamic NPY and POMC Neurons
A Technical Guide for Researchers and Drug Development Professionals
Introduction:
Peptide YY (3-36) (PYY3-36), a gut-derived hormone released postprandially, plays a significant role in energy homeostasis by modulating the activity of key neuronal populations in the arcuate nucleus (ARC) of the hypothalamus.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms by which PYY3-36 influences the orexigenic Neuropeptide Y (NPY) neurons and the anorexigenic Pro-opiomelanocortin (POMC) neurons. Contrary to initial hypotheses that suggested PYY3-36 primarily activates POMC neurons to exert its anorexic effects, compelling evidence now demonstrates a potent, direct inhibitory action on both NPY and POMC neurons.[1][2][4][5] This dual inhibition suggests a more complex regulatory role for PYY3-36 in appetite control, with the prevailing hypothesis being that its anorexigenic effects are predominantly mediated through the inhibition of the powerful orexigenic NPY neurons.[1][2][5]
This document summarizes key quantitative data, details common experimental protocols for studying these interactions, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Impact of PYY(3-36) on NPY and POMC Neurons
The following tables summarize the dose-dependent effects of PYY(3-36) on the electrophysiological properties of NPY and POMC neurons in the arcuate nucleus. The data is compiled from voltage and current-clamp recordings in slice preparations.
Table 1: Effect of PYY(3-36) on POMC Neuron Activity
| PYY(3-36) Concentration | Change in Spike Frequency (%) | Change in Membrane Potential (mV) | EC50 for Firing Rate | Reference |
| 1 nM | 5.2 ± 3.6 (not significant) | - | - | [2] |
| 10 nM | -26.6 ± 7.9 | -1.2 ± 0.9 | ~51.2 nM | [2][5] |
| 100 nM | -78.6 ± 7.6 | -6.9 ± 1.1 | - | [2][5] |
| 1 µM | -93.6 ± 3.6 | -9.9 ± 2.6 | - | [2][5] |
Table 2: Effect of PYY(3-36) on NPY Neuron Activity
| PYY(3-36) Concentration | Change in Spike Frequency (%) | Change in Membrane Potential (mV) | Change in Input Resistance (GΩ) | Reference |
| 10 nM | -63.6 ± 5.8 | -4.1 ± 0.9 | - | [2][5] |
| 100 nM | -96.5 ± 1.7 | -9.4 ± 2.4 | From 0.91 ± 0.04 to 0.56 ± 0.07 | [2][5] |
Table 3: Effect of PYY(3-36) on Synaptic Transmission to POMC Neurons
| Synaptic Current Type | PYY(3-36) Concentration | Change in Frequency (%) | Change in Amplitude (%) | Reference |
| mEPSCs | 100 nM | -33.4 ± 6.3 | No significant change | [2] |
| GABAergic currents | - | -43.5 ± 6.9 | - | [2] |
Core Signaling Pathway of PYY(3-36) in NPY and POMC Neurons
PYY(3-36) exerts its inhibitory effects on both NPY and POMC neurons primarily through the activation of the Neuropeptide Y receptor type 2 (Y2R), a G-protein coupled receptor.[1][2][4][5] This interaction initiates a signaling cascade that leads to neuronal hyperpolarization and a decrease in neuronal excitability.
Caption: PYY(3-36) signaling cascade in hypothalamic neurons.
The binding of PYY(3-36) to the Y2 receptor leads to the activation of an inhibitory G-protein (Gi/o). This has two main consequences:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[1][5]
-
Inhibition of adenylyl cyclase and voltage-gated calcium channels: The inhibition of adenylyl cyclase reduces the intracellular concentration of cyclic AMP (cAMP). The inhibition of voltage-gated calcium channels reduces calcium influx, which further contributes to the reduction in neuronal excitability and neurotransmitter release.[1][5]
These effects are consistently observed in both NPY and POMC neurons and can be blocked by the Y2 receptor antagonist, BIIE0246.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used to investigate the effects of PYY(3-36) on NPY and POMC neurons.
Brain Slice Preparation and Electrophysiology
This protocol is fundamental for studying the direct effects of PYY(3-36) on neuronal activity.
Caption: Workflow for brain slice electrophysiology.
-
Animal Models: Transgenic mice expressing green fluorescent protein (GFP) under the control of the NPY or POMC promoter are commonly used to identify the respective neuronal populations.
-
Slice Preparation: Animals are deeply anesthetized and transcardially perfused with an ice-cold, oxygenated cutting solution. The brain is rapidly removed, and coronal slices containing the arcuate nucleus are prepared using a vibratome. Slices are then incubated in artificial cerebrospinal fluid (aCSF) to recover.
-
Electrophysiological Recordings: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Neurons are visualized using fluorescence and differential interference contrast microscopy. Whole-cell patch-clamp recordings are performed in either current-clamp mode (to measure membrane potential and action potential firing) or voltage-clamp mode (to measure synaptic currents).
-
Pharmacology: PYY(3-36) and other pharmacological agents (e.g., Y2 receptor antagonists, ion channel blockers) are applied to the bath to assess their effects on the recorded neuron.
In Situ Hybridization
This technique is employed to visualize and quantify the expression of specific mRNA molecules (e.g., for NPY, POMC, and Y2 receptors) within the arcuate nucleus.
Caption: Workflow for in situ hybridization.
-
Probe Preparation: Radiolabeled or non-radiolabeled (e.g., digoxigenin-labeled) antisense RNA probes complementary to the target mRNA are synthesized.
-
Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde), and the brains are removed and cryoprotected. Coronal sections are cut using a cryostat.
-
Hybridization: The sections are pretreated to enhance probe accessibility and then incubated with the labeled probe.
-
Detection: The hybridized probe is detected using either autoradiography (for radiolabeled probes) or immunohistochemistry (for non-radiolabeled probes).
-
Analysis: The distribution and density of the labeled cells are analyzed using microscopy.
Conclusion and Future Directions
The collective evidence strongly indicates that PYY(3-36) exerts a direct inhibitory influence on both NPY and POMC neurons in the arcuate nucleus via Y2 receptor activation.[1][2][4][5] The more pronounced anorexigenic effect is likely mediated by the potent inhibition of the orexigenic NPY neuronal population. This dual inhibitory mechanism highlights the complexity of hypothalamic regulation of energy balance and presents a nuanced picture for the development of PYY-based therapeutics for obesity.
Future research should focus on elucidating the downstream circuits affected by this dual inhibition and how these integrated signals ultimately lead to a net reduction in food intake. Furthermore, investigating the potential for biased agonism at the Y2 receptor could open new avenues for designing therapeutic agents that selectively modulate specific downstream signaling pathways to maximize anorexic efficacy while minimizing potential side effects. The development of highly selective Y2 receptor agonists remains a promising strategy for anti-obesity drug development.[6][7]
References
- 1. Peptide YY(3-36) inhibits both anorexigenic proopiomelanocortin and orexigenic neuropeptide Y neurons: implications for hypothalamic regulation of energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PYY3-36 inhibits the action potential firing activity of POMC neurons of arcuate nucleus through postsynaptic Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis | Journal of Neuroscience [jneurosci.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Modified Peptide YY Molecule Attenuates the Activity of NPY/AgRP Neurons and Reduces Food Intake in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Peptide YY (3-36) Administration Protocols for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in vivo administration of Peptide YY (3-36) [PYY (3-36)], a gut hormone recognized for its role in appetite regulation and energy homeostasis. The following information is intended to guide the design and execution of pre-clinical studies investigating the physiological effects of PYY (3-36).
Introduction
Peptide YY (3-36) is a 34-amino acid peptide hormone released from enteroendocrine L-cells in the distal gut following food intake. It is the major circulating form of PYY and is produced by the cleavage of PYY (1-36) by the enzyme dipeptidyl peptidase-IV (DPP-4). PYY (3-36) exerts its anorexigenic effects primarily through the activation of the neuropeptide Y receptor subtype 2 (Y2R) in the arcuate nucleus (ARC) of the hypothalamus. This interaction leads to the inhibition of orexigenic neurons that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP), and the indirect activation of anorexigenic pro-opiomelanocortin (POMC) neurons, ultimately resulting in reduced food intake and appetite suppression.[1]
Data Summary: PYY (3-36) Administration in Rodent Models
The following tables summarize quantitative data from various in vivo studies, detailing administration routes, dosages, and observed effects of PYY (3-36) in rodent models.
Acute Administration Protocols and Effects
| Animal Model | Route of Administration | Dosage | Key Findings | Reference |
| Male NMRI Mice | Intraperitoneal (IP) | 10, 100, 1,000 µg/kg | ~30% reduction in 3-hour food intake; highest dose significantly reduced food intake at 1 hour.[2][3] | [2][3] |
| Male Wistar Rats | Intraperitoneal (IP) | Not specified | No effect on fasting-induced feeding.[2][3] | [2][3] |
| Prepubertal Rats | Intraperitoneal (IP) | 3, 10, 30 µg/kg | No significant change in serum LH levels.[4] | [4] |
| Prepubertal Rats | Intracerebroventricular (ICV) | 3 nmol | Inhibited LH secretion in male rats.[4] | [4] |
| Fasted Rats | Intraperitoneal (IP) | 3, 30 mg/kg | ~Two-fold increase in serum TSH 15 minutes post-injection.[5] | [5] |
Chronic Administration Protocols and Effects
| Animal Model | Route of Administration | Dosage | Duration | Key Findings | Reference |
| Diet-Induced Obese (DIO) C57BL/6J Mice | Subcutaneous (SC) via osmotic minipumps | 100, 300, 1,000 µg/kg/day | 14 days | Dose-dependent reduction in body weight gain. Highest dose significantly reduced food intake on day 4.[2][3] | [2][3] |
| Diet-Induced Obese (DIO) Male Rats | Subcutaneous (SC) via osmotic minipumps | 25, 250, 1,000 µg/kg/day | 28 days | Dose-dependent reduction in body weight and fat pad weight.[2][3] | [2][3] |
| Lean Rats | Intravenous (IV) Infusion | 30 pmol/kg/min (1-hour infusions every other hour) | 10 days | Sustained ~20% reduction in daily food intake; 7% decrease in body weight and 35% decrease in adiposity.[6] | [6] |
| Diet-Induced Obese (DIO) Mice | Subcutaneous (SC) Infusion | 1 mg/kg/day | 7 days | Transiently reduced food intake; decreased body weight and respiratory quotient.[7] | [7] |
| Diabetic Fatty Zucker Rats | Subcutaneous (SC) Infusion | Not specified | 4 weeks | Reduced HbA1c and fructosamine.[8] | [8] |
Experimental Protocols
Protocol 1: Acute Intraperitoneal Administration in Mice to Assess Anorectic Effects
This protocol is adapted from studies investigating the immediate effects of PYY (3-36) on food intake.[2][3]
Materials:
-
PYY (3-36) peptide
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Food hoppers and pre-weighed food
-
Syringes and needles for IP injection
Procedure:
-
Animal Acclimatization: Individually house male NMRI mice for at least 7 days before the experiment to allow for acclimatization to the housing and handling procedures.
-
Habituation to Injection: For 3 consecutive days prior to the experiment, administer a saline injection (0.2 ml) intraperitoneally at 09:00 to accustom the animals to the injection procedure.
-
Randomization: On the day before the experiment, randomize the animals into treatment groups based on body weight.
-
Fasting: At 15:00 on the day before the experiment, remove all food to initiate a 19-hour fast. Water should be available ad libitum.
-
PYY (3-36) Preparation: Prepare fresh solutions of PYY (3-36) in sterile saline at the desired concentrations (e.g., to achieve doses of 10, 100, and 1,000 µg/kg). The vehicle control group will receive saline only.
-
Administration: At 09:00 on the experimental day, inject the mice intraperitoneally with the prepared PYY (3-36) solutions or vehicle.
-
Food Presentation and Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure and record food consumption at 1, 2, and 3 hours post-injection.
Protocol 2: Chronic Subcutaneous Administration in Diet-Induced Obese Mice via Osmotic Minipumps
This protocol is designed for long-term studies on the effects of PYY (3-36) on body weight and metabolism, based on established methodologies.[2][3]
Materials:
-
PYY (3-36) peptide
-
Vehicle solution (e.g., sterile saline)
-
Osmotic minipumps (e.g., Alzet model 2002 or equivalent for 14-day delivery)
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
Animal scale
-
Calipers for measuring fat pads (optional, for terminal endpoint)
Procedure:
-
Induction of Obesity: Feed C57BL/6J mice a high-fat diet for a specified period (e.g., 12 weeks) to induce obesity.
-
Animal Stratification: Stratify the diet-induced obese (DIO) mice into treatment groups based on body weight.
-
Minipump Preparation: On the day before surgery, fill the osmotic minipumps with the appropriate concentrations of PYY (3-36) solution or vehicle to deliver the desired daily dose (e.g., 100, 300, or 1,000 µg/kg/day). Prime the pumps overnight according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) inhalation.
-
Make a small subcutaneous incision in the lower back region.
-
Create a subcutaneous pocket and insert the primed osmotic minipump.
-
Close the incision with sutures or surgical staples.
-
-
Post-Operative Care: Monitor the animals for recovery from surgery and provide appropriate post-operative care.
-
Data Collection:
-
Measure body weight and food intake daily or at regular intervals throughout the 14-day study period.
-
At the end of the study, animals can be euthanized to collect tissues for further analysis (e.g., weighing of various fat pads like mesenteric, epididymal, and retroperitoneal).
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Intravenous infusion of Peptide YY (3-36) in rodent models
The user wants a detailed "Application Notes and Protocols" document about the intravenous infusion of Peptide YY (3-36) in rodent models.
Here's a plan to construct the response based on the search results:
-
Introduction: Briefly introduce Peptide YY (3-36) as a gut hormone involved in appetite regulation. Mention its release from intestinal L-cells post-meal and its primary action as a satiety signal.[1][2][3][4][5]
-
Signaling Pathway:
-
Describe the primary mechanism of action: PYY(3-36) binds to the Neuropeptide Y receptor Y2 (Y2R), which is a Gi-protein coupled receptor.[2][3]
-
Explain the downstream effects in the hypothalamic arcuate nucleus (ARC):
-
Mention the role of the vagus nerve as another important pathway for PYY(3-36) signaling.[4][5]
-
Create a DOT graph to visualize this pathway.
-
-
Experimental Workflow Diagram:
-
Create a DOT graph illustrating the typical flow of an IV infusion experiment in rodents:
-
Animal Acclimatization
-
Surgical Implantation of Jugular Vein Catheter
-
Post-operative Recovery
-
Tethering and Habituation to Infusion System
-
Baseline Measurements (Food Intake, Body Weight)
-
IV Infusion of PYY(3-36) or Vehicle
-
Post-Infusion Data Collection (Food Intake, Meal Pattern Analysis, Blood Sampling)
-
Data Analysis
-
-
-
Protocols Section:
-
Protocol 1: Surgical Procedure for Chronic Intravenous Catheterization. This is a standard procedure, but I can synthesize a general protocol based on the methods implied in the papers (e.g., jugular vein cannulation). I'll mention key steps like anesthesia, catheter insertion, securing the catheter, and exteriorization.
-
Protocol 2: Intravenous Infusion of PYY(3-36) for Acute Food Intake Studies.
-
Objective: To assess the dose-dependent effect of PYY(3-36) on short-term food intake.
-
Animals: Specify common rodent models (e.g., Sprague-Dawley rats, C57BL/6J mice).[1][6]
-
Materials: PYY(3-36) peptide, vehicle solution (e.g., 0.15 M NaCl with 0.1% BSA), infusion pumps, swivels, tethers.[7]
-
Procedure:
-
Habituate catheterized rats to the infusion setup.[8]
-
Connect the animal to the infusion pump via a tether and swivel system.
-
Initiate infusion at the onset of the dark cycle (the primary feeding period for rodents).[6]
-
Infuse PYY(3-36) at various doses (e.g., 5, 15, 50 pmol/kg/min) or vehicle for a set duration (e.g., 3 hours).[6][9]
-
Measure cumulative food intake at specific time points (e.g., 1, 2, 3, and 24 hours).[1]
-
-
-
Protocol 3: Chronic Intermittent Intravenous Infusion for Body Weight and Adiposity Studies.
-
Objective: To evaluate the long-term effects of PYY(3-36) on body weight and composition.
-
Procedure:
-
Use a similar setup as the acute study.
-
Administer PYY(3-36) intermittently (e.g., 1-hour infusions every other hour, or two 3-hour infusions daily) for an extended period (e.g., 7-10 days).[8][10]
-
Example dose: 30 pmol/kg/min.[10]
-
Monitor daily food intake, body weight, and body composition (e.g., via DEXA scan or fat pad measurement at termination).[1][8]
-
-
-
-
Quantitative Data Tables:
-
Table 1: Dose-Response of Acute IV PYY(3-36) Infusion on Food Intake in Rats.
-
Table 2: Effects of Chronic PYY(3-36) Administration on Metabolic Parameters.
-
Columns: Rodent Model, Administration Method (IV, SC pump), Dose, Duration, Key Outcomes (Body Weight Change, Food Intake Change, Glycemic Control), Reference.
-
Data points from sources like[1][8][10][11][12]:
-
Intermittent IV (30 pmol/kg/min for 10 days): ~20% reduction in daily food intake, 7% decrease in body weight, 35% decrease in adiposity.[10]
-
SC pump (1000 µg/kg/day for 28 days) in DIO mice: ~10% less body weight than vehicle.[1]
-
SC pump in diabetic fatty Zucker rats: Reduced HbA1c and fructosamine (B8680336).[12][13]
-
-
-
Table 3: PYY(3-36) Effects on Glucose Homeostasis.
-
Columns: Rodent Model, Experimental Condition, PYY(3-36) Dose/Infusion, Outcome, Reference.
-
-
-
Final Review: Read through the entire generated document to ensure it is cohesive, accurate, and meets all the user's formatting requirements (citations, DOT graphs with captions, color palette, contrast rules). Ensure all quantitative statements are properly cited.### Application Notes and Protocols: Intravenous Infusion of Peptide YY (3-36) in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide YY (3-36) (PYY(3-36)) is a 34-amino acid peptide hormone released from intestinal L-cells into circulation following a meal, particularly one rich in fats.[1] It is a cleaved form of the full-length PYY(1-36) and is considered a key physiological satiety signal, playing a significant role in the gut-brain axis to regulate appetite and energy homeostasis.[2][3] Peripheral administration of PYY(3-36) has been shown to potently inhibit food intake and reduce body weight gain in both rodent models and humans.[1][2][6] Its primary mechanism involves action on the Y2 receptor (Y2R) in the hypothalamus and on vagal afferent nerves, making it a subject of intense research for anti-obesity therapeutics.[2][3][4][5] These notes provide an overview of the PYY(3-36) signaling pathway and detailed protocols for its intravenous administration in rodent models to study its effects on food intake, body weight, and glucose metabolism.
PYY(3-36) Signaling Pathway
PYY(3-36) exerts its anorectic effects primarily by binding to the Neuropeptide Y (NPY) Y2 receptor, a Gi-protein coupled receptor.[2][3] In the hypothalamic arcuate nucleus (ARC), a critical brain region for appetite control, Y2 receptors are located as presynaptic inhibitory autoreceptors on orexigenic (appetite-stimulating) NPY/Agouti-related peptide (AgRP) neurons.[2][3] The binding of circulating PYY(3-36) to these Y2 receptors inhibits the release of NPY. This action disinhibits adjacent anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons, leading to increased anorectic signaling.[2][3] Additionally, PYY(3-36) can signal through Y2 receptors expressed on vagal afferent neurons, which provide a direct link from the gut to the brainstem.[4][5]
Experimental Workflow Overview
A typical study involving the intravenous infusion of PYY(3-36) in rodents follows a structured workflow. This process begins with animal acclimatization and surgical preparation, followed by the experimental infusion and subsequent data collection and analysis.
Experimental Protocols
4.1 Protocol 1: Surgical Procedure for Chronic Intravenous Catheterization
This protocol describes the standard surgical implantation of a jugular vein catheter for chronic intravenous access in rats.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or a ketamine/xylazine cocktail injection). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the ventral neck area and the dorsal region between the scapulae. Sterilize the surgical sites with povidone-iodine and 70% ethanol.
-
Catheter Implantation:
-
Make a small incision over the right jugular vein.
-
Using blunt dissection, isolate the jugular vein. Place silk sutures anteriorly and posteriorly to the intended insertion site.
-
Make a small incision in the vein and insert a saline-filled, heparin-locked silicone catheter.
-
Advance the catheter tip so that it terminates near the right atrium.
-
Secure the catheter in the vein using the sutures.
-
-
Exteriorization:
-
Tunnel the external portion of the catheter subcutaneously to the dorsal exit point between the scapulae.
-
Secure the catheter at the exit site with sutures or a subcutaneous mesh anchor.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
House animals individually and allow for a recovery period of at least one week.
-
Flush the catheter daily with heparinized saline to maintain patency.
-
4.2 Protocol 2: Acute Intravenous Infusion to Assess Food Intake
This protocol is designed to determine the dose-dependent effects of PYY(3-36) on short-term food consumption.
-
Animal and Housing: Use surgically prepared, recovered adult rats (e.g., Sprague-Dawley) that have been habituated to the experimental setup.
-
Materials:
-
Rat PYY(3-36) peptide.
-
Vehicle: Sterile 0.15 M NaCl containing 0.1% Bovine Serum Albumin (BSA) to prevent peptide adhesion.[7]
-
Computer-controlled infusion pumps, tether, and liquid swivel system.
-
-
Procedure:
-
Connect the rat's exteriorized catheter to the infusion tether and swivel system. Allow the animal to move freely.
-
At the onset of the dark cycle (the primary feeding period), begin the intravenous infusion of either vehicle or PYY(3-36).
-
Infuse continuously for a set duration, typically 3 hours.[6][9]
-
Test a range of doses to establish a dose-response curve (e.g., 0.5, 5, 15, 50 pmol/kg/min).[6][9]
-
Use automated feeding systems to measure food intake continuously or manually measure at specific time points (e.g., 1, 2, 3, and 24 hours post-infusion start).
-
Ensure each animal serves as its own control by receiving vehicle on a separate day in a counter-balanced design.
-
4.3 Protocol 3: Chronic Intermittent Infusion for Body Weight and Adiposity
This protocol assesses the long-term efficacy of PYY(3-36) on energy balance. Continuous infusion often leads to tolerance, whereas intermittent infusion can produce sustained effects.[8][10]
-
Animal and Setup: Use diet-induced obese (DIO) or lean rats with chronic catheters, fully habituated to the tethered infusion system.
-
Procedure:
-
Establish a stable baseline of daily food intake and body weight for 3-5 days while infusing vehicle.
-
Divide animals into matched groups (Vehicle vs. PYY(3-36)).
-
Administer PYY(3-36) (e.g., 30 pmol/kg/min) or vehicle using an intermittent schedule for 10 or more days.[10]
-
Example Schedule: Infuse for 1 hour, followed by a 1-hour off period, repeated throughout the 12-hour dark cycle.[10]
-
Alternative Schedule: Infuse for two 3-hour blocks during the dark cycle (e.g., hours 0-3 and 6-9).[8]
-
Monitor daily food intake and body weight.
-
At the end of the study, measure adiposity by dissecting and weighing specific fat pads (epididymal, retroperitoneal) or using DEXA scans.[1]
-
Quantitative Data and Expected Outcomes
The following tables summarize quantitative data from key studies involving intravenous or chronic PYY(3-36) administration in rodents.
Table 1: Dose-Response of Acute IV PYY(3-36) Infusion on Food Intake in Rats
| Dose (pmol/kg/min) | Infusion Duration | Outcome | Reference |
|---|---|---|---|
| 5 | 3 hours | Minimal effective dose to inhibit food intake | [6][9] |
| 15 | 3 hours | Estimated mean effective dose; ~47% inhibition of food intake | [6][9] |
| 30 | 1-hour infusions (intermittent) | Sustained ~20% reduction in daily food intake over 10 days | [10] |
| 50 | 3 hours | Potent, dose-dependent inhibition of food intake |[6][9] |
Table 2: Effects of Chronic PYY(3-36) Administration on Metabolic Parameters
| Rodent Model | Administration | Dose | Duration | Key Outcomes | Reference |
|---|---|---|---|---|---|
| Lean Rats | Intermittent IV Infusion | 30 pmol/kg/min | 10 days | ~20% ↓ daily food intake; 7% ↓ body weight; 35% ↓ adiposity | [10] |
| DIO C57BL/6J Mice | SC Osmotic Minipump | 1,000 µg/kg/day | 28 days | ~10% ↓ body weight vs. vehicle; dose-dependent reduction in fat pad weight | [1] |
| Diet-Induced Obese Rats | Intermittent IV Infusion | 680 pmol/h | 4 days | Sustained reduction in food intake (19-42%); reduced body weight & adiposity | [8] |
| Diabetic Fatty Zucker Rats | SC Osmotic Minipump | ED₅₀: 30-44 µg/kg/day | 4 weeks | Significant reduction in HbA1c and fructosamine |[12][13] |
Table 3: PYY(3-36) Effects on Glucose Homeostasis
| Rodent Model | Experimental Condition | PYY(3-36) Administration | Outcome | Reference |
|---|---|---|---|---|
| High-Fat Diet Mice | Hyperinsulinemic-euglycemic clamp | Acute IV Infusion | Increased whole-body glucose disposal (103.8 vs 76.1 µmol·min⁻¹·kg⁻¹) | [14][15] |
| C57BL/6 Mice | Hyperinsulinemic-euglycemic clamp | Chronic (7-day) intermittent injection | Enhanced insulin-mediated whole-body glucose disposal | [16] |
| Diet-Induced Insulin (B600854) Resistant Mice | Hyperinsulinemic-euglycemic clamp | Acute IV Infusion | Enhanced insulin sensitivity and improved glucose disposal |[11] |
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Intravenous infusion of peptide YY(3-36) potently inhibits food intake in rats [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]
- 12. Effects of PYY[3-36] in rodent models of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet [repository.tno.nl]
- 15. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Subcutaneous vs. Intraperitoneal Injection of Peptide YY (3-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide YY (3-36) (PYY3-36), a gut hormone released postprandially, is a well-established anorexigenic peptide that plays a significant role in the regulation of food intake and body weight.[1][2][3][4] It exerts its effects primarily through the activation of the neuropeptide Y2 receptor (Y2R).[5][6] The administration of exogenous PYY3-36 is a key strategy in metabolic research and drug development for obesity. The choice of administration route, primarily subcutaneous (SC) or intraperitoneal (IP), can significantly impact the pharmacokinetic and pharmacodynamic profile of the peptide. These application notes provide a detailed comparison of SC and IP routes for PYY3-36 administration, summarizing key quantitative data and providing standardized experimental protocols.
Data Presentation: Quantitative Comparison of SC and IP PYY3-36 Administration
The following tables summarize the effects of PYY3-36 administered via subcutaneous and intraperitoneal routes on food intake and body weight in various rodent models.
Table 1: Effects of Subcutaneous (SC) PYY3-36 Administration on Food Intake and Body Weight
| Animal Model | Dose | Dosing Regimen | Key Findings | Reference |
| Diet-Induced Obese (DIO) C57BL/6J mice | 100, 300, and 1,000 µg/kg/day | Continuous infusion via osmotic minipumps for 28 days | The 1,000 µg/kg/day dose significantly reduced food intake in the first 3 days. Body weight gain was dose-dependently reduced, with the highest dose group weighing ~10% less than the vehicle group after 28 days. Fat pad weight was also dose-dependently reduced.[1][3] | [1][3] |
| DIO male rats | 250 and 1,000 µg/kg/day | Daily injections for 28 days | Reduced body weight and improved glycemic control. The 1,000 µg/kg/day dose led to a ~10% lower body weight compared to the vehicle group after 28 days. A rapid drop in body weight was observed in the first 4 days, with food intake suppressed for the first 3 days and returning to baseline by day 7.[1] | [1] |
| Obese male humans (BMI 27-40 kg/m ²) | 25, 50, 75, and 100 pmol/kg lean body mass | Single injection | No significant effect on energy intake was observed. However, there was a dose-dependent increase in satiety ratings and a decrease in hunger ratings.[7] | [7] |
Table 2: Effects of Intraperitoneal (IP) PYY3-36 Administration on Food Intake
| Animal Model | Dose | Dosing Regimen | Key Findings | Reference |
| Male NMRI mice | Not specified | Single injection after a 19-hour fast | A ~30% reduction in 3-hour food intake was observed.[1] | [1] |
| Male Wistar rats | Not specified | Single injection after a 19-hour fast | No effect on fasting-induced feeding was observed.[1] | [1] |
| Ad libitum-fed mice | 23 nmol/kg | Single injection followed by a 4-hour fast | A significant increase in food intake was observed during the 12-24 hour period post-injection.[8] | [8] |
| Overnight-fasted mice | 23 nmol/kg | Single injection | A significant reduction in food intake was observed during the first 4 hours post-injection.[8] | [8] |
| Diet-induced obese rats | 10-30 pmol/kg/min | Intermittent infusion (hours 0-3 and 6-9 of the dark period) for 21 days | A sustained reduction in daily caloric intake of 11-32% was observed, preventing body weight gain and fat deposition.[9] | [9] |
Signaling Pathway of PYY3-36
PYY3-36 exerts its anorectic effects by acting as an agonist for the Neuropeptide Y receptor Y2 (Y2R). Postprandial release of PYY3-36 from the gut allows it to circulate and act on Y2R in both the periphery and the central nervous system. A key site of action is the arcuate nucleus (ARC) of the hypothalamus.[2] In the ARC, PYY3-36 binds to presynaptic Y2R on NPY/AgRP neurons, inhibiting the release of these orexigenic peptides. This disinhibits adjacent anorexigenic POMC neurons, leading to increased satiety and reduced food intake. The vagus nerve also plays a role in mediating the physiological effects of PYY3-36 on food intake.[6]
Experimental Protocols
General Considerations
-
Animal Models: Diet-induced obese (DIO) models in rats and mice are commonly used to study the effects of PYY3-36 on body weight and metabolism.[1][3]
-
Acclimatization: Animals should be singly housed and acclimatized to handling and injection procedures for at least one week prior to the experiment. This can involve daily saline injections.[1]
-
Fasting: For acute food intake studies, animals are often fasted for a period (e.g., 19 hours) before PYY3-36 administration to standardize hunger levels.[1]
-
Vehicle: PYY3-36 is typically dissolved in a sterile saline solution.
Protocol 1: Subcutaneous (SC) Injection of PYY3-36 for Chronic Studies
This protocol is adapted from studies investigating the long-term effects of PYY3-36 on body weight in DIO rats.[1]
Materials:
-
PYY3-36 peptide
-
Sterile saline (0.9% NaCl)
-
Insulin (B600854) syringes (or similar, for accurate dosing)
-
Animal scale
Procedure:
-
Preparation of PYY3-36 Solution: Dissolve PYY3-36 in sterile saline to the desired concentration (e.g., for a 1 mg/kg dose in a 500g rat, a concentration of 1 mg/mL would require a 0.5 mL injection).
-
Animal Handling: Gently restrain the rat.
-
Injection: Pinch the loose skin on the back of the neck or flank to form a tent. Insert the needle into the base of the skin tent, parallel to the body.
-
Administration: Inject the PYY3-36 solution subcutaneously.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions. For chronic studies, daily food intake and body weight should be recorded.
Protocol 2: Intraperitoneal (IP) Injection of PYY3-36 for Acute Food Intake Studies
This protocol is based on studies examining the acute anorectic effects of PYY3-36 in mice.[1][8]
Materials:
-
PYY3-36 peptide
-
Sterile saline (0.9% NaCl)
-
Tuberculin or insulin syringes with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Preparation of PYY3-36 Solution: Prepare the PYY3-36 solution in sterile saline to the desired concentration.
-
Animal Handling: Gently restrain the mouse, exposing the abdomen. To avoid injecting into the cecum, tilt the animal slightly head-down.
-
Injection Site: The injection should be given in the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 10-20 degree angle, just deep enough to penetrate the abdominal wall.
-
Administration: Inject the PYY3-36 solution into the peritoneal cavity.
-
Post-Injection Monitoring: Return the animal to its cage. For acute food intake studies, provide a pre-weighed amount of food and measure consumption at specified time points (e.g., 1, 2, 4, and 24 hours).[1]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of peptide YY(3–36) in the satiety produced by gastric delivery of macronutrients in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Effect of subcutaneous injections of PYY1-36 and PYY3-36 on appetite, ad libitum energy intake, and plasma free fatty acid concentration in obese males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diet-Induced Obese Mouse Models in Peptide YY (3-36) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing diet-induced obese (DIO) mouse models in the study of Peptide YY (3-36) [PYY(3-36)], a key gut hormone involved in appetite regulation and metabolic control. This document outlines detailed protocols for inducing obesity, administering PYY(3-36), and assessing its effects on key metabolic parameters.
Peptide YY (3-36) is a truncated form of Peptide YY that is released from intestinal L-cells postprandially, particularly after the ingestion of fats.[1][2] It plays a significant role in signaling satiety to the brain, thereby reducing food intake.[3][4][5] DIO mice are a valuable preclinical model as they closely mimic the pathophysiology of human obesity and type 2 diabetes, characterized by hyperleptinemia, insulin (B600854) resistance, and a polygenic predisposition to weight gain when fed a high-energy diet.[2][6]
Data Presentation: Efficacy of PYY(3-36) in DIO Mice
The following tables summarize the quantitative effects of PYY(3-36) administration in DIO mouse models from various studies.
Table 1: Effects of Chronic Subcutaneous PYY(3-36) Administration on Body Weight in DIO C57BL/6J Mice
| Dose (µg/kg/day) | Duration | Body Weight Change | Reference |
| 100 | 25 days | ~8.5% less weight gain vs. vehicle | [1] |
| 300 | 25 days | ~10.4% less weight gain vs. vehicle | [1] |
| 1000 | 28 days | ~10% less than vehicle-treated group | [1][7][8] |
Table 2: Effects of PYY(3-36) on Food Intake in Rodent Models
| Model | Administration Route | Dose | Effect on Food Intake | Reference |
| DIO C57BL/6J Mice | Subcutaneous Infusion | 1000 µg/kg/day | Significant reduction over the first 3 days | [1][7][8] |
| Fasted Female NIH/Swiss Mice | Intraperitoneal Injection | ED₅₀ of 12.5 µg/kg | Acutely inhibited food intake by up to 45% | [9][10] |
| Male Wistar Rats | Intraperitoneal Injection | Not specified | No effect on fasting-induced feeding | [1][2] |
| Male NMRI Mice | Intraperitoneal Injection | Not specified | ~30% reduction in 3-hour food intake | [1] |
Table 3: Effects of Chronic PYY(3-36) Administration on Adiposity and Glycemic Control in DIO Rodents
| Model | Dose (µg/kg/day) | Duration | Key Findings | Reference |
| DIO C57BL/6J Mice | 100, 300, 1000 | 28 days | Dose-dependent reduction in mesenteric, epididymal, retroperitoneal, and inguinal fat pad weight. | [1][7][8] |
| Glucose-Intolerant DIO Rats | 250, 1000 | 28 days | Reduced body weight and improved glycemic control. | [1][7] |
| Male Diabetic Fatty Zucker Rats | ED₅₀ of 30 and 44 | 4 weeks | Reduced HbA1c and fructosamine. | [9][10] |
| DIO Male Mice | ED₅₀ of 466 | Not specified | Reduced cumulative food intake and weight gain. | [9] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain susceptible to DIO.[6]
Materials:
-
Male C57BL/6J mice (4-6 weeks old)
-
High-fat diet (HFD; typically 45-60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging with ad libitum access to food and water
Procedure:
-
Acclimatize male C57BL/6J mice to the animal facility for at least one week upon arrival.
-
Randomize mice into two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet.
-
Provide ad libitum access to the respective diets and water for a period of 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
Mice are considered obese when their body weight is significantly higher (typically 20-25% greater) than the control group.[6]
Protocol 2: Administration of PYY(3-36)
PYY(3-36) can be administered through various routes, with intraperitoneal (IP) injections for acute studies and subcutaneous (SC) infusion via osmotic minipumps for chronic studies being the most common.[1][7][8]
2.1 Acute Administration via Intraperitoneal Injection:
-
Habituate the mice to the injection procedure by administering saline injections for 3 days prior to the experiment.[1]
-
On the day of the experiment, fast the mice for approximately 19 hours with free access to water.[1][2]
-
Dissolve PYY(3-36) in sterile saline to the desired concentration.
-
Administer the PYY(3-36) solution or vehicle (saline) via IP injection.
-
Immediately following the injection, provide a pre-weighed amount of food and monitor food intake at regular intervals (e.g., 30 min, 1h, 2h, 4h).[11]
2.2 Chronic Administration via Subcutaneous Osmotic Minipumps:
-
Fill osmotic minipumps (e.g., Alzet) with the PYY(3-36) solution or vehicle according to the manufacturer's instructions to deliver the desired daily dose (e.g., 100, 300, or 1000 µg/kg/day).[7][8]
-
Anesthetize the DIO mice using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision in the skin on the back of the mouse.
-
Implant the osmotic minipump subcutaneously and close the incision with sutures or surgical clips.
-
Allow the mice to recover and monitor their body weight and food intake daily for the duration of the study (e.g., 28 days).[1][7]
Protocol 3: Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess glucose metabolism and insulin sensitivity.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and glucose test strips
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline body weight.
-
Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.
-
Administer a glucose solution orally via gavage.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels at each time point.
-
The area under the curve (AUC) for glucose can be calculated to quantify glucose tolerance.
Visualizations: Pathways and Workflows
Caption: PYY(3-36) Signaling Pathway in Appetite Regulation.
Caption: Experimental Workflow for a DIO Mouse Study with PYY(3-36).
Caption: Logical Relationship of DIO, PYY(3-36), and Metabolic Effects.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 4. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of PYY[3-36] in rodent models of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
Measuring Peptide YY (3-36) Levels: A Guide for Researchers
Application Notes and Protocols for the Quantification of a Key Appetite-Regulating Hormone Using Enzyme-Linked Immunosorbent Assay (ELISA) Kits
Peptide YY (3-36) (PYY (3-36)), a 34-amino acid peptide hormone, is a critical regulator of appetite and energy homeostasis. Released from the L-cells of the gastrointestinal tract in response to feeding, PYY (3-36) acts as a satiety signal, reducing food intake. Its mechanism of action involves binding to the neuropeptide Y2 receptor (Y2R) in the hypothalamus, which in turn modulates the activity of neuronal circuits controlling hunger and satiety.[1][2][3][4] Given its significant role in metabolic regulation, the accurate measurement of PYY (3-36) levels is crucial for research in obesity, diabetes, and other metabolic disorders.
This document provides detailed application notes and a generalized experimental protocol for the quantification of PYY (3-36) using commercially available ELISA kits. These kits are predominantly based on the competitive ELISA principle, offering a sensitive and specific method for measuring PYY (3-36) concentrations in various biological samples.
Comparison of Commercially Available PYY (3-36) ELISA Kits
Several manufacturers offer ELISA kits for the quantification of PYY (3-36). The following table summarizes the key specifications of a selection of these kits to aid researchers in choosing the most appropriate option for their experimental needs.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Detection Range | Sensitivity | Sample Types |
| Thermo Fisher Scientific | Human PYY ELISA Kit | Competitive ELISA | Not Specified | Not Specified | Plasma, Serum, Cell Lysate, Supernatant, Tissue Homogenate |
| ALPCO | PYY ELISA | Competitive EIA | 0.082 - 20 ng/mL | Not Specified | Human Serum, Plasma |
| BioVendor | Human PYY ELISA | Competitive ELISA | 0.082 - 20 ng/mL | Not Specified | Serum, Plasma |
| RayBiotech | PYY ELISA Kit | Competitive ELISA | 0.1 - 1,000 pg/mL | 5.6 pg/mL | Human, Mouse, Rat Plasma, Serum |
| FineTest | Human PYY (Peptide YY) ELISA Kit | Competitive ELISA | 31.25 - 2000 pg/mL | 18.75 pg/mL | Serum, Plasma, Cell Culture Supernatant, Cell or Tissue Lysate |
PYY (3-36) Signaling Pathway
The primary mechanism of PYY (3-36) action is through the Y2 receptor, a G-protein coupled receptor, located in the arcuate nucleus (ARC) of the hypothalamus.[1][2] Binding of PYY (3-36) to the Y2R on presynaptic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons inhibits the release of these orexigenic (appetite-stimulating) neuropeptides. This, in turn, disinhibits the adjacent pro-opiomelanocortin (POMC) neurons, leading to an increased release of α-melanocyte-stimulating hormone (α-MSH), an anorexigenic (appetite-suppressing) peptide.[1][2][4] The net effect is a reduction in food intake and an increase in satiety.[1][2] Beyond appetite suppression, PYY (3-36) has also been implicated in increasing energy expenditure.[3][5][[“]]
Caption: PYY (3-36) Signaling Pathway in Appetite Regulation.
Experimental Protocol: Competitive ELISA for PYY (3-36)
This protocol provides a general procedure for a competitive ELISA. It is essential to refer to the specific manual provided with your chosen ELISA kit for detailed instructions, as incubation times, reagent concentrations, and other parameters may vary.
Principle of the Assay
In a competitive ELISA for PYY (3-36), a microplate is pre-coated with a capture antibody specific for PYY. The sample containing an unknown amount of PYY (3-36) is added to the wells along with a fixed amount of biotinylated or enzyme-conjugated PYY (3-36). The unlabeled PYY (3-36) in the sample competes with the labeled PYY (3-36) for binding to the limited number of capture antibody sites. The amount of labeled PYY (3-36) bound to the antibody is inversely proportional to the concentration of PYY (3-36) in the sample. The signal is then developed and measured.
Materials Required (Typical components provided in a kit)
-
PYY (3-36) pre-coated 96-well microplate
-
PYY (3-36) standard
-
Biotinylated anti-PYY (3-36) antibody or HRP-conjugated PYY (3-36)
-
Streptavidin-HRP conjugate (if using a biotinylated antibody)
-
Assay Diluent/Buffer
-
Wash Buffer (concentrated)
-
TMB Substrate
-
Stop Solution
-
Plate sealers
Additional Materials Required
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker (optional, but recommended for some kits)
-
Tubes for standard and sample dilutions
Sample Collection and Storage
Proper sample handling is critical for accurate PYY (3-36) measurement.
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1000 x g for 15 minutes. Aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA or a protease inhibitor cocktail. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to remove cellular debris. Aliquot the supernatant and store at -20°C or -80°C.
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer: Dilute the concentrated Wash Buffer to 1X with deionized or distilled water as per the kit instructions.
-
PYY (3-36) Standard: Reconstitute the PYY (3-36) standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to create a standard curve, following the concentrations specified in the kit manual.
Assay Procedure
Caption: Generalized Experimental Workflow for PYY (3-36) Competitive ELISA.
-
Add Standards and Samples: Pipette 50 µL of each standard and sample into the appropriate wells of the pre-coated microplate.
-
Add Labeled PYY (3-36): Add 50 µL of the biotinylated or HRP-conjugated PYY (3-36) to each well (except for the blank).
-
Incubate: Cover the plate with a sealer and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature or 37°C).
-
Wash: Aspirate or decant the contents of the wells. Wash the plate 3-4 times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.
-
Add Streptavidin-HRP (if applicable): If a biotinylated detection antibody was used, add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate: Cover the plate and incubate as directed in the manual (e.g., 30-60 minutes at room temperature).
-
Wash: Repeat the wash step as described in step 4.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Incubate: Incubate the plate in the dark at room temperature for the time specified in the manual (typically 15-30 minutes), or until a color change is observed in the standards.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding PYY (3-36) concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.
-
Calculate Sample Concentrations: Determine the concentration of PYY (3-36) in the samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: Remember to multiply the calculated concentration by the dilution factor if the samples were diluted prior to the assay.
Applications in Research and Drug Development
The quantification of PYY (3-36) is instrumental in various research areas:
-
Obesity and Metabolic Syndrome Research: Studying the role of PYY (3-36) in appetite regulation and energy balance in both healthy and obese individuals.[3][[“]]
-
Drug Development: Evaluating the efficacy of novel therapeutic agents targeting the PYY pathway for the treatment of obesity and type 2 diabetes.
-
Nutritional Science: Investigating the effects of different macronutrients and dietary interventions on postprandial PYY (3-36) release.
-
Gastrointestinal Physiology: Understanding the physiological regulation of PYY (3-36) secretion and its effects on gut motility.[1]
By providing a reliable and quantitative measure of this key gut hormone, PYY (3-36) ELISA kits are invaluable tools for advancing our understanding of metabolic health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. consensus.app [consensus.app]
Application Notes: Radioimmunoassay (RIA) for Specific Detection of Human PYY (3-36)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Peptide YY (3-36) [PYY (3-36)] is a 34-amino acid peptide hormone released from enteroendocrine L-cells in the distal gastrointestinal tract in response to food intake.[1][2] It is the major circulating form of Peptide YY, derived from the cleavage of PYY (1-36) by the enzyme dipeptidyl peptidase-IV (DPP-IV).[3] PYY (3-36) is a key anorexigenic hormone that reduces appetite and food intake, primarily through its action on Y2 receptors in the hypothalamus.[2][4] Accurate quantification of circulating PYY (3-36) is crucial for research in appetite regulation, obesity, and related metabolic disorders. This radioimmunoassay (RIA) kit provides a highly specific and sensitive method for the quantitative determination of human PYY (3-36) in serum, plasma, and tissue culture samples.[5]
Principle of the Assay
This radioimmunoassay is a competitive binding assay. The principle relies on the competition between a fixed amount of radiolabeled PYY (3-36) (the tracer, typically labeled with Iodine-125) and the unlabeled PYY (3-36) present in the sample or standard for a limited number of binding sites on a specific anti-PYY (3-36) antibody.[6][7] As the concentration of unlabeled PYY (3-36) in the sample increases, the amount of radiolabeled PYY (3-36) that can bind to the antibody decreases.[7] After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction. The radioactivity of the antibody-bound tracer is then measured using a gamma counter. The concentration of PYY (3-36) in the unknown samples is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of PYY (3-36).[7]
Figure 1: Principle of Competitive Binding RIA for PYY (3-36).
Assay Performance Characteristics
The following data are typical and may vary slightly from lot to lot.
| Parameter | Specification |
| Sensitivity (Lower Limit of Detection) | 20 pg/mL[4][5] |
| Standard Curve Range | 20 - 1280 pg/mL[5] |
| Linear Range | 5 - 640 pg/mL[4] |
| Specificity | |
| Human PYY (3-36) | 100%[4][5] |
| Human PYY (1-36) | Not Detectable[5] |
| Neuropeptide Y (Rat, Porcine) | No cross-reactivity[4][8] |
| Pancreatic Polypeptide (Human) | No cross-reactivity[4][8] |
| Insulin (Human) | No cross-reactivity[4][8] |
| Glucagon (Human) | No cross-reactivity[4][8] |
| Amylin Amide (Human) | No cross-reactivity[4][8] |
| Substance P | No cross-reactivity[4][8] |
| Intra-assay Variability | 7 - 15%[5] |
| Inter-assay Variability | 6 - 11%[5] |
| Accuracy | 94.5 ± 10.2%[5] |
| Sample Volume | 100 µL of serum, plasma, or tissue culture medium[5] |
| Incubation Time | Two-day disequilibrium assay[5] |
| Incubation Temperature | 4°C[5] |
| Radioactive Isotope | Iodine-125 (¹²⁵I)[4][5] |
Experimental Protocols
Reagent Preparation
-
PYY (3-36) Standards: Reconstitute the lyophilized PYY (3-36) standard with the provided assay buffer to create a stock solution. Prepare a series of dilutions from the stock solution to generate the standard curve (e.g., 1280, 640, 320, 160, 80, 40, 20 pg/mL).
-
Quality Controls (QC): Reconstitute the low and high concentration lyophilized controls with assay buffer.
-
¹²⁵I-PYY (3-36) Tracer: Prepare the tracer solution according to the kit instructions, typically by diluting the stock in tracer dilution buffer.
-
Anti-PYY (3-36) Antibody: Reconstitute the lyophilized antibody with the provided buffer.
-
Precipitating Reagent (e.g., Goat Anti-Rabbit IgG Serum and Normal Rabbit Serum): Prepare according to the kit instructions. This is used to separate the antibody-bound complex.
-
Wash Buffer: Prepare the wash buffer by diluting the concentrated stock with deionized water.
Sample Collection and Preparation
-
Blood Collection: Collect whole blood into chilled tubes containing EDTA and a protease inhibitor such as Aprotinin (500 KIU/mL of blood is recommended).[6] For specific measurement of PYY (3-36), the addition of a DPP-IV inhibitor (10 µL per 1 mL of blood) is also suggested to prevent the degradation of PYY (1-36) to PYY (3-36) ex vivo.[6]
-
Plasma Separation: Centrifuge the blood samples at 4°C as soon as possible after collection.
-
Storage: Store the plasma samples at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.
-
Plasma Extraction: For some protocols, plasma extraction may be required to remove interfering substances. A common method is ethanol (B145695) extraction, where samples are treated with 70% ethanol (final concentration) to precipitate larger proteins.[9]
Assay Procedure (Two-Day Disequilibrium Protocol)
This protocol enhances the sensitivity of the assay.
Day 1:
-
Pipette 100 µL of assay buffer (for the zero standard, B₀), standards, quality controls, and unknown samples into appropriately labeled assay tubes.
-
Add 100 µL of the reconstituted Anti-PYY (3-36) antibody to all tubes except the Total Counts (TC) and Non-Specific Binding (NSB) tubes.
-
Vortex all tubes gently and incubate for 24 hours at 4°C.
Day 2:
-
Add 100 µL of the ¹²⁵I-PYY (3-36) tracer to all tubes.
-
Vortex all tubes gently and incubate for another 24 hours at 4°C.
Day 3:
-
Add 1 mL of cold precipitating reagent to all tubes except the Total Counts (TC) tube.
-
Vortex all tubes and incubate for at least 20 minutes at 4°C to allow for the precipitation of the antibody-bound complex.
-
Centrifuge all tubes (except TC) at 3000-4000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant from all tubes (except TC).
-
Measure the radioactivity in the pellets of all tubes (and the TC tube) using a gamma counter for at least one minute.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Gut Hormones PYY3-36 and GLP-17-36 amide Reduce Food Intake and Modulate Brain Activity in Appetite Centers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. microbenotes.com [microbenotes.com]
- 8. longdom.org [longdom.org]
- 9. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide YY (3-36) Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Peptide YY (3-36) (PYY (3-36)) receptor binding affinity assays. PYY (3-36) is the major circulating form of the gut hormone Peptide YY, which is released from intestinal L-cells in response to feeding. It plays a significant role in appetite regulation, making its receptors attractive targets for the development of therapeutics against obesity and other metabolic disorders. PYY (3-36) exerts its effects primarily through the Neuropeptide Y (NPY) family of G-protein coupled receptors, with a notable selectivity for the Y2 receptor subtype.[1][2][3]
Introduction to PYY (3-36) and its Receptors
PYY (3-36) is a 34-amino acid peptide that signals satiety, reduces food intake, and influences energy homeostasis.[2] While its full-length precursor, PYY (1-36), binds to Y1, Y2, and Y5 receptors, the enzymatic cleavage by dipeptidyl peptidase-4 (DPP-IV) yields PYY (3-36), which demonstrates a higher affinity for the Y2 receptor.[3][4] The activation of the Y2 receptor in the hypothalamus is a key mechanism for its appetite-suppressing effects.[1] Understanding the binding affinity of PYY (3-36) and potential therapeutic compounds to the various NPY receptors is crucial for developing selective drugs with minimal off-target effects. For instance, activation of Y1 and Y5 receptors can paradoxically increase appetite.[3]
Data Presentation: PYY (3-36) Binding Affinity
The following table summarizes the binding affinities (Ki in nM) of human PYY (3-36) for human NPY receptor subtypes. These values are indicative and can vary based on experimental conditions, such as the cell line and radioligand used.
| Compound | Y1 Receptor Ki (nM) | Y2 Receptor Ki (nM) | Y4 Receptor Ki (nM) | Y5 Receptor Ki (nM) |
| PYY (3-36) | 40 | 0.40 | 13 | 3.2 |
Data sourced from Novo Nordisk, obtained from NPY receptor scintillation proximity assays (SPA) using cell membrane preparations from cell lines expressing the respective human Y receptors.[5]
Signaling Pathways of NPY Receptors
NPY receptors, including the Y2 receptor, are G-protein coupled receptors (GPCRs). Upon ligand binding, they primarily couple to the inhibitory G-protein alpha subunit (Giα). This coupling leads to the inhibition of adenylate cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[1] Additionally, NPY receptor activation can lead to the activation of Phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[1]
References
Application Notes and Protocols: Tracking PYY(3-36) Effects in the Brain with Manganese-Enhanced MRI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing manganese-enhanced magnetic resonance imaging (MEMRI) to monitor the in vivo effects of Peptide YY(3-36) (PYY(3-36)) on neuronal activity in the brain. This powerful technique offers a non-invasive approach to map the neurocircuitry modulated by this critical appetite-regulating hormone.
Introduction to Manganese-Enhanced MRI (MEMRI)
Manganese-enhanced MRI (MEMRI) is a functional neuroimaging technique that utilizes the paramagnetic properties of manganese ions (Mn2+) to visualize neuronal activity.[1][2][3] As a calcium analog, Mn2+ can enter active neurons through voltage-gated calcium channels.[2][3][4] Once inside, it is transported along axons, allowing for the tracing of neural pathways.[2][3] The accumulation of Mn2+ in active neurons shortens the T1 relaxation time of surrounding water protons, leading to an enhanced signal on T1-weighted MRI scans.[4][5] This signal enhancement serves as a direct marker of neuronal activity.[1]
Peptide YY(3-36) and its Role in Appetite Regulation
Peptide YY(3-36) is a gut hormone released from intestinal L-cells following food intake.[6][7] It plays a crucial role in signaling satiety and reducing appetite.[8][9][10] PYY(3-36) exerts its effects by crossing the blood-brain barrier and binding primarily to the neuropeptide Y (NPY) Y2 receptor (Y2R), which is highly expressed in the arcuate nucleus (ARC) of the hypothalamus.[8][9][11][12][13] The binding of PYY(3-36) to Y2R on NPY/Agouti-related peptide (AgRP) neurons inhibits their activity, thereby reducing the release of these orexigenic (appetite-stimulating) neuropeptides.[8] This, in turn, can lead to an indirect activation of adjacent pro-opiomelanocortin (POMC) neurons, which promote satiety.[8]
PYY(3-36) Signaling Pathway in the Hypothalamus
Caption: PYY(3-36) signaling cascade in the arcuate nucleus.
Experimental Application: MEMRI to Track PYY(3-36) Effects
This section outlines a general protocol for using MEMRI to investigate the effects of peripherally administered PYY(3-36) on neuronal activity in the rodent brain.
Experimental Workflow
Caption: Experimental workflow for MEMRI studies of PYY(3-36).
Detailed Experimental Protocols
3.2.1. Animal Models
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is part of the experimental design.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.
3.2.2. Reagent Preparation
-
Manganese Chloride (MnCl2) Solution:
-
Prepare a sterile solution of MnCl2 in saline (0.9% NaCl).
-
A common concentration for systemic administration is 100 mM.[4]
-
The solution should be filtered through a 0.22 µm filter before use.
-
-
PYY(3-36) Solution:
-
Reconstitute lyophilized PYY(3-36) in sterile saline or phosphate-buffered saline (PBS).
-
The concentration will depend on the desired dose. For example, a study by Hankir et al. (2011) used a dose that would be prepared based on the animal's weight.
-
3.2.3. Administration Protocols
-
MnCl2 Administration:
-
Route: Intraperitoneal (IP) or intravenous (IV) injection. IP is generally less invasive.
-
Dosage: A dose of 66 mg/kg of MnCl2 is a common starting point for IP injections in rodents.[4] Doses can range from 9-175 mg/kg depending on the study's requirements.[14]
-
Timing: Administer MnCl2 24 hours prior to the MRI scan to allow for sufficient uptake into the brain.[15]
-
-
PYY(3-36) Administration:
-
Route: Subcutaneous (s.c.) or intraperitoneal (IP) injection.
-
Dosage: Dosages can vary. A study investigating PYY(3-36) effects used a dose that resulted in a reduction in food intake. It is recommended to perform dose-response studies to determine the optimal dose for the desired effect.
-
Control Group: Administer a vehicle control (e.g., saline or PBS) to a separate group of animals.
-
Timing: Administer PYY(3-36) or vehicle at a specific time point before or during the MRI scan, depending on the research question (e.g., 30 minutes before the scan to observe acute effects).
-
3.2.4. MRI Acquisition
-
Scanner: A high-field MRI scanner (e.g., 7T or higher) is recommended for rodent brain imaging to achieve high spatial resolution.
-
Anesthesia: Anesthetize the animals with isoflurane (B1672236) (1.5-2% in O2) for the duration of the scan. Monitor vital signs (respiration, heart rate, and body temperature) throughout the procedure.
-
Sequence: Acquire T1-weighted images using a spin-echo or gradient-echo sequence.[16]
-
Typical Parameters (for a 7T scanner):
-
Repetition Time (TR): 500-800 ms
-
Echo Time (TE): 10-20 ms
-
Field of View (FOV): Appropriate for the rodent head (e.g., 20 x 20 mm for a mouse).
-
Matrix Size: 128 x 128 or higher for good resolution.
-
Slice Thickness: 0.5-1.0 mm.
-
-
T1 Mapping: For more quantitative analysis, T1 maps can be acquired using methods like inversion recovery or saturation recovery sequences.[17] This allows for the calculation of the change in the longitudinal relaxation rate (ΔR1), which is linearly proportional to the Mn2+ concentration.
3.2.5. Data Analysis
-
Image Pre-processing: Correct for motion artifacts and perform image registration to a standard brain atlas.
-
Region of Interest (ROI) Analysis:
-
Define ROIs in brain regions known to be involved in appetite regulation, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), and ventromedial hypothalamus (VMH).
-
Measure the average signal intensity within each ROI for both the PYY(3-36) and vehicle-treated groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the signal intensities between groups.
-
-
Voxel-wise Analysis:
-
Use statistical parametric mapping (SPM) or a similar voxel-based analysis to identify brain regions with significant signal intensity changes between the PYY(3-36) and vehicle groups without a priori ROI selection.
-
Data Presentation
Quantitative data from MEMRI studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical MEMRI Signal Intensity Changes in Hypothalamic Nuclei Following PYY(3-36) Administration
| Brain Region | Vehicle (Mean Signal Intensity ± SEM) | PYY(3-36) (Mean Signal Intensity ± SEM) | % Change | p-value |
| Arcuate Nucleus (ARC) | 1250 ± 50 | 1100 ± 45 | -12.0% | < 0.05 |
| Paraventricular Nucleus (PVN) | 1180 ± 60 | 1050 ± 55 | -11.0% | < 0.05 |
| Ventromedial Hypothalamus (VMH) | 1150 ± 55 | 1130 ± 50 | -1.7% | > 0.05 |
| Lateral Hypothalamus (LH) | 1100 ± 40 | 1090 ± 42 | -0.9% | > 0.05 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary. A study by Hankir et al. (2011) found that subcutaneous administration of PYY(3-36) resulted in a nonsignificant trend towards decreased signal intensity in the hypothalamus of fasted mice.
Potential Challenges and Considerations
-
Manganese Toxicity: While MEMRI is a powerful tool, high concentrations of manganese can be neurotoxic.[1][15] It is crucial to use the lowest effective dose of MnCl2.
-
Blood-Brain Barrier (BBB): While PYY(3-36) has been shown to cross the BBB, the efficiency of this transport can vary.[11][13]
-
Anesthesia Effects: Anesthesia can influence neuronal activity and may confound the interpretation of results. It is important to maintain a consistent level of anesthesia across all animals.
-
Specificity of Mn2+ Uptake: Mn2+ uptake is dependent on neuronal activity but is not specific to a particular neurotransmitter system. Therefore, MEMRI provides a map of overall neuronal activity changes.
By following these detailed application notes and protocols, researchers can effectively employ manganese-enhanced MRI to gain valuable insights into the central mechanisms of PYY(3-36) action, aiding in the development of novel therapeutics for obesity and metabolic disorders.
References
- 1. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases [frontiersin.org]
- 3. Longitudinal manganese-enhanced magnetic resonance imaging of neural projections and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. news-medical.net [news-medical.net]
- 10. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of blood-brain barrier permeability to PYY3-36 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide YY(1-36) and peptide YY(3-36): Part I. Distribution, release and actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. mri-q.com [mri-q.com]
- 15. New method of manganese-enhanced Magnetic Resonance Imaging (MEMRI) for rat brain research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
- 17. A Rapid T1 Mapping Method for Assessment of Murine Kidney Viability Using Dynamic Manganese-Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of PYY(3-36) for Weight Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the therapeutic potential of Peptide YY(3-36) (PYY(3-36)) as a weight management therapy. PYY(3-36) is a gut hormone released from intestinal L-cells postprandially, playing a crucial role in appetite regulation.[1][2] Its therapeutic potential lies in its ability to reduce food intake and promote weight loss.[1][3] These protocols are designed to guide researchers in preclinical and early-stage clinical development of PYY(3-36)-based therapeutics.
Mechanism of Action
PYY(3-36) exerts its anorectic effects primarily through the central nervous system. After its release from the gut, it crosses the blood-brain barrier and binds to the neuropeptide Y receptor subtype 2 (Y2R) in the arcuate nucleus (ARC) of the hypothalamus.[4][5][6] This interaction leads to the inhibition of orexigenic (appetite-stimulating) Neuropeptide Y (NPY) neurons and the subsequent activation of anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons.[5][7][8] The activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on downstream melanocortin receptors to reduce food intake.[4][8]
Signaling Pathway of PYY(3-36) in Appetite Regulation
Caption: PYY(3-36) signaling pathway for appetite suppression.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on PYY(3-36).
Table 1: Preclinical Efficacy of PYY(3-36) in Rodent Models of Obesity
| Animal Model | PYY(3-36) Dose & Administration | Duration | Key Findings | Reference(s) |
| Diet-Induced Obese (DIO) Mice | 100, 300, 1000 µg/kg/day (SC osmotic minipump) | 28 days | Dose-dependent reduction in body weight gain. 1000 µg/kg/day group weighed ~10% less than vehicle.[9][10] | [9][10] |
| DIO Rats | 250, 1000 µg/kg/day (SC) | 28 days | Reduced body weight and improved glycemic control.[9] | [9] |
| ob/ob Mice | Chronic administration | 10 days | Reduced body weight.[9] | [9] |
| Zucker Rats (obese) | Chronic administration | Not specified | Reduced body weight.[9] | [9] |
| Male Wistar Rats | Acute IP injection | Single dose | No significant effect on fasting-induced feeding.[9] | [9] |
| Male NMRI Mice | Acute IP injection | Single dose | ~30% reduction in 3-hour food intake.[9] | [9] |
| Diet-Induced Obese Rats | Intermittent IP infusion (10-30 pmol/kg/min) | 21 days | Sustained reduction in daily caloric intake (11-32%) and prevention of body weight gain. | [8] |
Table 2: Clinical Efficacy of PYY(3-36) in Humans
| Subject Population | PYY(3-36) Dose & Administration | Duration | Key Findings | Reference(s) |
| Lean and Obese Subjects | 90-min IV infusion | Single dose | 30% reduction in food intake in obese group and 31% in lean group at a buffet meal.[1][4] | [1][4] |
| Lean and Obese Subjects | Not specified | 24 hours | Significant reduction in 24-hour caloric intake in both obese (16.5%) and lean (23.5%) groups.[1][4] | [1][4] |
| Obese Patients | 200 µg and 600 µg intranasally (t.i.d.) | 12 weeks | No significant weight loss compared to placebo. High incidence of nausea and vomiting at the higher dose.[7][11] | [7][11] |
| Healthy Volunteers | Escalating subcutaneous doses | Not specified | No decrease in food intake; significant nausea and vomiting.[7] | [7] |
| Overweight and Obese Humans | Co-infusion with GLP-1 | Not specified | Additive or synergistic effects on reducing energy intake without increased nausea.[6] | [6] |
| People with Obesity | Long-acting PYY3-36 analogue (PYY1875) as add-on to semaglutide | Phase 2 clinical trial | Modest efficacy for additional weight management, but not well tolerated at higher doses due to gastrointestinal side effects.[12][13] | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of PYY(3-36) on Food Intake and Body Weight in a Diet-Induced Obesity (DIO) Mouse Model
1. Objective: To assess the effect of chronic PYY(3-36) administration on food intake, body weight, and body composition in a mouse model of diet-induced obesity.
2. Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
PYY(3-36) (lyophilized powder)
-
Sterile saline solution (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Animal balance
-
Metabolic cages for food and water intake monitoring
-
Body composition analyzer (e.g., DEXA or NMR)
3. Methodology:
- Induction of Obesity:
- House mice individually and provide ad libitum access to water.
- Feed a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
- Monitor body weight weekly. Mice on HFD are considered obese when their body weight is significantly higher (e.g., >20%) than the control group.
- PYY(3-36) Preparation and Osmotic Minipump Implantation:
- Dissolve lyophilized PYY(3-36) in sterile saline to the desired concentration.
- Fill osmotic minipumps with the PYY(3-36) solution or vehicle (saline) according to the manufacturer's instructions to deliver the desired dose (e.g., 100-1000 µg/kg/day).
- Surgically implant the minipumps subcutaneously in the dorsal region of the anesthetized obese mice.
- Data Collection:
- Measure body weight daily.
- Measure 24-hour food and water intake using metabolic cages at baseline (before pump implantation) and at regular intervals throughout the study (e.g., weekly).
- Measure body composition (fat mass and lean mass) at the beginning and end of the treatment period.
- Data Analysis:
- Analyze changes in body weight, cumulative food intake, and body composition between PYY(3-36)-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow for Preclinical PYY(3-36) Evaluation
Caption: A typical experimental workflow for evaluating PYY(3-36).
Protocol 2: In Vitro Y2 Receptor Binding Assay
1. Objective: To determine the binding affinity of PYY(3-36) and its analogues to the Y2 receptor.
2. Materials:
-
Cell line expressing the human Y2 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Radiolabeled PYY(3-36) (e.g., ¹²⁵I-PYY(3-36))
-
Unlabeled PYY(3-36) and test compounds
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well plates
-
Scintillation counter or gamma counter
3. Methodology:
- Cell Culture and Membrane Preparation:
- Culture Y2R-expressing cells to confluency.
- Harvest the cells and prepare cell membranes by homogenization and centrifugation.
- Determine the protein concentration of the membrane preparation.
- Competition Binding Assay:
- In a 96-well plate, add a fixed concentration of radiolabeled PYY(3-36).
- Add increasing concentrations of unlabeled PYY(3-36) (for standard curve) or test compounds.
- Add the cell membrane preparation to initiate the binding reaction.
- Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
- Wash the filters with ice-cold binding buffer.
- Measure the radioactivity on the filters using a scintillation or gamma counter.
- Data Analysis:
- Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled PYY(3-36)) from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) from the competition curve.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 3: Conditioned Taste Aversion (CTA) Assay
1. Objective: To assess whether the anorectic effect of PYY(3-36) is associated with malaise or illness.
2. Materials:
-
Rats or mice
-
Novel flavored solution (e.g., saccharin (B28170) solution)
-
PYY(3-36)
-
Vehicle control (saline)
-
Positive control for CTA (e.g., Lithium Chloride, LiCl)
-
Two-bottle choice drinking tubes
3. Methodology:
- Acclimatization:
- Individually house the animals and acclimatize them to the two-bottle choice paradigm with water in both bottles.
- Conditioning Day:
- Provide the animals with the novel flavored solution for a limited period (e.g., 30 minutes).
- Immediately after the drinking session, administer PYY(3-36), vehicle, or LiCl via the desired route (e.g., intraperitoneal injection).
- Test Day:
- Two days after the conditioning day, present the animals with a choice between the flavored solution and water for 24 hours.
- Data Collection:
- Measure the consumption of the flavored solution and water on the test day.
- Data Analysis:
- Calculate the preference ratio for the flavored solution (volume of flavored solution consumed / total volume of fluid consumed).
- A significant decrease in the preference ratio in the PYY(3-36)-treated group compared to the vehicle group indicates conditioned taste aversion.[1][7]
Conclusion
The protocols outlined in this document provide a framework for the comprehensive investigation of PYY(3-36) as a potential therapeutic agent for weight management. While preclinical studies have demonstrated its efficacy in reducing food intake and body weight in rodents, clinical translation has been challenging due to side effects such as nausea.[7][11] Future research should focus on developing long-acting PYY(3-36) analogues or co-formulations with other metabolic hormones like GLP-1 to enhance efficacy and improve the therapeutic window.[6][12][13] Careful consideration of the experimental design, including dose, route of administration, and appropriate animal models, is crucial for obtaining reliable and translatable results.
References
- 1. Dose-dependent effects of peptide YY(3-36) on conditioned taste aversion in rats [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salivary Peptide Tyrosine–Tyrosine 3–36 Modulates Ingestive Behavior without Inducing Taste Aversion | Journal of Neuroscience [jneurosci.org]
- 4. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Peripheral administration of PYY(3-36) produces conditioned taste aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. PYY3-36 inhibits the action potential firing activity of POMC neurons of arcuate nucleus through postsynaptic Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gubra.dk [gubra.dk]
- 12. Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus | Journal of Neuroscience [jneurosci.org]
- 13. jneurosci.org [jneurosci.org]
Application Notes & Protocols: Clinical Trial Design for Peptide YY (3-36) and its Analogs
Introduction
Peptide YY (3-36) (PYY(3-36)) is a 34-amino acid peptide hormone released from intestinal L-cells into the circulation following food ingestion. It plays a crucial role in appetite regulation by inducing satiety. PYY(3-36) exerts its anorexigenic effects primarily through the neuropeptide Y2 receptor (Y2R), making it a significant therapeutic target for the treatment of obesity.[1][2] However, the native peptide has a short biological half-life, which has led to the development of long-acting PYY analogs, such as PYY1875, designed for improved pharmacokinetic profiles and sustained efficacy.[3] These analogs are often investigated as both monotherapies and in combination with other metabolic hormones, like glucagon-like peptide-1 (GLP-1) receptor agonists, to potentially achieve synergistic effects on weight loss.[4][5]
A primary challenge in the clinical development of PYY(3-36) and its analogs is managing dose-limiting adverse events, particularly nausea and vomiting, which are likely mediated by the activation of Y2 receptors in the brainstem.[1][6] Therefore, clinical trial designs must incorporate careful dose-escalation strategies and robust safety monitoring to identify a therapeutic window that balances efficacy with tolerability.
Signaling Pathway and Mechanism of Action
PYY(3-36) crosses the blood-brain barrier and acts on the arcuate nucleus (ARC) of the hypothalamus, a key brain region for energy homeostasis. It selectively binds to the Y2 receptor, an inhibitory G-protein coupled receptor. This interaction leads to the inhibition of orexigenic (appetite-stimulating) neurons that co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). Concurrently, it is thought to indirectly activate adjacent anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons.[1][2] The net effect is a reduction in hunger and decreased food intake. Evidence also suggests that PYY(3-36) may mediate its effects partially through the vagus nerve, which provides a direct link between the gut and the brainstem.[7][8]
Data from Clinical and Preclinical Studies
Quantitative data from studies highlight the efficacy and challenges of PYY-based therapies. Early human trials focused on intravenous infusions, while later studies investigated more practical subcutaneous delivery of long-acting analogs.
Table 1: Summary of Efficacy Data from PYY(3-36) Infusion Studies in Humans
| Study Population | PYY(3-36) Infusion Dose | Co-administered Agent | Efficacy Outcome | Citation |
|---|---|---|---|---|
| Lean and Overweight Subjects | 0.8 pmol/kg/min (90 min IV) | Saline | 19% reduction in ad libitum food intake | [6] |
| Lean and Obese Subjects | Not specified (IV) | Saline | 31% (lean) and comparable (obese) reduction in food intake | [6] |
| Healthy, Lean Subjects | 0.4 pmol/kg/min (120 min IV) | GLP-1 (0.4 pmol/kg/min) | 27% reduction in ad libitum energy intake | [6] |
| Overweight or Obese Subjects | Low dose (IV) | Oxyntomodulin (low dose) | 42.7% reduction in energy intake vs. saline |[9] |
Table 2: Representative Phase 1 & 2 Clinical Trial Design for a Long-Acting PYY Analog (PYY1875)
| Trial Phase | Study Design | Population | Key Objectives & Endpoints | Findings & Challenges | Citation |
|---|---|---|---|---|---|
| Phase 1 | Randomized, single & multiple ascending dose cohorts | Overweight or obese participants | Primary: Safety, Tolerability. Secondary: Pharmacokinetics (PK), Pharmacodynamics (PD). | All doses of PYY1875 alone and with semaglutide (B3030467) were tolerated. | [5][10][11] |
| Phase 2 | Randomized, placebo-controlled, add-on to semaglutide 2.4 mg | Participants with obesity | Primary: Change in body weight. Secondary: Safety, GI-related adverse events. | Modest, not clinically meaningful, add-on effect on weight loss. Poorly tolerated at higher doses. |[4][5][10][11] |
Table 3: Common Adverse Events in PYY(3-36) Analog Clinical Trials
| Adverse Event | Frequency | Severity | Notes | Citation |
|---|---|---|---|---|
| Nausea | Common | Dose-dependent (mild to severe) | The most frequent dose-limiting side effect. | [1][5][6] |
| Vomiting | Common | Dose-dependent | Often occurs at higher doses, limiting dose escalation. | [5][6] |
| Other GI Events | Common | Mild to Moderate | Includes abdominal discomfort and decreased appetite (as a side effect). |[5][10] |
Experimental Protocols
The following sections outline standardized protocols for designing Phase I and Phase II clinical trials for a novel long-acting PYY analog.
Protocol 1: Phase I, First-in-Human (FIH), Dose-Escalation Study
-
Title: A Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of [PYY Analog Name] in Healthy Overweight and Obese Subjects.
-
Objectives:
-
Primary: To assess the safety and tolerability of single and multiple ascending doses of the PYY analog.
-
Secondary: To characterize the pharmacokinetic (PK) profile and to evaluate preliminary pharmacodynamic (PD) effects on appetite and food intake.
-
-
Study Design:
-
Part A (SAD): Sequential cohorts of subjects (e.g., n=8 per cohort; 6 active, 2 placebo) will receive a single subcutaneous injection of the PYY analog at escalating dose levels (e.g., 0.05 mg, 0.1 mg, 0.25 mg, 0.5 mg, 1.0 mg).
-
Part B (MAD): Sequential cohorts will receive multiple doses (e.g., once-weekly for 4 weeks) to assess steady-state PK and safety.
-
A Safety Review Committee will review all data from a cohort before escalating to the next dose level.
-
-
Key Inclusion Criteria:
-
Healthy male and female subjects, aged 18-65 years.
-
Body Mass Index (BMI) between 27.0 and 40.0 kg/m ².
-
Stable body weight for at least 3 months prior to screening.
-
-
Key Exclusion Criteria:
-
History of significant gastrointestinal disease.
-
Use of weight loss medications within 6 months of screening.[12]
-
Diagnosis of Type 1 or Type 2 diabetes.
-
-
Methodology & Assessments:
-
Screening (-28 to -2 days): Obtain written informed consent. Conduct medical history review, physical examination, vital signs, ECGs, and clinical laboratory tests.
-
Dosing Day (Day 1 for SAD; weekly for MAD): Subjects are admitted to the clinical research unit. A standardized meal is provided the evening before dosing, followed by an overnight fast. The study drug (active or placebo) is administered subcutaneously.
-
Safety Monitoring: Continuous monitoring of adverse events (AEs), vital signs, and ECGs. Particular attention is paid to gastrointestinal AEs like nausea and vomiting.
-
Pharmacokinetic (PK) Sampling: Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 168 hours) to determine Cmax, Tmax, and AUC.
-
Pharmacodynamic (PD) Assessment:
-
Ad Libitum Meal Test: At a specified time post-dose (e.g., 4 hours), subjects are presented with a standardized buffet meal and instructed to eat until comfortably full. The total caloric intake is measured.[6]
-
Visual Analogue Scales (VAS): Subjects rate their feelings of hunger, satiety, fullness, and nausea at regular intervals.
-
-
Follow-up (e.g., Day 14): A final safety assessment is performed.
-
Protocol 2: Phase II, Dose-Finding Efficacy Study
-
Title: A 24-Week, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of [PYY Analog Name] as an Adjunct to Diet and Exercise in Subjects with Obesity.
-
Objectives:
-
Primary: To evaluate the effect of different doses of the PYY analog on percent change in body weight from baseline compared to placebo.
-
Secondary: To assess the effect on other efficacy endpoints (e.g., waist circumference, proportion of subjects achieving ≥5% weight loss), safety, and tolerability.
-
-
Study Design: A multi-center, randomized, placebo-controlled trial. After a screening and run-in period, eligible subjects are randomized (e.g., 1:1:1:1) to one of three active dose arms (e.g., Low, Medium, High dose) or a placebo arm. Treatment is administered once-weekly via subcutaneous injection for 24 weeks.
-
Key Inclusion Criteria:
-
Male and female subjects, aged 18-70 years.
-
BMI ≥ 30.0 kg/m ² or ≥ 27.0 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).
-
-
Key Exclusion Criteria:
-
Uncontrolled hypertension or significant cardiovascular disease.
-
Previous bariatric surgery.
-
Currently taking medications known to affect body weight.
-
-
Methodology & Assessments:
-
Screening & Run-in (4 weeks): Subjects receive standardized counseling on a reduced-calorie diet and increased physical activity. Only subjects who demonstrate adherence are randomized.
-
Randomization (Baseline - Week 0): Eligible subjects are randomized to a treatment arm. Baseline assessments (body weight, waist circumference, vital signs, ECG, safety labs, body composition via DXA scan) are performed.[13]
-
Treatment Period (Week 0 to 24): Subjects self-administer the study drug weekly. Regular site visits (e.g., every 4 weeks) are conducted to assess efficacy, safety, and tolerability.
-
Primary Efficacy Endpoint: The primary endpoint is the percentage change in body weight from baseline to Week 24.[13]
-
Secondary Efficacy Endpoints:
-
Absolute change in body weight.
-
Proportion of subjects achieving ≥5% and ≥10% weight loss.
-
Changes in waist circumference, BMI, and body composition (fat mass vs. lean mass).[13]
-
Changes in cardiometabolic risk factors (HbA1c, lipids, blood pressure).
-
-
Safety Assessments: Monitoring of AEs, clinical laboratory results, vital signs, and ECGs throughout the study.
-
End of Treatment (Week 24): Final efficacy and safety assessments are performed.
-
Follow-up (Week 28): A final safety follow-up visit is conducted.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Variant screening of PYY3-36 leads to potent long-acting PYY analogs with superior Y2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Original Article [sciencehub.novonordisk.com]
- 5. Long-acting PYY3 -36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. biorxiv.org [biorxiv.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov:443]
- 13. medpace.com [medpace.com]
Application Notes and Protocols: In Vitro Cell Culture Models for Studying Peptide YY (3-36) Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptide YY (3-36) (PYY(3-36)), a 34-amino acid peptide hormone, is released from enteroendocrine L-cells in the ileum and colon following food intake.[1][2] It is the primary circulating form of Peptide YY, processed from PYY(1-36) by the enzyme dipeptidyl peptidase-4 (DPP-4).[3] PYY(3-36) plays a crucial role in regulating appetite and energy homeostasis, primarily by acting as a selective agonist for the Neuropeptide Y Receptor Y2 (Y2R).[3][4] Activation of Y2R, a G-protein coupled receptor (GPCR) of the Gi/o family, initiates a cascade of intracellular signaling events that lead to anorexigenic effects.[5] Understanding these signaling pathways is vital for developing novel therapeutics for obesity and related metabolic disorders. In vitro cell culture models provide a controlled and reproducible environment to dissect the molecular mechanisms of PYY(3-36) action.
These application notes provide an overview of suitable cell models and detailed protocols for key experiments to investigate PYY(3-36) signaling.
Selecting an Appropriate In Vitro Cell Model
The choice of cell model is critical for studying PYY(3-36) signaling and depends on the specific research question. The primary requirement is the expression of functional Y2 receptors. Models can be broadly categorized into two types: recombinant cell lines, which are engineered to express the Y2R, and cell lines that endogenously express the receptor.
Table 1: Common In Vitro Cell Models for PYY(3-36) Signaling Studies | Cell Line | Receptor Expression | Key Characteristics & Applications | References | | :--- | :--- | :--- | :--- | | HEK293 | Recombinant (hY2R) | Human Embryonic Kidney cells. Easy to transfect and culture. Widely used for studying specific receptor pharmacology, G-protein coupling, and downstream signaling like cAMP modulation.[5][6] | | CHO-K1 | Recombinant (hY2R) | Chinese Hamster Ovary cells. Another common host for stable expression of GPCRs. Used for receptor binding assays and assessing agonist activity.[6][7] | | KAN-TS | Endogenous (hY2R) | Human neuroblastoma cell line. Provides a more physiologically relevant context for studying neuronal signaling pathways.[6] | | MHH-NB-11 | Endogenous (hY2R) | Human neuroblastoma cell line. Shows exclusive expression of Y2 receptors, making it ideal for studying Y2R-specific effects without interference from other NPY receptors.[8] | | CHP-234 | Endogenous (hY2R) | Human neuroblastoma cell line. Similar to MHH-NB-11, it exclusively expresses Y2 receptors and is suitable for analyzing signal transduction, such as the reduction of forskolin-induced cAMP.[8] | | BRIN BD11 | Endogenous (Y-receptors) | Immortalized rodent beta-cell line. Useful for investigating the effects of PYY(3-36) on insulin (B600854) secretion, cell proliferation, and apoptosis in the context of pancreatic function.[9][10] | | Primary Hippocampal Neurons | Endogenous (Y2R) | Primary cultures from rat hippocampus. Allow for the study of PYY(3-36) signaling, such as intracellular calcium modulation, in a primary neuron setting.[4] |
PYY(3-36) Signaling Pathways
PYY(3-36) mediates its effects by binding to the Y2R, a receptor coupled to the inhibitory G-protein, Gi. This interaction triggers several downstream signaling cascades.
Canonical Gi-Coupled Pathway
The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
Figure 1. Canonical Gi-mediated signaling pathway of PYY(3-36).
Alternative Signaling Pathways
Beyond cAMP modulation, PYY(3-36) can also influence other signaling pathways, including intracellular calcium mobilization and the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[4][11]
-
Calcium Mobilization: In hippocampal neurons, PYY(3-36) has been shown to increase intracellular calcium ([Ca2+]i) by mobilizing it from endoplasmic reticulum stores, a process involving the phosphatidylinositol pathway.[4]
-
ERK/MAPK Pathway: Activation of Y-receptors can lead to the phosphorylation and activation of ERK1/2, a key regulator of cell growth and proliferation.[11]
-
β-Arrestin Signaling: Like many GPCRs, the Y2R can also signal through β-arrestin, which can mediate distinct cellular effects.[3]
Figure 2. Alternative PYY(3-36) signaling pathways.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the key signaling events initiated by PYY(3-36).
Protocol 1: General Cell Culture and PYY(3-36) Treatment
This protocol describes the basic steps for culturing cells and treating them with PYY(3-36) prior to downstream analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Peptide YY in Type 2 Diabetes: A Complementary Gut Hormone with Therapeutic Potential Beyond GLP-1 [mdpi.com]
- 4. Peptide YY (3-36) modulates intracellular calcium through activation of the phosphatidylinositol pathway in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution Structure and Constrained Molecular Dynamics Study of Vitamin B12 Conjugates of the Anorectic Peptide PYY(3–36) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Long-Acting PYY3–36 Analog Mediates Robust Anorectic Efficacy with Minimal Emesis in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel cell line selectively expressing neuropeptide Y-Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Islet distribution of Peptide YY and its regulatory role in primary mouse islets and immortalised rodent and human beta-cell function and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Degradation of Peptide YY (3-36)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the enzymatic degradation of Peptide YY (3-36) to its inactive form, PYY (3-34).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic pathway for the degradation of active PYY (3-36) to inactive PYY (3-34)?
The degradation of PYY (3-36) to PYY (3-34) involves the cleavage of the two C-terminal amino acids. This process renders the peptide inactive as it loses its ability to bind to and activate the Y2 receptor.[1][2] While the precise enzymatic control of this C-terminal truncation is still under investigation, studies suggest the involvement of metalloendopeptidases.[3][4] It has been proposed that this may be a sequential, two-step process involving the formation of an intermediate, PYY (3-35), which is then rapidly converted to PYY (3-34).[5][6]
Q2: Which enzymes are known to be involved in the metabolism of PYY (3-36)?
Several enzymes have been implicated in the metabolism of PYY peptides. While Dipeptidyl Peptidase-IV (DPP-IV) is responsible for the N-terminal cleavage of PYY (1-36) to PYY (3-36)[1][7][8], the C-terminal degradation of PYY (3-36) to PYY (3-34) is mediated by other peptidases. These include:
-
Neprilysin (NEP or Endopeptidase-24.11): This enzyme has been shown to metabolize PYY.[8][9]
-
Meprin β: This metalloendopeptidase can cleave PYY (3-36) at multiple sites.[3][4]
-
Angiotensin-Converting Enzyme (ACE): Some evidence suggests a potential role for ACE in the C-terminal degradation of PYY peptides.[7][10]
-
Fibroblast Activation Protein (FAP): FAP, a serine protease, has been identified as capable of cleaving PYY.[11][12][13][14]
Q3: My PYY (3-36) appears to be degrading too quickly in my in vitro assay. What are the potential causes and solutions?
Rapid degradation of PYY (3-36) in in vitro assays, particularly when using plasma or tissue homogenates, can be a significant issue. Here are some common causes and troubleshooting steps:
-
Inappropriate Sample Handling: PYY peptides are susceptible to degradation by proteases present in biological samples.
-
Solution: Collect blood samples in chilled tubes containing a cocktail of protease inhibitors.[6] A common cocktail includes EDTA (a metalloprotease inhibitor), aprotinin (B3435010) (a serine protease inhibitor), and a DPP-IV inhibitor like sitagliptin (B1680988) or valine-pyrrolidide if you are also studying the PYY(1-36) to PYY(3-36) conversion.[1][6] Process samples quickly and at low temperatures (e.g., on ice).
-
-
High Endogenous Peptidase Activity: The biological matrix you are using (e.g., plasma, serum, tissue homogenate) may have high levels of peptidases that degrade PYY (3-36).
-
Solution: Consider using specific enzyme inhibitors to block the activity of key peptidases. For example, phosphoramidon (B1677721) can be used to inhibit neprilysin[9], and captopril (B1668294) can be used to inhibit ACE.[10]
-
-
Incubation Conditions: The temperature and duration of your incubation can significantly impact the rate of degradation.
-
Solution: Optimize your incubation time and temperature. It may be necessary to perform a time-course experiment to determine the optimal endpoint for your assay. Incubations are typically carried out at 37°C to mimic physiological conditions.[1]
-
Q4: I am not observing any significant degradation of PYY (3-36) in my experiment. What could be the problem?
If you are not seeing the expected degradation of PYY (3-36), consider the following:
-
Incorrect Biological Matrix: The source of your enzymes is critical. PYY (3-36) degradation has been observed in plasma, blood, and kidney brush border membrane preparations.[1][3][9] Ensure your chosen matrix contains the relevant peptidases.
-
Inhibitors Present in the Sample: Your sample may inadvertently contain inhibitors of the peptidases you are trying to study.
-
Assay Sensitivity: Your analytical method may not be sensitive enough to detect the formation of PYY (3-34) or the decrease in PYY (3-36).
Q5: How can I accurately quantify both PYY (3-36) and PYY (3-34) in my samples?
Accurate quantification requires specific assays that can distinguish between the two peptide forms.
-
Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA): These methods can be highly specific if the antibodies used are designed to target the unique N-terminus or C-terminus of each peptide. It is crucial to use assays that have been validated for specificity and show minimal cross-reactivity with other PYY forms.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for quantifying PYY peptides. It can differentiate between PYY (3-36) and PYY (3-34) based on their mass-to-charge ratio.[5][15][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in replicate measurements | Inconsistent sample collection and processing. | Standardize your protocol for sample collection, including the use of protease inhibitors and consistent temperature control. |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for small volumes of peptides and enzymes. | |
| Low or no recovery of PYY peptides after sample extraction | Adsorption of peptides to surfaces. | Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like bovine serum albumin (BSA) to your buffers.[17] |
| Inefficient extraction method. | Optimize your sample extraction protocol. Ethanol (B145695) precipitation is a commonly used method for PYY peptides.[1] | |
| Unexpected PYY metabolites detected | Presence of other active peptidases in the sample. | Characterize the metabolites using LC-MS/MS to identify the cleavage sites. This may reveal the activity of other proteases. |
| Contamination of peptide standards. | Ensure the purity of your synthetic PYY (3-36) and PYY (3-34) standards. |
Quantitative Data Summary
Table 1: In Vitro Half-Life of PYY Peptides
| Peptide | Matrix | Half-Life (t½) | Reference |
| PYY (3-36) | Pig Blood | 3.4 ± 0.2 hours | [2] |
| PYY (3-36) | Pig Plasma | 6.2 ± 0.6 hours | [2] |
| PYY (1-36) (corrected for N-terminal degradation) | Human Blood | 3.6 ± 0.6 hours | [1] |
| PYY (1-36) (corrected for N-terminal degradation) | Human Plasma | 8.6 ± 3.6 hours | [1] |
| PYY (3-36) | Göttingen Mini-pig Heparin Plasma | 175 minutes | [5] |
| PYY (3-35) | Göttingen Mini-pig Heparin Plasma | 6 minutes | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of PYY Peptides in Humans
| Peptide | Parameter | Value (mean ± SE) | Reference |
| PYY (1-36) | Half-Life (t½) | 9.4 ± 0.8 minutes | [1] |
| PYY (1-36) with Sitagliptin | Half-Life (t½) | 10.1 ± 0.5 minutes | [1] |
| PYY (3-36) | Half-Life (t½) | 14.9 ± 1.3 minutes | [1] |
| PYY (1-36) | Metabolic Clearance Rate (MCR) | 14.1 ± 1.1 ml·kg⁻¹·min⁻¹ | [1] |
| PYY (1-36) with Sitagliptin | Metabolic Clearance Rate (MCR) | 15.7 ± 1.5 ml·kg⁻¹·min⁻¹ | [1] |
| PYY (3-36) | Metabolic Clearance Rate (MCR) | 9.4 ± 0.6 ml·kg⁻¹·min⁻¹ | [1] |
Experimental Protocols
Protocol 1: In Vitro Degradation of PYY (3-36) in Plasma
This protocol is adapted from studies investigating PYY degradation in human and animal plasma.[1][2][5]
Materials:
-
Synthetic human PYY (3-36)
-
Human plasma (collected in EDTA tubes)
-
Protease inhibitor cocktail (e.g., aprotinin, valine-pyrrolidide)
-
Incubator or water bath at 37°C
-
Sample tubes (low-protein-binding)
-
Method for stopping the reaction (e.g., ethanol, immediate freezing)
-
Analytical method for PYY quantification (e.g., specific ELISA or LC-MS/MS)
Procedure:
-
Sample Preparation: Collect blood from healthy volunteers into chilled tubes containing EDTA. Centrifuge at 4°C to separate the plasma.
-
Incubation Setup: In low-protein-binding tubes, add a known concentration of synthetic PYY (3-36) to the plasma. A final concentration in the physiological or pharmacological range is recommended.
-
Incubation: Place the tubes in an incubator or water bath at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching agent like ethanol (to a final concentration of 70%) or by flash-freezing the sample in liquid nitrogen and storing at -80°C until analysis.[1]
-
Quantification: Analyze the samples for the concentrations of PYY (3-36) and PYY (3-34) using a validated and specific assay.
-
Data Analysis: Plot the concentration of PYY (3-36) versus time to determine the degradation rate and calculate the half-life.
Protocol 2: Quantification of PYY Peptides using LC-MS/MS
This protocol provides a general workflow for the quantification of PYY (3-36) and PYY (3-34) using liquid chromatography-tandem mass spectrometry.
Materials:
-
Plasma samples from in vitro or in vivo experiments
-
Internal standards (e.g., stable isotope-labeled PYY peptides)
-
Acetonitrile (B52724) and ethanol with 1% formic acid for protein precipitation[6]
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add an internal standard (stable isotope-labeled PYY (3-36) and PYY (3-34)) to each sample.
-
Precipitate proteins by adding a mixture of acetonitrile and ethanol containing 1% formic acid.[6]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
LC Separation:
-
Inject the supernatant onto the LC system.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the PYY peptides on a C18 column.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PYY (3-36), PYY (3-34), and their respective internal standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthetic PYY (3-36) and PYY (3-34).
-
Calculate the concentrations of the peptides in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
References
- 1. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolism of peptide YY 3-36 in Göttingen mini-pig and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 7. ovid.com [ovid.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Processing and metabolism of peptide-YY: pivotal roles of dipeptidylpeptidase-IV, aminopeptidase-P, and endopeptidase-24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C-terminal degradation of PYY peptides in plasma abolishes effects on satiety and beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PYY | Abcam [abcam.cn]
- 12. mdpi.com [mdpi.com]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.physiology.org [journals.physiology.org]
Mitigating nausea and other side effects of Peptide YY (3-36) administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peptide YY (3-36). The information provided is intended to help mitigate common side effects, such as nausea, and to offer guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Peptide YY (3-36) induces nausea?
A1: The nausea associated with Peptide YY (3-36) administration is primarily mediated through the activation of Neuropeptide Y receptor type 2 (NPY2R) in specific areas of the brainstem.[1][2] The area postrema (AP), a circumventricular organ with a permeable blood-brain barrier, detects circulating levels of PYY (3-36).[2][3][4] Activation of NPY2R in the AP and subsequently the parabrachial nucleus (PBN) is associated with the sensation of nausea and visceral malaise.[2][4] Supraphysiological doses of PYY (3-36) are more likely to trigger this pathway, leading to a higher incidence and severity of nausea.[5]
Q2: Are there any strategies to reduce the incidence of nausea during PYY (3-36) administration?
A2: Yes, several strategies can be employed to mitigate PYY (3-36)-induced nausea:
-
Dose Titration: Starting with a low dose of PYY (3-36) and gradually escalating to the desired therapeutic dose can help to improve tolerability.[6]
-
Co-administration with a GIP Receptor Agonist: Preclinical studies have shown that co-administration of a Glucose-dependent insulinotropic polypeptide (GIP) receptor agonist can attenuate the nausea-like behaviors associated with PYY (3-36) without compromising its anorectic effects.[1][2][7] This is a promising therapeutic avenue.
-
Combination with GLP-1 Receptor Agonists: Combining PYY (3-36) with a Glucagon-like peptide-1 (GLP-1) receptor agonist may allow for the use of lower, and therefore better-tolerated, doses of each peptide while achieving an additive or synergistic effect on appetite suppression.[6][8] However, it is important to note that GLP-1 receptor agonists can also induce nausea.
-
Development of Long-Acting Analogs: The use of long-acting PYY (3-36) analogs is being explored to provide more stable plasma concentrations, which may improve the therapeutic window and reduce the incidence of side effects.[6]
Q3: How does PYY (3-36) mediate its appetite-suppressing effects?
A3: PYY (3-36) reduces appetite primarily by acting on the arcuate nucleus (ARC) of the hypothalamus.[9][10][11] It binds to NPY2R on the orexigenic (appetite-stimulating) NPY/AgRP neurons, inhibiting their activity.[10][12] This leads to a disinhibition of the anorexigenic (appetite-suppressing) POMC neurons, ultimately reducing food intake.[9][11] PYY (3-36) can also act on vagal afferent neurons, which transmit satiety signals from the gut to the brainstem.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of nausea and/or vomiting in study subjects. | The administered dose of PYY (3-36) is likely in the supraphysiological range. | - Review the dose-response relationship for nausea (see Table 1).- Implement a dose-escalation protocol, starting with lower doses.- Consider co-administration with a GIP receptor agonist (see Experimental Protocols).- Ensure the formulation and route of administration are providing stable plasma concentrations. |
| Lack of significant reduction in food intake at well-tolerated doses. | The dose of PYY (3-36) may be too low to elicit a robust anorectic effect. | - Consider a modest dose increase while carefully monitoring for side effects.- Explore combination therapies, such as co-administration with a GLP-1 receptor agonist, to enhance the anorectic effect at a well-tolerated dose of PYY (3-36).[6][8] |
| Conditioned taste aversion observed in animal models. | The dose of PYY (3-36) is likely inducing malaise. | - Lower the dose of PYY (3-36) to a level that does not produce conditioned taste aversion (see Table 2 and Experimental Protocols).- Co-administer a GIP receptor agonist to mitigate the aversive effects.[1][2] |
Quantitative Data Summary
Table 1: Dose-Dependent Incidence of Nausea in Human Studies with PYY (3-36) Administration
| PYY (3-36) Dose | Route of Administration | Study Population | Incidence of Nausea/Vomiting | Reference |
| 0.8 pmol/kg/min (90-min infusion) | Intravenous | Healthy Volunteers | Severe malaise or nausea in 5 out of 9 subjects. | [5] |
| 0.8 pmol/kg/min | Intravenous | Overweight/Obese | Sweating and severe nausea in all subjects. | [13] |
| Low-dose infusion (peak plasma concentration ~63 pmol/L) | Intravenous | Overweight/Obese | No nausea reported. | [13] |
| 200 µg t.i.d. | Intranasal | Obese Adults | 70% of subjects completed the 12-week study. | [14][15] |
| 600 µg t.i.d. | Intranasal | Obese Adults | 59% of patients discontinued (B1498344) due to nausea and vomiting. Only 26% completed the 12-week study. | [14][15] |
| 800 µ g/placebo | Intranasal | Obese Adults | 2 subjects reported nausea, 2 subjects experienced emesis. | [14] |
| 1000 µ g/placebo | Intranasal | Obese Adults | 5 subjects reported nausea, 2 subjects experienced vomiting. | [14] |
Table 2: Dose-Dependent Conditioned Taste Aversion in Rodent Studies with PYY (3-36) Administration
| PYY (3-36) Dose | Route of Administration | Animal Model | Effect on Food/Fluid Intake | Conditioned Taste Aversion | Reference |
| 2 and 4 pmol/kg/min | Intravenous (2-hour infusion) | Food-deprived rats | Inhibited saccharin (B28170) intake | Not observed | [16] |
| 8 and 15 pmol/kg/min | Intravenous (2-hour infusion) | Food-deprived rats | Inhibited saccharin intake | Observed | [16] |
| 8, 15, and 30 pmol/kg/min | Intravenous (2-hour infusion) | Non-food-deprived rats | Dose-dependent inhibition of feeding | Observed | [16] |
| 3 µg/kg | Intraperitoneal | Mice | Suppressed food intake in control mice | Not explicitly stated, but considered a low dose unlikely to cause aversion. | [17] |
| 30 µg/kg | Intraperitoneal | Mice | Suppressed food intake in both control and vagal Y2R knockout mice | Not explicitly stated, but considered a high dose more likely to have central effects. | [17] |
Experimental Protocols
Protocol 1: Assessment of PYY (3-36)-Induced Conditioned Taste Aversion (CTA) in Mice
This protocol is adapted from studies investigating nausea-like behavior in response to PYY (3-36) administration.[1][7]
Objective: To determine if a specific dose of PYY (3-36) induces visceral malaise, leading to a conditioned aversion to a novel taste.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Individual housing cages with ad libitum access to food and water
-
Two water bottles per cage
-
0.15% saccharin solution
-
PYY (3-36) solution at desired concentrations
-
Vehicle control (e.g., sterile saline)
-
Subcutaneous injection supplies
Procedure:
-
Acclimation (Days -2 to -1): Individually house mice and acclimate them to two water bottles in their cage.
-
Water Deprivation (Day -1): In the late afternoon, remove both water bottles to ensure the mice are motivated to drink the following day (approximately 18 hours of water deprivation).
-
Conditioning (Day 1):
-
Present the mice with two bottles, both containing the 0.15% saccharin solution, for 40 minutes.
-
Immediately after the 40-minute drinking session, administer a subcutaneous injection of either the PYY (3-36) solution or the vehicle control.
-
Remove the saccharin bottles and return the regular water bottles.
-
-
Water Deprivation (Day 4): In the late afternoon, remove the water bottles for approximately 18 hours.
-
Two-Bottle Choice Test (Day 5):
-
Present the mice with two pre-weighed bottles: one containing regular water and the other containing the 0.15% saccharin solution.
-
Counterbalance the placement of the bottles to avoid place preference.
-
-
Data Analysis (Day 6):
-
After 24 hours, remove and weigh both bottles to determine the volume of water and saccharin solution consumed.
-
Calculate the saccharin preference ratio: (Volume of saccharin consumed) / (Total volume of fluid consumed).
-
A significantly lower saccharin preference ratio in the PYY (3-36)-treated group compared to the vehicle group indicates conditioned taste aversion.
-
Protocol 2: Co-administration of a GIP Receptor Agonist to Mitigate PYY (3-36)-Induced Nausea-like Behavior
This protocol is based on the methodology described in studies demonstrating the anti-nausea effects of GIP receptor agonism.[1][7]
Objective: To assess whether co-administration of a GIP receptor agonist can prevent the development of PYY (3-36)-induced conditioned taste aversion.
Materials:
-
Same materials as in Protocol 1
-
GIP receptor agonist (GIPRA) solution
-
Additional experimental groups
Procedure: Follow the same procedure as in Protocol 1, but include the following experimental groups:
-
Group 1: Vehicle (for PYY) + Vehicle (for GIPRA)
-
Group 2: PYY (3-36) + Vehicle (for GIPRA)
-
Group 3: PYY (3-36) + GIPRA
-
Group 4: Vehicle (for PYY) + GIPRA
Data Analysis:
-
Calculate the saccharin preference ratio for each group.
-
A significant increase in the saccharin preference ratio in Group 3 compared to Group 2, with Group 3 showing a preference similar to the control groups (Groups 1 and 4), would indicate that the GIP receptor agonist mitigated the aversive effects of PYY (3-36).
Signaling Pathways and Experimental Workflows
Caption: PYY (3-36) signaling pathway for appetite suppression.
Caption: PYY (3-36) signaling pathway for nausea induction.
Caption: GIPR agonist mitigation of PYY (3-36)-induced nausea.
Caption: Experimental workflow for Conditioned Taste Aversion (CTA).
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. gubra.dk [gubra.dk]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and Circuit Mechanisms Regulating Nausea and Vomiting: Recent Advances and Future Perspectives – ScienceOpen [scienceopen.com]
- 5. Supraphysiological doses of intravenous PYY3-36 cause nausea, but no additional reduction in food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GIPR Agonism Inhibits PYY-Induced Nausea-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.bioscientifica.com [ec.bioscientifica.com]
- 9. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanisms of Appetite Regulation [e-dmj.org]
- 13. PYY3–36 and Oxyntomodulin Can Be Additive in Their Effect on Food Intake in Overweight and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Dose-dependent effects of peptide YY(3-36) on conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Overcoming resistance to the anorectic effects of chronic PYY (3-36) administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anorectic effects of Peptide YY(3-36) [PYY(3-36)].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the anorectic effect of PYY(3-36)?
A1: PYY(3-36) is a peptide hormone released from the gastrointestinal tract after a meal.[1] Its anorectic (appetite-suppressing) effects are primarily mediated through the neuropeptide Y receptor type 2 (Y2R) in the arcuate nucleus (ARC) of the hypothalamus.[1][2] PYY(3-36) inhibits orexigenic (appetite-stimulating) NPY/AgRP neurons and activates anorexigenic (appetite-inhibiting) POMC neurons, leading to a reduction in food intake.[1][3]
Q2: We are observing a diminished anorectic response to chronic PYY(3-36) administration in our rodent models. Is this expected?
A2: Yes, this is a commonly observed phenomenon. Long-term continuous administration of PYY(3-36) often results in a transient reduction in food intake, a phenomenon known as tachyphylaxis or resistance.[4][5][6] The initial anorectic effect may only last for the first few days of chronic administration.[5][6]
Q3: What are the potential mechanisms behind the development of resistance to chronic PYY(3-36) administration?
A3: Several mechanisms are hypothesized to contribute to this resistance:
-
Receptor Downregulation or Desensitization: Continuous stimulation of the Y2 receptor may lead to its downregulation or desensitization, reducing the cellular response to PYY(3-36).[6][7]
-
Compensatory Mechanisms: The reduction in food intake and subsequent weight loss can trigger compensatory physiological responses, such as a decrease in circulating leptin levels, which may counteract the anorectic effects of PYY(3-36).[4][5]
-
Activation of Counter-regulatory Orexigenic Pathways: The body may activate other appetite-stimulating pathways to compensate for the effects of PYY(3-36).[8]
Troubleshooting Guides
Issue 1: Attenuation of Anorectic Effect with Chronic PYY(3-36) Monotherapy
Symptoms:
-
Initial reduction in food intake for the first few days of administration, followed by a return to baseline levels.
-
Lack of sustained body weight reduction despite continuous PYY(3-36) infusion.
Possible Causes:
-
Development of tachyphylaxis to PYY(3-36).[6]
-
Sub-optimal dosing or administration strategy.
Troubleshooting Steps:
-
Consider Intermittent Dosing: Instead of continuous infusion, an intermittent dosing strategy may help to prevent receptor desensitization and produce a more sustained reduction in food intake.[9][10]
-
Implement Combination Therapy: Co-administration of PYY(3-36) with other anorectic hormones can lead to synergistic or additive effects, overcoming the limitations of monotherapy.
-
With GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide, Exendin-4): This combination has been shown to be more effective than either agent alone in reducing food intake and body weight.[11][12][13]
-
With Leptin: Co-infusion of a sub-anorectic dose of leptin can prolong the anorectic effects of PYY(3-36).[4][5][6]
-
With Amylin: The combination of amylin and PYY(3-36) has demonstrated synergistic anorexigenic effects and additive weight loss.[14][15]
-
With Oxyntomodulin: Co-administration with this GLP-1 receptor agonist can result in an additive anorectic effect.[16]
-
Issue 2: Inconsistent or Lack of Anorectic Effect in Acute PYY(3-36) Administration
Symptoms:
-
No significant reduction in food intake after a single injection of PYY(3-36).
Possible Causes:
-
Animal Acclimatization: Insufficient acclimatization of animals to handling and injection procedures can lead to stress-induced alterations in feeding behavior, masking the effects of PYY(3-36).[17]
-
Fasting State: The anorectic effects of PYY(3-36) can be attenuated in fasted animals.[4][18] This may be due to the fasting-induced fall in leptin levels.[4]
-
Species/Strain Differences: The response to PYY(3-36) can vary between different rodent species and strains.[19]
Troubleshooting Steps:
-
Thorough Acclimatization: Ensure that animals are properly accustomed to handling and injection procedures for several days before the experiment.[17][19]
-
Use Ad Libitum Fed Animals: The anorectic effects of PYY(3-36) are more consistently observed in ad libitum-fed animals.[4][5]
-
Optimize Dosage: Perform a dose-response study to determine the optimal effective dose for the specific animal model being used.
Issue 3: Observation of Adverse Effects
Symptoms:
-
Conditioned taste aversion.
-
Signs of nausea or emesis (in relevant species like non-human primates).[20]
Possible Causes:
-
PYY(3-36) can activate neurons in brainstem areas known to mediate aversive responses, such as the area postrema and nucleus tractus solitarius.[21]
-
High doses of PYY(3-36) are more likely to induce adverse effects.[20]
Troubleshooting Steps:
-
Dose Adjustment: Use the minimum effective dose to achieve the desired anorectic effect while minimizing adverse reactions.
-
Consider Analogs: Long-acting PYY(3-36) analogs have been developed to provide robust anorectic efficacy with minimal emesis.[20][22]
-
Monitor Animal Behavior: Closely observe animals for any signs of distress or aversion to the testing environment.
Data Presentation
Table 1: Effects of Chronic PYY(3-36) Monotherapy and Combination Therapy on Body Weight Gain in Rats
| Treatment Group | Dose (per day) | 7-Day Cumulative Weight Gain (g) | Reference |
| Saline | - | 17.15 ± 0.76 | [4] |
| PYY(3-36) | 100 µg/kg | 10.88 ± 1.96 | [4] |
| Saline | - | 26 ± 0.77 | [4] |
| Leptin | 100 µg/kg | 20 ± 1.79 | [4] |
| PYY(3-36) + Leptin | 100 µg/kg each | 10.0 ± 2.28 | [4] |
Table 2: Effects of Combination Therapy on Food Intake in Overweight/Obese Humans
| Treatment Group | Reduction in Energy Intake vs. Saline | Reference |
| PYY(3-36) (low dose) | 8.3% | [16] |
| Oxyntomodulin (low dose) | 14% | [16] |
| PYY(3-36) + Oxyntomodulin | 42.7% | [16] |
Table 3: Weight Loss in Diet-Induced Obese Rats with Combination Therapy
| Treatment Group | Maximum Body Weight Loss | Reference |
| Semaglutide | 9.9 ± 1.5% | [11] |
| Non-selective PYY analog + Semaglutide | 14.0 ± 4.9% | [11] |
| Non-selective and Y2-R selective PYY analog + Semaglutide | 20.5 ± 2.4% | [11] |
Experimental Protocols
Protocol 1: Chronic PYY(3-36) and Leptin Co-Administration in Rats via Osmotic Minipumps
Objective: To investigate if leptin replacement can extend the anorectic effects of chronic PYY(3-36) administration.
Materials:
-
Male Sprague-Dawley rats.
-
Alzet osmotic minipumps (e.g., 7-day delivery).
-
Rat PYY(3-36) (Phoenix Pharmaceuticals).
-
Rat Leptin.
-
Sterile saline.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Acclimatization: House rats individually and acclimatize them to handling and measurement procedures for at least one week.[6]
-
Pump Preparation: Prepare osmotic minipumps to deliver the desired doses of PYY(3-36) (e.g., 100 µg·kg⁻¹·day⁻¹), leptin (e.g., 100 µg·kg⁻¹·day⁻¹), or saline vehicle.[4][6]
-
Surgical Implantation: Anesthetize the rats and subcutaneously implant the osmotic minipumps in the dorsal scapular region.[6][13]
-
Data Collection: Measure daily food intake and body weight for the duration of the pump's activity (e.g., 7 days).[4][6]
-
Blood Sampling (Optional): Collect blood samples to measure circulating levels of leptin and other relevant hormones.[6]
Protocol 2: Acute PYY(3-36) Injection in Mice
Objective: To assess the acute anorectic effect of a single PYY(3-36) injection.
Materials:
-
Male C57BL/6J mice.
-
PYY(3-36).
-
Sterile saline.
-
Metabolic cages (optional, for detailed feeding pattern analysis).
Procedure:
-
Acclimatization: Individually house mice and acclimatize them to intraperitoneal (i.p.) injections with saline for 3 consecutive days prior to the experiment.[19]
-
Fasting (Optional): For some study designs, mice can be fasted overnight.[18][19] However, effects may be more robust in ad libitum fed animals.
-
Injection: Administer a single i.p. injection of PYY(3-36) at a predetermined dose (e.g., 23 nmol/kg) or saline vehicle.[18]
-
Food Intake Measurement: Measure cumulative food intake at several time points post-injection (e.g., 1, 2, 4, and 24 hours).[18]
Visualizations
Caption: PYY(3-36) signaling pathway in the hypothalamus.
Caption: Workflow for chronic PYY(3-36) infusion experiments.
Caption: Strategies to overcome resistance to PYY(3-36).
References
- 1. researchgate.net [researchgate.net]
- 2. The central signaling pathways related to metabolism-regulating hormones of the gut-brain axis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Leptin extends the anorectic effects of chronic PYY(3-36) administration in ad libitum-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leptin extends the anorectic effects of chronic PYY(3-36) administration in ad libitum-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ec.bioscientifica.com [ec.bioscientifica.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Frontiers | Toward a Medical Gastric Bypass: Chronic Feeding Studies With Liraglutide + PYY3-36 Combination Therapy in Diet-Induced Obese Rats [frontiersin.org]
- 14. Combination therapy with amylin and peptide YY[3-36] in obese rodents: anorexigenic synergy and weight loss additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. A Long-Acting PYY3–36 Analog Mediates Robust Anorectic Efficacy with Minimal Emesis in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peripheral administration of PYY(3-36) produces conditioned taste aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Co-administration of Peptide YY (3-36) with Metabolic Hormones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the co-administration of Peptide YY (3-36) (PYY) with other metabolic hormones.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering PYY (3-36) with other metabolic hormones?
A1: PYY (3-36) is a gut hormone that primarily acts as a satiety signal, reducing food intake.[1][2] Co-administration with other metabolic hormones, such as glucagon-like peptide-1 (GLP-1) receptor agonists, amylin, or leptin, aims to achieve synergistic or additive effects on weight loss and metabolic control.[1][3][4] This multi-agonist approach targets different pathways involved in energy homeostasis and may lead to enhanced efficacy and potentially mitigate side effects associated with high-dose monotherapy.[1][5]
Q2: Which metabolic hormones are most commonly co-administered with PYY (3-36)?
A2: The most extensively studied combinations include:
-
GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide, Exendin-4): PYY and GLP-1 are co-secreted from intestinal L-cells and have complementary effects on appetite and glucose metabolism.[1][6]
-
Amylin: This pancreatic hormone also plays a role in satiety and has shown synergistic effects with PYY (3-36) in reducing food intake.[3][4]
-
Leptin: Co-administration with leptin has been investigated to overcome leptin resistance and enhance weight loss.[7][8][9]
Q3: What are the expected outcomes of co-administering PYY (3-36) with a GLP-1 receptor agonist?
A3: Co-administration of PYY (3-36) and a GLP-1 receptor agonist has been shown to produce additive or synergistic reductions in food intake and body weight in both preclinical and clinical studies.[5][6] This combination may also improve glycemic control and insulin (B600854) sensitivity.[10][11] Some studies suggest that this combination can mimic the metabolic benefits of bariatric surgery.[5][12]
Q4: Can co-administration of PYY (3-36) and other hormones lead to increased side effects?
A4: Yes, an increase in gastrointestinal side effects, particularly nausea, has been reported with the co-administration of PYY (3-36) and GLP-1 receptor agonists.[13][14] This is a critical consideration for dosing and formulation strategies. The incidence of nausea may be dose-dependent and related to the rate of increase in plasma hormone levels.[14]
Troubleshooting Guide
Issue 1: Lack of Additive or Synergistic Effect on Food Intake or Body Weight
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing: The doses of one or both hormones may be too low to elicit a combined effect. | Conduct dose-response studies for each hormone individually before testing them in combination. Refer to published literature for effective dose ranges in your specific model (see tables below). |
| Timing of Administration: The pharmacokinetic profiles of the co-administered hormones may not be aligned for simultaneous peak action. | Characterize the pharmacokinetic profiles of each hormone individually. Consider using long-acting analogs or controlled-release formulations to ensure overlapping exposure. |
| Receptor Desensitization: Chronic administration of high doses can lead to receptor downregulation and tolerance.[15] | Implement intermittent dosing strategies instead of continuous infusion.[15][16] Allow for washout periods between treatments. |
| Animal Model Characteristics: The metabolic state of the animal model (e.g., lean vs. obese, diet-induced vs. genetic obesity) can influence the response. | Ensure the chosen animal model is appropriate for the research question. For example, the anorectic effects of PYY (3-36) can be attenuated in fasted animals.[7][8] |
Issue 2: Excessive Nausea or Conditioned Taste Aversion Observed in Animal Models
| Potential Cause | Troubleshooting Step |
| High Peak Plasma Concentrations: Rapid absorption of the hormones can lead to supraphysiological levels, inducing malaise.[14] | Utilize a slower route of administration (e.g., subcutaneous infusion vs. intraperitoneal bolus).[17] Explore the use of long-acting analogs or formulations that provide a more gradual release. |
| Dose Too High: The combined dosage may be crossing the threshold for adverse effects. | Reduce the doses of one or both hormones. The goal of combination therapy is often to achieve efficacy at lower, better-tolerated doses.[1] |
| Conditioned Taste Aversion (CTA): The observed reduction in food intake may be due to malaise rather than true satiety.[18] | Conduct a CTA study to differentiate between satiety and aversion. This typically involves pairing the administration of the hormones with a novel taste. |
Issue 3: Transient Anorectic Effect
| Potential Cause | Troubleshooting Step |
| Compensatory Mechanisms: The body may adapt to chronic hormone administration by upregulating orexigenic signals. | Investigate changes in the expression of hypothalamic neuropeptides (e.g., NPY, AgRP, POMC). |
| Development of Tolerance: As mentioned, continuous exposure can lead to reduced receptor sensitivity.[15] | Employ intermittent dosing schedules to mitigate tolerance.[16] |
| Fall in Leptin Levels: Reduced food intake can lead to a decrease in circulating leptin, which may counteract the anorectic effect of PYY (3-36).[7][8] | Consider a triple-combination therapy with leptin replacement to sustain the anorectic effect.[7][8] |
Quantitative Data Summary
Table 1: Effects of PYY (3-36) and GLP-1 Co-Administration on Food Intake in Rodents
| Animal Model | PYY (3-36) Dose | GLP-1 Agonist Dose | Route | % Reduction in Food Intake (vs. Vehicle) | Outcome | Reference |
| Lean Mice | 100 nmol/kg | 100 nmol/kg GLP-1 | IP | ~40% (additive) | Additive inhibition | [6] |
| db/db Mice | 100 nmol/kg | 100 nmol/kg GLP-1 | IP | ~66% (greater than either alone) | Enhanced inhibition | [6] |
| DIO Mice | Not specified | Exendin-4 (B13836491) | Minipump | Additive weight loss | Additive effect | [19] |
| DIO Rats | Not specified | Liraglutide | Not specified | More effective than monotherapy | Enhanced effect | [5] |
Table 2: Effects of PYY (3-36) and Amylin Co-Administration on Food Intake and Body Weight in Rodents
| Animal Model | PYY (3-36) Dose | Amylin Dose | Route | % Reduction in Food Intake (vs. Vehicle) | % Reduction in Body Weight (vs. Vehicle) | Outcome | Reference |
| High-fat-fed Rats | 1000 µg/kg | 10 µg/kg | IP | Greater than either alone at 24h | - | Enhanced anorexigenic effect | [4] |
| DIO-prone Rats | 200-400 µg/kg/d | 4-100 µg/kg/d | SC Infusion | Synergistic | Additive | Synergistic on food intake, additive on weight loss | [4] |
| DIO Mice | 1000 µg/kg/d | 300 µg/kg/d | Not specified | Greater than monotherapies | Greater than monotherapies | Additive | [20] |
Table 3: Effects of PYY (3-36) and Leptin Co-Administration in Rats
| Animal Model | PYY (3-36) Dose | Leptin Dose | Route | Duration | Outcome | Reference |
| Ad libitum-fed Rats | 100 µg/kg/day | 100 µg/kg/day | Osmotic Minipump | 7 days | Prolonged anorectic action of PYY (3-36) and reduced weight gain compared to either alone. | [7][8] |
| Fasted Rats | 100 µg/kg/day | Not specified | Osmotic Minipump | 24 hours | Anorectic effect of PYY (3-36) was absent, and leptin replacement did not restore it. | [7][8] |
Experimental Protocols
Protocol 1: Acute Food Intake Study in Rodents
-
Animal Acclimatization: Individually house animals for at least 7 days before the experiment. Accustom them to handling and injection procedures with daily saline injections for 3 days.[17]
-
Fasting: Fast animals overnight (approximately 16-18 hours) with free access to water.
-
Hormone Preparation: Reconstitute PYY (3-36) and the co-administered hormone in sterile saline or an appropriate vehicle.
-
Administration: Administer the hormones via the desired route (e.g., intraperitoneal injection). Include vehicle control and single-hormone control groups.
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of food.
-
Measurement: Measure cumulative food intake at specific time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare between groups.
Protocol 2: Chronic Weight Loss Study using Osmotic Minipumps in Rodents
-
Animal Model: Use a diet-induced obesity (DIO) model by feeding a high-fat diet for an extended period (e.g., 10-16 weeks).
-
Hormone and Pump Preparation: Prepare the hormone solutions and load them into osmotic minipumps according to the manufacturer's instructions.
-
Pump Implantation: Under anesthesia, subcutaneously implant the osmotic minipumps, which will deliver the hormones at a constant rate for the duration of the study (e.g., 14 or 28 days).[8][19]
-
Monitoring: Measure body weight and food intake daily.
-
Body Composition Analysis: At the end of the study, assess body composition (fat mass and lean mass) using techniques like DEXA or by dissecting and weighing fat pads.[17]
-
Metabolic Phenotyping (Optional): Conduct oral glucose tolerance tests (OGTTs) or hyperinsulinemic-euglycemic clamps to assess glucose metabolism and insulin sensitivity.[10][21]
Signaling Pathways and Experimental Workflows
Caption: Combined signaling of PYY (3-36) and GLP-1 in appetite regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 3. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy with amylin and peptide YY[3-36] in obese rodents: anorexigenic synergy and weight loss additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Leptin extends the anorectic effects of chronic PYY(3-36) administration in ad libitum-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Peptide-YY3-36/glucagon-like peptide-1 combination treatment of obese diabetic mice improves insulin sensitivity associated with recovered pancreatic β-cell function and synergistic activation of discrete hypothalamic and brainstem neuronal circuitries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gubra.dk [gubra.dk]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Peripheral administration of PYY(3-36) produces conditioned taste aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improved leptin sensitivity and increased soluble leptin receptor concentrations may underlie the additive effects of combining PYY [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] and exendin-4 on body weight lowering in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.physiology.org [journals.physiology.org]
Troubleshooting variability in experimental results with Peptide YY (3-36)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peptide YY (3-36) (PYY (3-36)).
Frequently Asked Questions (FAQs) & Troubleshooting
I. Peptide Handling and Storage
Question: My lyophilized PYY (3-36) peptide won't fully dissolve. What should I do?
Answer: PYY (3-36) is generally soluble in water.[1] If you are experiencing solubility issues, consider the following:
-
Reconstitution Solvent: While water is standard, for difficult lots, consider using a small amount of a volatile acid like 0.1% acetic acid, followed by dilution with your experimental buffer.
-
Vortexing: Gently vortex the vial to aid dissolution. Avoid vigorous shaking which can cause aggregation.
-
Sonication: A brief period in a bath sonicator can help break up aggregates.
-
Quality Control: If solubility issues persist, it may indicate a problem with the peptide lot. Contact your supplier for quality assurance information.
Question: I'm seeing a loss of PYY (3-36) activity after storing the reconstituted solution. How can I improve its stability?
Answer: The stability of reconstituted PYY (3-36) is critical for reproducible results. Improper storage is a common source of variability.
-
Storage Temperature: After reconstitution, store the solution at 4°C for short-term use (up to 5 days).[1] For longer-term storage (up to 3 months), aliquot the solution into single-use volumes and freeze at -20°C or below.[1]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the peptide solution can lead to degradation and aggregation.[1][2] Aliquoting into volumes appropriate for a single experiment is crucial.
-
Peptide Adsorption: PYY (3-36) can adsorb to plastic and glass surfaces. To minimize this, use low-protein-binding tubes and consider adding a carrier protein like bovine serum albumin (BSA) to your buffer at a concentration of 0.1%.
II. In Vivo Experiments
Question: I am not observing the expected anorectic (appetite-suppressing) effect after administering PYY (3-36) to my animal models. What are the potential causes?
Answer: A lack of anorectic effect is a frequent issue with several potential causes.[3]
-
Peptide Degradation: This is a primary suspect. PYY (3-36) is rapidly metabolized in vivo, particularly through C-terminal degradation to the inactive form PYY (3-34).[4][5][6] This degradation significantly reduces its ability to activate the Y2 receptor.[4][5]
-
Solution: Ensure the peptide is properly handled and stored to prevent degradation before administration. For mechanistic studies, co-administration with protease inhibitors like captopril (B1668294) (an ACE inhibitor) has been shown to augment the anorectic effects of PYY (3-36) by preventing C-terminal cleavage.[6]
-
-
Dosage: The effective dose can vary between species, strains, and even the diet of the animals.[7]
-
Solution: Perform a dose-response study to determine the optimal dose for your specific model and experimental conditions. Doses in rodents can range from 10 µg/kg to 1000 µg/kg.[7]
-
-
Administration Route & Timing: Intraperitoneal (i.p.) and intravenous (i.v.) are common routes. The timing relative to the animal's feeding cycle is critical. In nocturnal rodents, administration just before the dark cycle begins is often most effective.[1]
-
Tachyphylaxis/Receptor Desensitization: Continuous infusion of PYY (3-36) can lead to a loss of effect over time.[3]
-
Solution: Intermittent dosing strategies have been shown to be more effective in producing sustained reductions in food intake and body weight.[8]
-
-
Animal Stress: Environmental stressors can significantly alter feeding behavior and may mask the effects of anorectic agents.[3]
-
Solution: Ensure animals are properly acclimatized to handling, injection procedures, and housing conditions to minimize stress.[7]
-
-
Nausea and Aversive Effects: At higher doses, PYY (3-36) can induce nausea and malaise, which may be confounded with true satiety.[4][9] This is a known dose-limiting side effect.
-
Solution: Carefully observe animals for signs of distress. If aversion is suspected, lower the dose.
-
III. Immunoassays (ELISA & RIA)
Question: My PYY (3-36) measurements in plasma/serum samples are inconsistent and have high variability. What can I do to improve my assay?
Answer: Accurate quantification of PYY (3-36) requires meticulous sample collection and processing due to its instability.
-
Sample Collection: Blood should be collected into chilled tubes containing anticoagulants (EDTA is recommended) and protease inhibitors.[10]
-
Sample Processing: Centrifuge samples immediately at 4°C to separate plasma.[4]
-
Storage: Immediately freeze plasma aliquots at -80°C. Avoid storing samples at -20°C for long periods and prevent repeated freeze-thaw cycles.[2][10]
Question: I am experiencing common issues with my PYY ELISA/RIA kit (e.g., poor standard curve, high background, low signal). What are some general troubleshooting steps?
Answer: These are common immunoassay problems that can often be resolved with careful technique.
-
Poor Standard Curve:
-
Improper Reconstitution: Ensure the lyophilized standard is fully dissolved. Briefly centrifuge the vial before opening and reconstitute with the specified buffer, allowing adequate time for it to dissolve completely.[11][12]
-
Pipetting Errors: Use calibrated pipettes and new tips for each dilution step to ensure accuracy.[10][12]
-
-
High Background:
-
Low or No Signal:
-
Incorrect Reagent Addition: Double-check that all reagents were added in the correct order and volume as per the protocol.[12]
-
Expired/Improperly Stored Reagents: Verify the expiration dates of the kit components and ensure they have been stored at the recommended temperature (typically 2-8°C for most reagents).[2][11]
-
Peptide Degradation: The issue may lie with the samples themselves. Ensure proper collection and storage procedures were followed.
-
Quantitative Data Summary
Table 1: Stability and Half-life of PYY Peptides
| Peptide Form | Matrix | Temperature | Half-life (t½) | Notes | Reference |
|---|---|---|---|---|---|
| PYY (3-36) | Porcine Blood | In vitro | 3.4 ± 0.2 hours | Corrected for C-terminal degradation. | [5] |
| PYY (3-36) | Porcine Plasma | In vitro | 6.2 ± 0.6 hours | Corrected for C-terminal degradation. | [5] |
| PYY (3-36) | Human Plasma | In vivo | 14.9 ± 1.3 minutes | Measured using a total PYY assay. | [4] |
| PYY (3-36) | Porcine Circulation | In vivo | 3.6 ± 0.5 minutes | [5] |
| PYY (1-36) | Human Plasma | In vivo | 9.4 - 10.1 minutes | |[4] |
Experimental Protocols
Protocol 1: Sample Collection and Processing for PYY Immunoassay
-
Preparation: Before blood collection, prepare chilled anticoagulant tubes (e.g., EDTA) containing a DPP-4 inhibitor (to a final concentration of 100 µM) and a broad-spectrum protease inhibitor like aprotinin.[4][10]
-
Blood Collection: Collect whole blood directly into the prepared chilled tubes. Gently invert the tubes several times to mix the blood with the inhibitors.
-
Centrifugation: Immediately centrifuge the tubes at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.
-
Aliquoting: Carefully collect the plasma supernatant, being cautious not to disturb the buffy coat.
-
Storage: Dispense the plasma into single-use, low-protein-binding microcentrifuge tubes. Immediately flash-freeze the aliquots and store them at -80°C until analysis.[2][10]
Protocol 2: General Sandwich ELISA Procedure for PYY (3-36)
Note: This is a generalized protocol. Always follow the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, and samples, according to the kit manual. Allow all reagents to come to room temperature before use.
-
Standard Curve Preparation: Reconstitute the PYY (3-36) standard as directed. Perform serial dilutions to create a standard curve, typically ranging from a few pg/mL to several hundred pg/mL.
-
Coating (if applicable): If the plate is not pre-coated, add the capture antibody to each well and incubate as specified. Wash the plate.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate and then wash.
-
Sample/Standard Incubation: Add the prepared standards and samples to the appropriate wells in duplicate. Incubate for the time and temperature specified (e.g., 2 hours at room temperature on a plate shaker).[2]
-
Detection Antibody: Wash the plate. Add the biotin-conjugated detection antibody to each well. Incubate (e.g., 1 hour at room temperature).[2]
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (or other enzyme conjugate) to each well. Incubate (e.g., 1 hour at room temperature).[2]
-
Substrate Addition: Wash the plate. Add the TMB substrate solution to each well. Incubate in the dark (e.g., 30 minutes at room temperature).[2]
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Read Plate: Measure the absorbance of each well using a microplate reader at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of PYY (3-36) in your samples.
Visualizations
Caption: PYY (3-36) signaling pathway from gut release to central appetite regulation.
Caption: A logical workflow for troubleshooting common issues in PYY (3-36) experiments.
Caption: Standard experimental workflow for in vivo studies using PYY (3-36).
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-terminal degradation of PYY peptides in plasma abolishes effects on satiety and beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mabtech.com [mabtech.com]
Technical Support Center: Advancing PYY(3-36) Analogs by Overcoming Half-Life Limitations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at addressing the short half-life of Peptide YY(3-36) [PYY(3-36)] through analog design.
I. Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis, purification, and evaluation of PYY(3-36) analogs.
A. Synthesis and Purification
Issue: Low yield of the desired PYY(3-36) analog after solid-phase peptide synthesis (SPPS).
-
Question: My SPPS of a lipidated PYY(3-36) analog resulted in a significantly lower yield than expected. How can I troubleshoot this?
-
Answer: Low peptide yield can stem from several factors. A systematic approach is necessary to identify the cause.
-
Incomplete Deprotection or Coupling: Use a colorimetric test (e.g., Kaiser test) to check for free amines after each coupling step. A positive result indicates incomplete coupling. Extend reaction times or use a stronger coupling agent.[1]
-
Peptide Aggregation: Hydrophobic analogs, such as lipidated peptides, are prone to aggregation on the resin, hindering reagent access.[2] Consider using a more polar solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) or synthesizing at an elevated temperature to disrupt aggregation.[2]
-
Steric Hindrance: The modification itself (e.g., a bulky PEG chain or fatty acid) can sterically hinder subsequent amino acid coupling. If possible, introduce the modification at a later stage or use a linker to increase distance from the peptide backbone.
-
Issue: Difficulty in purifying the PYY(3-36) analog using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Question: My PYY(3-36) analog shows poor peak shape and resolution during RP-HPLC purification. What can I do to improve this?
-
Answer: Poor chromatographic performance is often related to the physicochemical properties of the peptide and the HPLC method.
-
Poor Peak Shape (Tailing or Broadening): This can be due to secondary interactions between the peptide and the silica (B1680970) matrix of the column. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%).[3] For very hydrophobic or aggregating peptides, consider using a different stationary phase (e.g., C4 or C8 instead of C18) or adding organic modifiers like isopropanol (B130326) to the mobile phase.[4]
-
Poor Resolution: If the target peptide co-elutes with impurities, optimize the gradient. A shallower gradient will increase the separation time and improve the resolution between closely eluting species.[5]
-
Low Recovery: The peptide may be irreversibly adsorbing to the column or precipitating. Ensure the peptide is fully dissolved in the injection solvent and consider using a column with a wider pore size (300 Å) which is better suited for large peptides.[6]
-
Issue: Ambiguous results from mass spectrometry (MS) analysis of the purified analog.
-
Question: The mass spectrum of my purified PYY(3-36) analog shows multiple unexpected peaks. How can I interpret these?
-
Answer: Unexpected peaks in a mass spectrum can arise from various sources, including synthesis artifacts, modifications during workup, or contaminants.
-
Adduct Formation: Common adducts include sodium (+22 Da) and potassium (+38 Da). These can be minimized by using high-purity solvents and reagents.
-
Oxidation: Methionine and tryptophan residues are susceptible to oxidation (+16 Da per oxidation event). To prevent this, handle the peptide under an inert atmosphere and use antioxidants during cleavage and purification.
-
Incomplete Deprotection: The presence of remaining protecting groups from synthesis will result in masses higher than the expected molecular weight. Review the cleavage protocol and consider extending the cleavage time or using a stronger cleavage cocktail.
-
B. In Vitro Assays
Issue: High non-specific binding in the Y2 receptor binding assay.
-
Question: I am observing high background signal in my radioligand binding assay for the Y2 receptor, making it difficult to determine the affinity of my PYY(3-36) analog. What could be the cause?
-
Answer: High non-specific binding (NSB) can obscure the specific binding signal.
-
Insufficient Blocking: Ensure that the assay buffer contains a blocking agent like bovine serum albumin (BSA) to minimize the binding of the radioligand to the assay tubes and filters.[7]
-
Radioligand Concentration Too High: Use a radioligand concentration at or below its Kd value for the receptor to minimize NSB.
-
Inadequate Washing: Increase the number and volume of washes to effectively remove unbound radioligand after incubation.[7]
-
Issue: Inconsistent results in the plasma stability assay.
-
Question: The half-life of my PYY(3-36) analog varies significantly between replicate experiments in the plasma stability assay. What could be causing this variability?
-
Answer: Variability in plasma stability assays can be due to several factors.
-
Plasma Source and Handling: Use pooled plasma from multiple donors to average out individual differences in enzyme activity. Ensure consistent freeze-thaw cycles of the plasma, as this can affect enzyme stability.[6]
-
Incubation Conditions: Maintain a constant temperature (37°C) and gentle agitation during the incubation to ensure consistent enzymatic activity.
-
Sample Processing: The method used to stop the enzymatic reaction and precipitate proteins can impact the recovery of the peptide. Consistent and rapid quenching is crucial.[8]
-
C. In Vivo Studies
Issue: Lack of in vivo efficacy despite good in vitro potency and stability.
-
Question: My PYY(3-36) analog has high affinity for the Y2 receptor and is stable in plasma, but it does not show the expected anorectic effect in mice. What could be the reason?
-
Answer: A disconnect between in vitro and in vivo results is a common challenge in drug development.
-
Poor Pharmacokinetics: The analog may have a short half-life in vivo due to rapid clearance by the kidneys or liver, even if it is stable in plasma. Conduct a full pharmacokinetic study to determine the analog's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Low Bioavailability: If administered orally or subcutaneously, the analog may have low bioavailability, meaning that only a small fraction reaches the systemic circulation. Consider alternative routes of administration or formulation strategies to improve absorption.[9]
-
Off-Target Effects: The analog may have unforeseen interactions with other biological systems that counteract its intended effect.
-
II. FAQs
Q1: What are the primary strategies for extending the half-life of PYY(3-36)? A1: The main strategies include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance.[10]
-
Lipidation (Fatty Acid Acylation): Attaching a fatty acid allows the peptide to reversibly bind to serum albumin, which acts as a circulating reservoir, prolonging its half-life.[11]
-
Amino Acid Substitution: Replacing specific amino acids with non-natural ones can confer resistance to enzymatic degradation by proteases like dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase (NEP).
-
Conjugation to Large Molecules: Fusing the peptide to a large protein, such as an antibody or albumin, can dramatically increase its circulating half-life.
Q2: How do I choose the site of modification (PEGylation or lipidation) on the PYY(3-36) backbone? A2: The site of modification is critical as it can impact receptor binding and potency. Generally, modifications in the C-terminal region of PYY(3-36), which is crucial for Y2 receptor interaction, are more likely to reduce potency.[12] It is advisable to perform a "scan" by introducing the modification at various positions in the N-terminal or middle part of the peptide and then screening the analogs for retained biological activity.
Q3: What are the key enzymes responsible for the degradation of PYY(3-36) in vivo? A3: The primary enzymes involved in PYY(3-36) metabolism are:
-
Dipeptidyl Peptidase-IV (DPP-IV): Although PYY(3-36) is a product of DPP-IV cleavage of PYY(1-36), further N-terminal degradation can occur.
-
Neutral Endopeptidase (NEP): This enzyme can cleave the peptide at internal sites.[13]
-
Meprin β: A metalloendopeptidase that can also degrade PYY(3-36).[14]
-
Carboxypeptidases: These enzymes can lead to C-terminal truncation, for instance, from PYY(3-36) to the inactive PYY(3-34).[15][16]
Q4: What are the most common side effects observed with PYY(3-36) analogs, and how can they be mitigated through analog design? A4: The most significant side effect of PYY(3-36) is nausea and emesis. This is often associated with high peak plasma concentrations of the peptide. Designing long-acting analogs that provide a slow, sustained release and maintain steady plasma levels can help to minimize these adverse effects.
III. Quantitative Data Summary
The following tables summarize key quantitative data for native PYY(3-36) and various analogs designed to have an extended half-life.
Table 1: Half-Life of PYY(3-36) and Selected Analogs
| Compound | Modification | Species | Half-Life (t½) | Reference |
| PYY(3-36) | None | Human | ~15 minutes | [15] |
| PYY(3-36) | None | Pig | < 30 minutes | |
| Lipidated Analog | C14 diacid-γGlu at Lys30 | Minipig | 4 hours | [17] |
| Lipidated Analog | C16 diacid-γGlu at Lys30 | Minipig | 28 hours | [17] |
| Lipidated Analog | C18 diacid-γGlu at Lys30 | Minipig | 76 hours | [17] |
| Lipidated Analog | C20 diacid-γGlu at Lys30 | Minipig | 98 hours | [17] |
| PYY1875 | Fatty diacid derivatization | - | Long-acting | [18][19] |
Table 2: Y2 Receptor Affinity of PYY(3-36) and Analogs
| Compound | Modification | Assay | Y2 Receptor Affinity (EC50/IC50/Ki) | Reference |
| PYY(3-36) | None | - | High | [20] |
| PEGylated Analog | PEG at Lys4 | Binding Assay | Reduced affinity | [10] |
| Lipidated Analog | C16 monoacid at Lys22 | Binding Assay | Similar to PYY(3-36) | [21] |
| PYY1875 | Fatty diacid derivatization | - | High potency and selectivity | [18] |
IV. Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) of a PYY(3-36) Analog
This protocol provides a general procedure for the manual synthesis of a PYY(3-36) analog using Fmoc chemistry.
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DIC/HOAt) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then ready for purification by RP-HPLC.[5]
B. In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of a PYY(3-36) analog in plasma.
-
Preparation: Pre-warm human plasma to 37°C. Prepare a stock solution of the PYY(3-36) analog in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the peptide stock solution into the pre-warmed plasma to a final concentration of, for example, 1 µM. Incubate the mixture at 37°C with gentle shaking.[22]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23]
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the remaining intact peptide in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the analog in plasma.
C. In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol describes a typical PK study to evaluate the in vivo half-life of a PYY(3-36) analog in mice or rats.
-
Animal Model: Use an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer a single dose of the PYY(3-36) analog via the desired route (e.g., intravenous, subcutaneous).[24][25]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein or saphenous vein).[25]
-
Plasma Preparation: Process the blood samples immediately to obtain plasma, adding protease inhibitors to prevent ex vivo degradation.
-
Bioanalysis: Quantify the concentration of the analog in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[23]
V. Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. prisysbiotech.com [prisysbiotech.com]
- 3. lcms.cz [lcms.cz]
- 4. gubra.dk [gubra.dk]
- 5. benchchem.com [benchchem.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational Development of Stable PYY3-36 Peptide Y2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Variant screening of PYY3-36 leads to potent long-acting PYY analogs with superior Y2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. WO2020092191A1 - Protein tyrosine-tyrosine analogs and methods of using the same - Google Patents [patents.google.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding PYY(3-36)-Induced Nausea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Peptide YY (3-36) (PYY(3-36))-induced nausea.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind PYY(3-36)-induced nausea?
A1: PYY(3-36)-induced nausea is primarily mediated through the activation of the Neuropeptide Y receptor type 2 (Y2R).[1][2][3][4] These receptors are located in key areas of the brain that regulate nausea and vomiting, including the area postrema (AP) and the nucleus of the solitary tract (NTS) in the brainstem.[1][2][5][6][7] The AP is a circumventricular organ with a "leaky" blood-brain barrier, allowing it to detect circulating substances like PYY(3-36).[5][7] Activation of Y2R in these regions is thought to trigger the sensation of nausea.[2][8]
Q2: Which brain regions are critically involved in the PYY(3-36) nausea pathway?
A2: The primary brain regions implicated in PYY(3-36)-induced nausea are:
-
Area Postrema (AP): Known as the chemoreceptor trigger zone, the AP detects emetic signals in the blood.[5][7] PYY(3-36) can directly access and activate Y2 receptors in this region.[1][6]
-
Nucleus of the Solitary Tract (NTS): This region receives sensory information from the gastrointestinal tract via the vagus nerve and also integrates signals from the AP.[1][6]
-
Parabrachial Nucleus (PBN): The PBN receives aversive signals from the NTS and AP and relays them to higher brain centers involved in the conscious perception of nausea.[2]
Q3: What is the role of the vagus nerve in PYY(3-36)-induced nausea?
A3: The vagus nerve plays a significant role in mediating the effects of PYY(3-36). Y2 receptors are expressed on vagal afferent neurons, which transmit signals from the gut to the brainstem.[1][7] While some studies suggest that the anorexic effects of PYY(3-36) at physiological doses are dependent on the vagus nerve, higher, nausea-inducing doses may act directly on the brainstem, bypassing this pathway.
Q4: Is the anorectic (appetite-suppressing) effect of PYY(3-36) separable from its nausea-inducing effect?
A4: This is a key area of research and debate. While the anorectic and emetic actions of PYY(3-36) are thought to be driven by overlapping neuronal circuits, some evidence suggests they can be dissociated.[2] For instance, co-administration of a glucose-dependent insulinotropic polypeptide (GIP) receptor agonist has been shown to reduce PYY-induced nausea-like behavior in mice without affecting its appetite-suppressing effects.[2][3] This suggests that it may be possible to develop PYY-based therapies that minimize nausea while retaining their anorectic properties.
Q5: Are there species-specific differences in the emetic response to PYY(3-36)?
A5: Yes, there are species-specific differences. While PYY(3-36) is a potent emetic peptide in dogs and minks, rodents like rats and mice do not vomit.[1][6] In these species, nausea-like behavior is often assessed using surrogate markers like conditioned taste aversion (CTA).[1][5][9][10] Humans are also susceptible to PYY(3-36)-induced nausea and vomiting, particularly at higher doses.[2][8][9][11][12]
Troubleshooting Guides for Key Experiments
Conditioned Taste Aversion (CTA) Assay in Rodents
Objective: To assess the malaise- or nausea-inducing properties of PYY(3-36) by pairing a novel taste with its administration.
Common Issues and Troubleshooting:
| Issue | Possible Cause | Troubleshooting Steps |
| No aversion to the conditioned stimulus (CS) is observed. | Inadequate dose of PYY(3-36). | Increase the dose of PYY(3-36). A dose-dependent effect on CTA has been reported.[1] |
| Habituation to the novel taste. | Ensure the taste is novel to the animals before the conditioning day. | |
| Insufficient pairing of CS and PYY(3-36). | Administer PYY(3-36) immediately after the presentation of the novel taste. | |
| High variability in CTA results. | Stress or inconsistent handling of animals. | Acclimatize animals to handling and the experimental setup.[5][6] |
| Differences in individual sensitivity. | Increase the sample size to improve statistical power. | |
| Animals refuse to drink the novel-tasting solution. | Neophobia (fear of new things). | A brief period of water deprivation prior to the test can increase motivation to drink. |
c-Fos Immunohistochemistry for Neuronal Activation
Objective: To identify brain regions activated by PYY(3-36) administration by detecting the expression of the immediate early gene c-Fos.
Common Issues and Troubleshooting:
| Issue | Possible Cause | Troubleshooting Steps |
| High background staining. | Insufficient blocking or washing steps. | Increase the duration and/or stringency of blocking and washing steps. |
| Non-specific antibody binding. | Titrate the primary antibody to determine the optimal concentration. Include a negative control (no primary antibody). | |
| Weak or no c-Fos signal. | Suboptimal PYY(3-36) dose or timing. | Perform a dose-response and time-course experiment to determine the peak of c-Fos expression (typically 60-120 minutes post-injection).[13] |
| Poor tissue fixation or processing. | Ensure proper perfusion and fixation of the brain tissue. Optimize antigen retrieval methods. | |
| Difficulty in quantifying c-Fos positive cells. | Inconsistent sectioning or imaging. | Maintain consistent section thickness and use standardized imaging parameters. |
| Subjective cell counting. | Use automated cell counting software with defined parameters for size and intensity. |
Intravenous Infusion Studies in Humans
Objective: To investigate the dose-dependent effects of PYY(3-36) on nausea and appetite in human subjects.
Common Issues and Troubleshooting:
| Issue | Possible Cause | Troubleshooting Steps |
| High incidence of severe nausea and vomiting. | Infusion dose is too high. | Start with lower doses and perform a dose-escalation study to identify the maximum tolerated dose.[2][8][11][12] |
| Rapid infusion rate. | A slower, more prolonged infusion may be better tolerated. | |
| Inconsistent reporting of nausea. | Subjective nature of nausea assessment. | Use a standardized visual analog scale (VAS) for nausea and other gastrointestinal symptoms at regular intervals. |
| Placebo effect. | A double-blind, placebo-controlled design is crucial for these studies. | |
| Variability in PYY(3-36) plasma concentrations. | Issues with peptide stability or infusion pump accuracy. | Ensure the stability of the PYY(3-36) solution and calibrate the infusion pump regularly. |
Experimental Protocols
Detailed Protocol: Conditioned Taste Aversion (CTA) in Mice
-
Acclimatization: Individually house mice and acclimate them to handling and the experimental cages for at least 3 days.[5]
-
Water Deprivation Schedule: For 3-5 days, restrict water access to a single 30-minute period daily to train them to drink during a specific window.
-
Conditioning Day:
-
Present a novel-tasting solution (e.g., 0.15% saccharin (B28170) in water) for 30 minutes.
-
Immediately after the drinking session, administer PYY(3-36) (e.g., 1-10 mg/kg, intraperitoneally) or vehicle (saline).[10]
-
-
Recovery Day: Provide ad libitum access to water.
-
Two-Bottle Choice Test:
-
Present the mice with two bottles: one containing the novel-tasting solution and the other containing plain water.
-
Measure the fluid intake from each bottle over a 24-hour period.
-
-
Data Analysis: Calculate the preference ratio for the novel-tasting solution (volume of novel solution consumed / total volume consumed). A lower preference ratio in the PYY(3-36)-treated group compared to the vehicle group indicates a conditioned taste aversion.
Detailed Protocol: c-Fos Immunohistochemistry in the Mouse Brainstem
-
PYY(3-36) Administration: Administer PYY(3-36) (e.g., 100 nmol/kg, subcutaneously) or vehicle to mice.[13]
-
Perfusion: 90-120 minutes after injection, deeply anesthetize the mice and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[13][14]
-
Brain Extraction and Post-fixation: Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS until it sinks.
-
Sectioning: Section the brainstem (e.g., at 30 µm) using a cryostat or vibratome.
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer at 80°C).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
-
Imaging and Analysis: Mount the sections on slides, dehydrate, and coverslip. Image the brain regions of interest (AP, NTS, PBN) and quantify the number of c-Fos-positive cells.
Quantitative Data Summary
Table 1: Dose-Response of Intravenous PYY(3-36) Infusion on Nausea in Humans
| PYY(3-36) Infusion Rate (pmol/kg/min) | Reported Incidence of Nausea | Reference |
| 0.2 | No significant increase compared to placebo. | [4] |
| 0.4 | 25% of subjects reported nausea. | [4] |
| 0.8 | 65% of subjects reported nausea; severe in some cases. | [4][12] |
| Supraphysiological doses | High incidence of nausea and vomiting. | [2][8][11] |
Table 2: PYY(3-36) Doses for Conditioned Taste Aversion (CTA) in Rodents
| Species | PYY(3-36) Dose | Route | Effect on CTA | Reference |
| Rat | 8 and 15 pmol/kg/min | IV infusion | Induced CTA | [1] |
| Rat | 2 and 4 pmol/kg/min | IV infusion | No CTA | [1] |
| Mouse | 6 µ g/100 g BW | Intraperitoneal | Induced CTA | [10] |
Table 3: Y2 Receptor Binding Affinities (Ki) of PYY Analogs
| Peptide | Ki (nM) for human Y2R | Reference |
| PYY(1-36) | 0.04 | [15] |
| PYY(3-36) | 0.27 | [15] |
| [³H]Propionylated Human PYY | 0.16-0.18 (apparent Kd) | [16] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of PYY(3-36)-induced nausea.
Caption: Experimental workflow for Conditioned Taste Aversion (CTA).
References
- 1. Dose-dependent effects of peptide YY(3-36) on conditioned taste aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 8. Supraphysiological doses of intravenous PYY3-36 cause nausea, but no additional reduction in food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripheral administration of PYY(3-36) produces conditioned taste aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salivary Peptide Tyrosine–Tyrosine 3–36 Modulates Ingestive Behavior without Inducing Taste Aversion | Journal of Neuroscience [jneurosci.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. gubra.dk [gubra.dk]
- 14. academic.oup.com [academic.oup.com]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Enhancing PYY(3-36) Anorectic Efficacy with GIPR Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combined anorectic effects of Peptide YY(3-36) (PYY(3-36)) and Glucagon-like peptide-1 receptor (GIPR) agonists, with a focus on mitigating nausea.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PYY(3-36) induces anorexia?
A1: PYY(3-36) is a gut-derived hormone that promotes satiety and reduces food intake by activating the neuropeptide Y receptor type 2 (NPY2R).[1][2] These receptors are located in the hypothalamus and brainstem, key regions of the brain that regulate appetite.[1][2][3] Activation of NPY2R by PYY(3-36) is thought to inhibit NPY neurons and subsequently activate adjacent pro-opiomelanocortin (POMC) neurons, leading to a sensation of fullness and reduced food consumption.[4][5]
Q2: Why is nausea a common side effect of PYY(3-36) administration?
A2: The appetite-suppressing and emetic (nausea-inducing) actions of PYY are believed to be driven by overlapping neuronal circuits.[1] Supraphysiological doses of PYY(3-36) have been shown to cause nausea.[6] This is a significant barrier to the development of PYY-based obesity treatments.[1][2] The area postrema (AP), a brainstem nucleus involved in detecting aversive stimuli, is implicated in PYY-induced nausea.[1]
Q3: How do GIPR agonists work to reduce PYY(3-36)-induced nausea?
A3: GIPR agonists have been shown to attenuate nausea-like behavior induced by PYY analogs.[1][7][8] The proposed mechanism involves the co-expression of the receptors for GIP (Gipr) and PYY (Npy2r) on the same neurons in the area postrema (AP).[1][2] GIPR agonism appears to reduce PYY-mediated neuronal activity in the parabrachial nucleus (PBN), a brainstem nucleus that relays aversive and emetic signals to brain regions controlling feeding behavior.[1][8]
Q4: Does the co-administration of a GIPR agonist affect the anorectic potency of PYY(3-36)?
A4: Studies in mice have shown that the administration of a GIPR agonist reduces conditioned taste avoidance (a measure of nausea-like behavior) induced by a PYY analog without affecting the hypophagic (food intake-reducing) effect of the PYY analog.[1][2][7] In fact, chronic co-treatment with a long-acting GIPR agonist has been found to enhance the anorectic and weight-lowering efficacy of a long-acting PYY analog in obese mice.[2]
Q5: What are the key signaling pathways involved in the interaction between PYY(3-36) and GIPR agonists?
A5: The primary signaling pathway for PYY(3-36)'s anorectic effect is through the NPY2R.[3] For GIPR agonists, the GIP receptor (GIPR) is the key mediator. The interaction to reduce nausea likely occurs at the level of neuronal populations in the brainstem, specifically the area postrema and the parabrachial nucleus, where both GIPR and NPY2R are expressed.[1]
Troubleshooting Guides
Issue 1: Inconsistent anorectic effect observed with PYY(3-36) administration.
| Potential Cause | Troubleshooting Step |
| PYY(3-36) Dose | Ensure the dose of PYY(3-36) is within the effective range. Supraphysiological doses may not lead to a greater reduction in food intake and can increase nausea, potentially confounding results.[6] |
| Fasting State of Animals | The anorexigenic effect of PYY(3-36) can be influenced by the fasting state of the animals. Standardize the fasting period before PYY(3-36) administration. |
| Route of Administration | The method of administration (e.g., intraperitoneal, subcutaneous, intravenous) can affect the pharmacokinetics and efficacy of PYY(3-36). Ensure consistency in the administration route. |
| Animal Model | The response to PYY(3-36) can vary between different rodent strains and species. Confirm the responsiveness of your chosen animal model to PYY(3-36). |
Issue 2: Difficulty in assessing nausea-like behavior in animal models.
| Potential Cause | Troubleshooting Step |
| Inappropriate Assay | Conditioned Taste Avoidance (CTA) is a commonly used and validated method to measure nausea-like behavior in rodents in this context.[1][2] Pica (the consumption of non-nutritive substances) can also be an indicator.[9] Direct observation of emesis is possible in species that can vomit (e.g., ferrets, shrews).[1] |
| Assay Parameters | Optimize the parameters of your CTA protocol, including the novel taste stimulus, the timing of PYY(3-36) and GIPR agonist administration, and the duration of the taste aversion test. |
| Data Interpretation | A reduction in the consumption of the conditioned taste stimulus is indicative of nausea-like behavior. Compare the results to appropriate vehicle and positive control groups. |
Experimental Protocols
Conditioned Taste Avoidance (CTA) Protocol to Assess Nausea-Like Behavior
This protocol is a standard method to evaluate the aversive effects of a substance in rodents.
-
Acclimation: Individually house the animals and acclimate them to a restricted water access schedule (e.g., access to water for a limited time each day).
-
Conditioning Day:
-
Replace the water bottle with a bottle containing a novel, palatable solution (e.g., 0.15% saccharin).
-
After a set period of drinking, administer the test compound (e.g., PYY analog), the GIPR agonist, the combination, or a vehicle control via the desired route (e.g., intraperitoneal injection).
-
-
Two-Bottle Choice Test:
-
Two days after the conditioning day, present the animals with two bottles: one containing water and the other containing the novel palatable solution.
-
Measure the consumption from each bottle over a 24-hour period.
-
-
Data Analysis: Calculate the preference ratio for the palatable solution (volume of palatable solution consumed / total volume of fluid consumed). A lower preference ratio in the test group compared to the control group indicates conditioned taste avoidance, suggesting a nausea-like effect.
Quantitative Data Summary
Table 1: Effect of a Long-Acting PYY Analog (LAPYY) and a Long-Acting GIPR Agonist (LAGIPRA) on Body Weight and Food Intake in Obese Mice. [2]
| Treatment Group | Dose (nmol/kg) | Change in Body Weight (g) | Cumulative Food Intake (g) |
| Vehicle | - | ~ +1 | ~ 25 |
| LAPYY | 3 | ~ -1 | ~ 22 |
| LAPYY + LAGIPRA | 3 + 10 | ~ -2.5 | ~ 18 |
| LAPYY | 10 | ~ -2 | ~ 20 |
| LAPYY + LAGIPRA | 10 + 10 | ~ -3.5 | ~ 15 |
| LAPYY | 300 | ~ -4 | ~ 12 |
| LAPYY + LAGIPRA | 300 + 10 | ~ -5 | ~ 10 |
*Indicates a statistically significant difference compared to the LAPYY alone group.
Visualizations
Caption: PYY(3-36) and GIPR Agonist Signaling Pathway for Anorexia and Nausea Reduction.
Caption: Experimental Workflow for Assessing Anorexia and Nausea-like Behavior.
References
- 1. GIPR Agonism Inhibits PYY-Induced Nausea-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Supraphysiological doses of intravenous PYY3-36 cause nausea, but no additional reduction in food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Formulating Peptide YY (3-36) for Improved Stability and Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of Peptide YY (3-36) (PYY3-36). Our goal is to address common challenges encountered during experiments aimed at enhancing the stability and delivery of this promising therapeutic peptide.
Troubleshooting Guides
This section is designed to help you navigate common issues you may encounter during your PYY3-36 formulation experiments.
Issue 1: Rapid degradation of PYY3-36 in in vitro plasma stability assays.
-
Question: My PYY3-36 is degrading very quickly in my plasma stability assay. What are the likely causes and how can I troubleshoot this?
-
Answer: Rapid degradation of PYY3-36 in plasma is a common issue primarily due to enzymatic activity. Here are the key factors and troubleshooting steps:
-
Enzymatic Degradation: PYY3-36 is susceptible to cleavage by several enzymes present in plasma. The most prominent is Dipeptidyl Peptidase-IV (DPP-IV), which can cleave the N-terminus.[1] Additionally, metalloendopeptidases such as neprilysin and meprin β, as well as other proteases, can degrade the peptide.[2] There is also evidence of C-terminal degradation, leading to the inactive PYY3-34 metabolite.[2]
-
Troubleshooting Strategies:
-
Use of Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your plasma samples before adding PYY3-36. A common and effective approach is to collect blood in tubes containing EDTA and aprotinin.[3] Adding a specific DPP-IV inhibitor can also be beneficial.
-
Sample Handling: Ensure that blood samples are collected in pre-chilled tubes and centrifuged at 4°C immediately after collection. Plasma should be flash-frozen and stored at -80°C until use.[3] Minimize freeze-thaw cycles as this can affect plasma integrity and enzymatic activity.[3]
-
Optimize Incubation Conditions: While physiological temperature (37°C) is standard, for initial troubleshooting, you can perform incubations at a lower temperature to reduce enzymatic activity and establish a baseline degradation rate.
-
Analytical Method Verification: Ensure your analytical method (e.g., LC-MS/MS) is properly validated to distinguish between intact PYY3-36 and its degradation products.[3]
-
-
Issue 2: Low encapsulation efficiency of PYY3-36 in nanoparticles.
-
Question: I am having trouble achieving high encapsulation efficiency of PYY3-36 in my PLGA nanoparticle formulation. What factors could be contributing to this?
-
Answer: Low encapsulation efficiency of hydrophilic peptides like PYY3-36 in hydrophobic polymers such as PLGA is a frequent challenge. Here are some potential causes and solutions:
-
Peptide Properties: PYY3-36 is a hydrophilic peptide, which can lead to its rapid partitioning into the external aqueous phase during the nanoparticle formulation process, especially in emulsion-based methods.
-
Formulation Method: The choice of nanoparticle preparation method significantly impacts encapsulation efficiency. The double emulsion solvent evaporation technique (w/o/w) is generally preferred for hydrophilic drugs.[4]
-
Troubleshooting Strategies:
-
Optimize Formulation Parameters:
-
Polymer Concentration: Increasing the concentration of PLGA in the organic phase can create a more viscous solution, hindering the diffusion of the peptide to the external aqueous phase.
-
Phase Volumes: Adjust the volume ratio of the internal aqueous phase to the organic phase. A smaller internal aqueous phase volume can sometimes improve encapsulation.
-
Homogenization Speed: The energy input during emulsification (homogenization or sonication speed and time) can affect droplet size and, consequently, encapsulation efficiency. This requires careful optimization.
-
-
Use of Excipients: Incorporating stabilizing excipients in the internal aqueous phase can help retain the peptide within the nanoparticles.
-
Alternative Nanoparticle Systems: Consider using different types of nanoparticles that are more suitable for hydrophilic peptides, such as those based on chitosan (B1678972) or other hydrophilic polymers.
-
-
Issue 3: Inconsistent in vitro release profiles from my PYY3-36 formulation.
-
Question: I am observing significant variability in the in vitro release profiles of PYY3-36 from my sustained-release formulation. What could be causing this inconsistency?
-
Answer: Inconsistent release profiles can stem from variability in the formulation itself or the testing conditions. Here's a breakdown of potential issues and how to address them:
-
Formulation Inhomogeneity:
-
Particle Size Distribution: A broad particle size distribution in nanoparticle or microparticle formulations can lead to variable release rates. Ensure your formulation process yields a narrow and reproducible size distribution.
-
Drug Distribution: Uneven distribution of PYY3-36 within the polymer matrix can cause inconsistent release.
-
-
In Vitro Release Assay Conditions:
-
Sink Conditions: It is crucial to maintain sink conditions (the concentration of the released drug in the release medium should be well below its saturation solubility) throughout the experiment to ensure that the release is not limited by solubility.
-
Agitation: The degree of agitation can influence the diffusion of the peptide from the formulation into the release medium. Ensure consistent and controlled agitation in all experiments.
-
Sample Collection and Analysis: Inconsistent sample collection times or errors in the analytical method for quantifying the released peptide can introduce variability.
-
-
Troubleshooting Strategies:
-
Characterize Your Formulation Thoroughly: Before conducting release studies, ensure that each batch of your formulation has consistent characteristics (e.g., particle size, drug loading).
-
Standardize Your Release Protocol: Use a validated and standardized in vitro release protocol. Ensure consistent temperature, pH, buffer composition, and agitation speed.
-
Validate Your Analytical Method: The method used to measure the concentration of released PYY3-36 should be validated for accuracy, precision, and linearity.
-
-
Frequently Asked Questions (FAQs)
Stability
-
Q1: What are the primary degradation pathways for PYY3-36?
-
A1: PYY3-36 is primarily degraded by enzymatic action. The main pathways include N-terminal cleavage by Dipeptidyl Peptidase-IV (DPP-IV) and C-terminal cleavage that results in the inactive PYY3-34 metabolite.[1][2] It is also susceptible to degradation by other proteases found in plasma and tissues.[5][2]
-
-
Q2: How can I improve the in vivo stability and half-life of PYY3-36?
-
A2: Several strategies can be employed to enhance the in vivo stability of PYY3-36:
-
Chemical Modification:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from enzymatic degradation and reduce renal clearance, thereby extending its half-life. Reversible PEGylation has been shown to prolong the functional half-life of PYY3-36 by approximately eightfold.[6]
-
Lipidation: Acylation with fatty acids can promote binding to serum albumin, which acts as a circulating reservoir and protects the peptide from degradation and clearance.[7][8][9] The position and type of the fatty acid are critical for maintaining potency and achieving a long half-life.[9]
-
-
Formulation in Delivery Systems: Encapsulating PYY3-36 in nanoparticles, microparticles, or hydrogels can protect it from enzymatic degradation and provide a sustained release.[7][10]
-
-
-
Q3: What are some common issues to be aware of during the synthesis and purification of PYY3-36 analogs?
-
A3: Challenges in peptide synthesis can include incomplete coupling reactions, leading to deletion sequences, and peptide aggregation, especially with hydrophobic sequences.[11][12] During purification, poor solubility can be an issue.[11] It's also important to be aware of potential side reactions during cleavage from the resin and to ensure proper storage conditions (e.g., lyophilized at -20°C or -80°C) to prevent degradation.[12][13]
-
Delivery
-
Q4: Why is oral delivery of PYY3-36 so challenging?
-
A4: Oral delivery of peptides like PYY3-36 faces several significant barriers:
-
Harsh Gastrointestinal Environment: The acidic environment of the stomach and the presence of numerous proteolytic enzymes in the gastrointestinal tract can rapidly degrade the peptide.[14][15]
-
Low Permeability: PYY3-36 is a relatively large and hydrophilic molecule, which limits its ability to permeate the intestinal epithelium and enter the bloodstream.[14][15] The oral bioavailability of peptides is typically less than 1-2%.[16]
-
-
-
Q5: What are some promising strategies for the oral delivery of PYY3-36?
-
A5: Researchers are exploring various advanced delivery systems to overcome the challenges of oral peptide delivery:
-
Nanoparticles: Encapsulating PYY3-36 in nanoparticles made from polymers like PLGA or chitosan can protect it from degradation in the GI tract and enhance its absorption.[14][17][18] The size, surface properties, and shape of the nanoparticles are critical factors influencing their oral bioavailability.[17][18]
-
Permeation Enhancers: Co-formulating PYY3-36 with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption.
-
-
-
Q6: Are there alternative non-invasive delivery routes for PYY3-36?
-
A6: Yes, other non-invasive routes are being investigated:
-
Pulmonary Delivery: Inhalation of a dry powder formulation of PYY3-36 has been shown to be a potential route for systemic delivery.
-
Transdermal Delivery: Microneedle patches are a promising technology for delivering PYY3-36 across the skin barrier in a minimally invasive manner.
-
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Half-Life of PYY3-36 and its Analogs
| Peptide/Formulation | Species | Matrix/Route | Half-life (t½) | Reference |
| Native PYY3-36 | Human | Intravenous Infusion | ~14.9 min | [2] |
| Native PYY3-36 (corrected for C-terminal degradation) | Human | Intravenous Infusion | ~12.2 min | [5] |
| Native PYY3-36 | Pig | Intravenous Infusion | ~3.6 min | |
| Native PYY3-36 | Pig | In Vitro (Plasma) | ~6.2 hours | [19] |
| Native PYY3-36 | Pig | In Vitro (Blood) | ~3.4 hours | [19] |
| Reversibly PEGylated PYY3-36 | Mouse | In Vivo (Functional) | ~24 hours | [6] |
| Lipidated PYY3-36 (C18 diacid-γGlu at position 30) | Minipig | In Vivo | ~76 hours | [20] |
| Lipidated PYY3-36 (C20 diacid-γGlu at position 30) | Minipig | In Vivo | ~99 hours | [20] |
Table 2: In Vivo Efficacy of PYY3-36 Formulations on Food Intake
| Formulation | Animal Model | Dose and Route | Effect on Food Intake | Reference |
| Native PYY3-36 | Human | 0.8 pmol/kg/min IV | ~35% reduction | [21] |
| Native PYY3-36 | Rat | 100 µg/kg and 200 µg/kg IP | Dose-dependent decrease in high-fat food seeking | [22] |
| PYY3-36 in PLGA Nanoparticles | Not Specified | Oral | Enhanced bioavailability compared to solution | [14] |
Experimental Protocols
Protocol 1: In Vitro PYY3-36 Stability Assay in Human Plasma
This protocol provides a general method to assess the stability of PYY3-36 in human plasma.
Materials:
-
PYY3-36 stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human plasma (collected in EDTA tubes, stored at -80°C)
-
Protease inhibitor cocktail (optional, but recommended for baseline comparison)
-
Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Thaw the human plasma on ice.
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the PYY3-36 stock solution to a final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately mix the aliquot with 3 volumes of cold quenching solution to precipitate plasma proteins and stop enzymatic reactions.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact PYY3-36 using a validated LC-MS/MS method.
-
Plot the percentage of intact PYY3-36 remaining versus time and calculate the half-life (t½).
Protocol 2: In Vitro Release of PYY3-36 from PLGA Nanoparticles
This protocol describes a method for evaluating the in vitro release of PYY3-36 from PLGA nanoparticles.
Materials:
-
PYY3-36-loaded PLGA nanoparticles (lyophilized powder)
-
Release buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Centrifugal filter units (with a molecular weight cut-off that retains the nanoparticles but allows free peptide to pass through)
-
Incubator shaker at 37°C
-
Analytical method for PYY3-36 quantification (e.g., HPLC or ELISA)
Procedure:
-
Accurately weigh a specific amount of the lyophilized PYY3-36-loaded nanoparticles and suspend them in a known volume of the release buffer.
-
Place the suspension in the incubator shaker set at 37°C with constant, gentle agitation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample of the suspension.
-
Separate the released PYY3-36 from the nanoparticles. A common method is to use centrifugal filter units. Centrifuge the sample according to the filter manufacturer's instructions.
-
Collect the filtrate, which contains the released PYY3-36.
-
Quantify the concentration of PYY3-36 in the filtrate using a validated analytical method.
-
Calculate the cumulative percentage of PYY3-36 released at each time point.
-
Plot the cumulative release percentage against time to obtain the release profile.
Visualizations
Caption: PYY3-36 signaling pathway for appetite regulation.
Caption: General workflow for PYY3-36 formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo and in vitro degradation of peptide YY3-36 to inactive peptide YY3-34 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Commentary on “The road to reliable peptide assays is paved with good guidelines” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo and in vitro degradation of peptide YY3–36 to inactive peptide YY3–34 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Lipidation on the Self-Assembly of the Gut-Derived Peptide Hormone PYY3-36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novelin vitro release technique for peptide-containing biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of peptide YY3-36 on food intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peptide YY3-36 Decreases Reinstatement of High-Fat Food Seeking during Dieting in a Rat Relapse Model - PMC [pmc.ncbi.nlm.nih.gov]
Impact of animal handling and stress on PYY (3-36) study outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal studies involving Peptide YY (3-36). Particular focus is given to the critical impact of animal handling and stress on experimental outcomes.
Troubleshooting Guides
Issue 1: High Variability or Lack of Anorectic Effect of PYY (3-36)
Question: We are not observing the expected reduction in food intake after PYY (3-36) administration in our rodents. What could be the cause?
Answer:
This is a common issue, and several factors, primarily related to animal stress, can contribute to this observation. The anorectic effects of peripherally administered PYY (3-36) have been a subject of controversy, with some laboratories having difficulty reproducing the feeding inhibition.[1][2] Insufficient acclimatization to handling and injection procedures can result in stress-induced appetite reduction, which may mask any further anorexigenic effects of the peptide.[1][3][4][5]
Troubleshooting Steps:
-
Review Acclimatization Protocol: Ensure a thorough acclimatization period where animals are accustomed to the specific handling and injection procedures.[1][4] This should include mock injections with saline for several days before the actual experiment.[6]
-
Evaluate Handling Techniques: Minimize stress during handling and injection. Ensure that all procedures are performed by trained personnel.
-
Assess Environmental Stressors: Check for any environmental stressors such as noise, improper lighting cycles, or temperature fluctuations in the animal facility.
-
Confirm Peptide Integrity: Verify the source, purity, and storage conditions of your PYY (3-36) peptide.
-
Consider Fasting State: The duration of fasting before PYY (3-36) administration can influence its anorexigenic effect.[3] Ensure your fasting protocol is consistent and appropriate for your study design.
Issue 2: Inconsistent PYY (3-36) Plasma Levels in Collected Samples
Question: Our measured plasma PYY (3-36) concentrations are highly variable between animals in the same treatment group. How can we improve consistency?
Answer:
Inconsistent PYY (3-36) levels often stem from pre-analytical variables during blood collection and sample processing. PYY (3-36) is susceptible to degradation, which can significantly impact measured concentrations.
Troubleshooting Steps:
-
Standardize Blood Collection: Use a consistent and minimally stressful blood collection method.[7][8] The chosen method (e.g., tail vein, saphenous vein, cardiac puncture for terminal studies) should be performed swiftly and efficiently to minimize animal stress, which can influence hormone levels.
-
Use Appropriate Anticoagulants and Inhibitors: Collect blood in tubes containing EDTA.[9][10] Crucially, add a Dipeptidyl Peptidase IV (DPP-IV) inhibitor immediately after collection to prevent the conversion of PYY (3-36) to the inactive PYY (3-34).[11][12]
-
Optimize Sample Processing: Centrifuge blood samples promptly at a low temperature to separate plasma. Aliquot plasma into pre-chilled tubes and store them at -80°C until analysis.[13] Avoid repeated freeze-thaw cycles.[14]
-
Validate ELISA Kit Performance: Ensure the ELISA kit you are using is specific for PYY (3-36) and has been validated for your sample type.[9] Check for potential cross-reactivity with other peptides.[9][12] Run quality controls and create a new standard curve for each plate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended acclimatization protocol for rodents in PYY (3-36) studies?
A1: All animals should be handled daily for at least 7 days before the first study.[4] It is also recommended to accustom the animals to the injection procedure by administering mock intraperitoneal injections of saline for 3 days prior to the administration of PYY (3-36).[6] This helps to minimize stress-induced responses that can confound the effects on food intake.
Q2: What are the best practices for blood collection to ensure accurate PYY (3-36) measurement?
A2: To minimize variability and degradation, follow these steps:
-
Use a consistent, low-stress blood collection technique.[7]
-
Immediately add a DPP-IV inhibitor to the blood sample to prevent enzymatic degradation of PYY (3-36).
-
Process samples quickly by centrifuging at a low temperature.
-
Store plasma aliquots at -80°C and avoid multiple freeze-thaw cycles.[13][14]
Q3: Can stress from animal handling really mask the effects of PYY (3-36)?
A3: Yes, animal stress is a significant confounding factor and has been suggested as a primary reason for the failure to observe food intake inhibitory actions of PYY (3-36) in some studies.[2] Stress itself can suppress appetite, making it difficult to detect any additional anorectic effect of the peptide.[1][3]
Q4: What is the primary signaling pathway of PYY (3-36)?
A4: PYY (3-36) primarily exerts its anorectic effects by binding to the neuropeptide Y2 receptor (Y2R) in the arcuate nucleus of the hypothalamus.[15][16] This binding inhibits the orexigenic (appetite-stimulating) NPY/AgRP neurons and indirectly activates the anorexigenic (appetite-suppressing) POMC neurons.[15][16][17]
Quantitative Data Summary
Table 1: Effect of PYY (3-36) Administration on Food Intake in Rodents
| Animal Model | PYY (3-36) Dose and Administration Route | Fasting Condition | Key Findings on Food Intake | Reference |
| Male NMRI Mice | 100 µg/kg, IP | 19 hours | ~30% reduction in 3-hour food intake. | [6] |
| Male Wistar Rats | Not specified, IP | 19 hours | No effect on fasting-induced feeding. | [6] |
| Diet-Induced Obese Rats | 17 pmol·kg⁻¹·min⁻¹, IP infusion | Ad libitum | 19-42% reduction in food intake during infusion periods over 4 days. | [18] |
| C57BL/6J Mice | 2.5 µ g/day , SC injection | Overnight fast | Significant reduction in 30-minute cumulative food intake. | [19] |
| Ad Libitum-Fed Rats | 100 µg·kg⁻¹·day⁻¹, SC infusion | Ad libitum | Significant reduction in food intake for the first 2 days post-pump implantation. | [2] |
Table 2: Circulating PYY Levels Following Exogenous Administration
| Animal Model | PYY (3-36) Infusion Dose | Resulting Total Plasma PYY Levels | Reference |
| Rhesus Macaques | 0.8 pmol·kg⁻¹·min⁻¹ | ~450 pg/ml | [20] |
| Rhesus Macaques | 0.8 pmol·kg⁻¹·min⁻¹ (twice daily) | ~500-800 pg/ml | [20] |
| Rhesus Macaques | 1.6 pmol·kg⁻¹·min⁻¹ (twice daily) | ~1000-2000 pg/ml | [20] |
Experimental Protocols
Protocol 1: Acute PYY (3-36) Administration in Mice
This protocol is adapted from studies demonstrating an anorectic effect of PYY (3-36) in mice.[6]
-
Animals: Male NMRI mice, singly housed for at least 7 days before the experiment.
-
Acclimatization:
-
Handle animals daily for 7 days.
-
Administer intraperitoneal (IP) injections of saline (0.2 ml) at 09:00 for 3 consecutive days before the study.
-
-
Experimental Procedure:
-
Randomize animals into treatment groups based on body weight.
-
Remove food at 15:00 for a 19-hour fast (water available ad libitum).
-
At 09:00 the next day, administer PYY (3-36) or vehicle via IP injection.
-
Immediately return a pre-weighed amount of food to the cages.
-
Measure food intake at 1, 2, and 3 hours post-injection.
-
Protocol 2: Blood Collection for PYY (3-36) Measurement in Rodents
This protocol incorporates best practices to ensure sample integrity.[7][9][13]
-
Preparation:
-
Label collection tubes (containing EDTA) and place them on ice.
-
Prepare a solution of DPP-IV inhibitor according to the manufacturer's instructions.
-
-
Blood Collection:
-
Gently restrain the animal.
-
Collect blood from the lateral saphenous vein using a lancet or needle.
-
Dispense the collected blood into the prepared EDTA tube.
-
Immediately add the DPP-IV inhibitor to the blood sample.
-
Gently invert the tube several times to mix.
-
-
Sample Processing:
-
Keep the blood sample on ice.
-
Within 30 minutes of collection, centrifuge the sample at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant.
-
Aliquot the plasma into cryovials.
-
Store the plasma samples at -80°C until analysis.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Leptin extends the anorectic effects of chronic PYY(3-36) administration in ad libitum-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. idexxbioanalytics.com [idexxbioanalytics.com]
- 8. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gubra.dk [gubra.dk]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Peptide YY in Type 2 Diabetes: A Complementary Gut Hormone with Therapeutic Potential Beyond GLP-1 | MDPI [mdpi.com]
- 16. Peptide YY3-36 Inhibits Both Anorexigenic Proopiomelanocortin and Orexigenic Neuropeptide Y Neurons: Implications for Hypothalamic Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Effects of different intermittent peptide YY (3-36) dosing strategies on food intake, body weight, and adiposity in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. diabetesjournals.org [diabetesjournals.org]
Validation & Comparative
A Comparative Analysis of Peptide YY (3-36) and GLP-1 Receptor Agonists for Weight Management
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic necessitates the exploration of novel therapeutic strategies. Among the most promising are gut hormone-based therapies that target the intricate signaling pathways regulating appetite and energy homeostasis. This guide provides a comparative analysis of two key players in this field: Peptide YY (3-36) (PYY) and Glucagon-like peptide-1 (GLP-1) receptor agonists. We delve into their mechanisms of action, comparative efficacy in preclinical and clinical settings, and the methodologies of key experiments, offering a comprehensive resource for researchers and drug development professionals.
Signaling Pathways and Mechanisms of Action
Both PYY and GLP-1 are anorexigenic gut hormones released from intestinal L-cells postprandially.[1][2] However, they exert their effects through distinct signaling pathways.
Peptide YY (3-36) Signaling: PYY is secreted as PYY (1-36) and is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4) to its major active form, PYY (3-36).[3] PYY (3-36) primarily signals through the Neuropeptide Y receptor Y2 (Y2R), which is highly expressed in the arcuate nucleus (ARC) of the hypothalamus.[4][5] Activation of Y2R inhibits orexigenic neurons expressing Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), leading to a reduction in food intake.[5][6]
GLP-1 Receptor Agonist Signaling: GLP-1 receptor agonists mimic the action of endogenous GLP-1.[7] They bind to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor widely distributed in the brain, pancreas, and gastrointestinal tract.[7][8] In the brain, GLP-1R activation in areas like the hypothalamus and brainstem suppresses appetite.[8][9] Peripherally, GLP-1RAs enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and delay gastric emptying, all of which contribute to improved glycemic control and a feeling of satiety.[8][10]
Caption: PYY (3-36) signaling pathway for appetite suppression.
Caption: GLP-1 receptor agonist signaling pathway for weight loss.
Comparative Efficacy in Weight Loss
Both PYY and GLP-1 receptor agonists have demonstrated efficacy in promoting weight loss; however, their profiles and potential for combination therapy are of significant interest.
Preclinical Studies
Preclinical studies in rodent models of obesity have consistently shown that both PYY (3-36) and GLP-1 receptor agonists reduce food intake and body weight.[11] Notably, combination therapy often results in additive or synergistic effects.
| Study | Model | PYY Analog | GLP-1 RA | Key Findings |
| Rats (Diet-Induced Obesity) [3][12] | Diet-induced obese rats | Non-selective PYY analog | Semaglutide (B3030467) | Combination therapy led to a maximum body weight loss of 14.0% vs 9.9% with semaglutide alone.[12][13] |
| Mice (Diet-Induced Obesity) [14] | Diet-induced obese mice | Fc-PYY (3-36) | Fc-GLP-1 | Co-administration resulted in profound weight loss and restored glucose homeostasis.[14] |
| Rats (Diet-Induced Obesity) [15][16] | Diet-induced obese rats | PYY1875 (long-acting) | Semaglutide | PYY1875 induced additional body weight loss in semaglutide-treated rats.[15][16] |
Clinical Studies
Human studies have also explored the effects of PYY and GLP-1 receptor agonists on appetite and weight loss, primarily focusing on combination therapies.
| Study | Population | PYY Analog | GLP-1 RA | Key Findings |
| Overweight/Obese Humans [1] | 12 overweight or obese volunteers | PYY (3-36) | Oxyntomodulin (a GLP-1R agonist) | Combined infusion reduced energy intake by 42.7% compared to saline, significantly more than either hormone alone.[1] |
| Overweight Men [17] | Overweight men | PYY (3-36) | GLP-1 | The combination of GLP-1 and PYY (3-36) reduced energy intake by 30.4%, demonstrating a synergistic effect.[17] |
| Phase 2 Clinical Trial [18] | Individuals with obesity | PYY1875 (long-acting) | Semaglutide | Adding PYY1875 to semaglutide resulted in only a modest additional weight change (−5.3% with PYY1875 vs. −3.1% with placebo).[18] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Preclinical Study: Combination of a Non-selective PYY Analog and Semaglutide in Diet-Induced Obese Rats[3][12]
-
Animal Model: High-fat diet (HFD)-induced obese rats.
-
Treatment Groups:
-
Non-selective PYY analog + semaglutide
-
Non-selective and NPY-Y2 receptor selective PYY analog + semaglutide
-
GLP-1 receptor antagonist + NPY-Y2 receptor antagonist
-
Semaglutide alone
-
Control
-
-
Administration: Daily measurements of food intake, high-fat diet preference, and body weight.
-
Outcome Measures: Percentage of body weight loss, food intake, and preference for high-fat diet.
Caption: Workflow for a preclinical obesity study.
Clinical Study: Combined Infusion of PYY (3-36) and a GLP-1 Receptor Agonist in Overweight and Obese Humans[1]
-
Study Design: Randomized, double-blinded, placebo-controlled crossover study.
-
Participants: 12 overweight or obese human volunteers.
-
Interventions: Intravenous infusions of:
-
PYY (3-36)
-
Oxyntomodulin (a GLP-1 receptor agonist)
-
Combined PYY (3-36) and oxyntomodulin
-
Saline (placebo)
-
-
Primary Outcome: Energy intake from an ad libitum test meal.
Caption: Workflow for a crossover clinical trial on appetite.
Conclusion
Both Peptide YY (3-36) and GLP-1 receptor agonists are potent regulators of appetite and body weight. While GLP-1 receptor agonists have established themselves as highly effective monotherapies for obesity, the synergistic potential of combining them with PYY analogues is a compelling area of research.[9][12] Preclinical data strongly support the additive or synergistic effects of this combination.[12][14][15] However, clinical translation has been met with challenges, as evidenced by the modest efficacy and tolerability issues observed with a long-acting PYY analogue in a recent phase 2 trial.[18]
Future research should focus on optimizing the dosing and formulation of PYY analogues for combination therapy to maximize efficacy while minimizing adverse effects. Further elucidation of the downstream signaling pathways and potential for biased agonism at the Y2 receptor could also unveil new therapeutic avenues. For drug development professionals, the exploration of dual or multi-agonist molecules that target both GLP-1 and Y2 receptors represents a promising frontier in the development of next-generation anti-obesity medications.[6]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of GLP-1 Receptor Agonist-Induced Weight Loss: A Review of Central and Peripheral Pathways in Appetite and Energy Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Weight Reduction with GLP-1 Agonists and Paths for Discontinuation While Maintaining Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agewellatl.net [agewellatl.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide-YY3-36/glucagon-like peptide-1 combination treatment of obese diabetic mice improves insulin sensitivity associated with recovered pancreatic β-cell function and synergistic activation of discrete hypothalamic and brainstem neuronal circuitries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Original Article [sciencehub.novonordisk.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. docwirenews.com [docwirenews.com]
Co-administration of PYY (3-36) and Semaglutide: A Comparative Guide on Synergistic and Additive Effects
The landscape of obesity treatment is rapidly evolving, with a significant focus on therapies that mimic or modulate endogenous gut hormones. Glucagon-like peptide-1 (GLP-1) receptor agonists, such as semaglutide (B3030467), have demonstrated remarkable efficacy in weight management.[1] Researchers are now exploring combination therapies to achieve even greater weight loss and enhanced cardiometabolic benefits.[1] One promising candidate for co-administration is Peptide YY (PYY), a gut hormone co-secreted with GLP-1 from intestinal L-cells in response to nutrient intake, which plays a key role in appetite regulation.[1][2]
This guide provides a comparative analysis of the synergistic and additive effects of co-administering PYY (3-36), the active form of PYY, and semaglutide.[3] It synthesizes findings from key preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and study designs.
Data Presentation: Preclinical and Clinical Findings
The combination of PYY analogues and semaglutide has been evaluated in both diet-induced obese (DIO) animal models and human clinical trials. Preclinical results have generally shown promising additive or synergistic effects on weight loss and food intake.[4][5] However, translation to human clinical trials has revealed challenges with tolerability and the magnitude of the additional weight loss benefit.[5][6]
Preclinical Studies in Rodent Models
Studies in diet-induced obese rats have consistently demonstrated that the combination of a PYY analogue and a GLP-1 receptor agonist is more effective at reducing body weight and food intake than either agent alone.[4][7]
Table 1: Effects of PYY Analogues and Semaglutide in Diet-Induced Obese Rats
| Treatment Group | Maximum Body Weight Loss (%) | Cumulative Food Intake (g, Day 1-26) | Reference(s) |
|---|---|---|---|
| Vehicle Control | Baseline | 600 (±70) | [2] |
| Semaglutide alone (30 nmol/kg) | ~18% | 389 (±53) | [2] |
| PYY1875 alone (30 nmol/kg) | ~2% | 645 (±67) | [2] |
| PYY1875 + Semaglutide | ~34% | 215 (±44) | [2] |
| Semaglutide alone | 9.9 (±1.5)% | Not Reported | [8] |
| Non-selective PYY analogue + Semaglutide | 14.0 (±4.9)% | Not Reported | [8] |
| Non-selective + Y2-R selective PYY analogue + Semaglutide | 20.5 (±2.4)% | Reduced in first 16 days | [4][8] |
Data are presented as mean ± standard deviation or mean as reported in the studies.
Clinical Studies in Humans with Overweight or Obesity
Clinical trials have investigated a long-acting PYY analogue, PYY1875, as an add-on therapy for individuals already treated with semaglutide.[1][6] While a Phase 1 study showed the combination was generally well-tolerated, a Phase 2 study revealed that the additional weight loss was modest and not clinically meaningful, with significant gastrointestinal side effects.[6][9]
Table 2: Phase 2 Clinical Trial of PYY1875 as Add-on to Semaglutide
| Treatment Group (16 weeks) | Additional Body Weight Change from Baseline (%) | Key Adverse Events | Reference(s) |
|---|---|---|---|
| Placebo + Semaglutide 2.4 mg | -3.1% | Tolerated | [1] |
| PYY1875 1.0 mg + Semaglutide 2.4 mg | -5.3% | Common GI events (nausea, vomiting, diarrhea) | [1][6] |
| PYY1875 2.0 mg (escalation) + Semaglutide 2.4 mg | Not Tolerated | High dropout rate due to GI events | [1][6] |
Participants had already achieved ~14% weight loss during a 32-week semaglutide run-in period before randomization.[1]
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation. Below are summaries of the experimental designs for the key preclinical and clinical studies.
Preclinical Protocol: Diet-Induced Obese (DIO) Rat Study
This protocol describes a typical study evaluating the combinatorial effects of PYY and GLP-1 analogues in a rodent model of obesity.
-
Animal Model : Male rats with diet-induced obesity are used.[6]
-
Acclimatization : Animals are housed under standard conditions and acclimatized before the study begins.
-
Treatment Groups : Rats are randomized into several groups, including:
-
Vehicle control
-
Semaglutide alone
-
PYY analogue (e.g., PYY1875) alone
-
Combination of Semaglutide and PYY analogue[9]
-
-
Drug Administration : Treatments are administered subcutaneously (s.c.) daily for a specified period (e.g., 26 days).[9]
-
Measurements :
-
Body Weight : Measured daily.[9]
-
Food Intake : Measured daily.[6]
-
Metabolic Parameters : At the end of the study, blood samples may be collected to analyze glucose, insulin (B600854), lipids, and other relevant markers.[4]
-
-
Statistical Analysis : Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects between treatment groups.
Clinical Protocol: Phase 2 Randomized Controlled Trial
This protocol outlines the design of a clinical study assessing a PYY analogue as an add-on therapy to semaglutide.[1]
-
Study Population : Male and female participants with obesity (e.g., BMI 30-45 kg/m ²).[1]
-
Study Design : A randomized, double-blind, placebo-controlled trial.[6]
-
Run-in Period : All participants first undergo an open-label run-in period with semaglutide (e.g., 32 weeks of 2.4 mg once-weekly) to achieve significant weight loss.[1]
-
Randomization : Participants are then randomized to receive either the PYY analogue (e.g., PYY1875 at different doses) or a placebo, in addition to continuing their semaglutide treatment.[1]
-
Treatment Period : The double-blind treatment phase lasts for a specified duration (e.g., 16 weeks).[1]
-
Primary Endpoint : The primary outcome is the percentage change in body weight from the point of randomization.[1]
-
Secondary Endpoints : Other measurements include changes in waist circumference, HbA1c, and cholesterol, as well as safety and tolerability assessments.[1]
-
Safety Monitoring : Adverse events, particularly gastrointestinal side effects like nausea, vomiting, and diarrhea, are closely monitored and recorded throughout the study.[6]
Visualizations: Pathways and Processes
Signaling Pathways of PYY and GLP-1 in Appetite Regulation
PYY (3-36) and GLP-1 (via semaglutide) act on distinct receptors in the central nervous system to synergistically suppress appetite. PYY (3-36) primarily binds to the Neuropeptide Y receptor Y2 (Y2R), while semaglutide activates the GLP-1 receptor (GLP-1R).[2][3] Both pathways ultimately lead to a reduction in hunger signals and an increase in satiety.
References
- 1. Adding PYY1875 to Semaglutide Yields Limited Weight Loss Gains in Obesity Study | Docwire News [docwirenews.com]
- 2. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ec.bioscientifica.com [ec.bioscientifica.com]
- 5. Original Article [sciencehub.novonordisk.com]
- 6. Long-acting PYY3 -36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide-YY3-36/glucagon-like peptide-1 combination treatment of obese diabetic mice improves insulin sensitivity associated with recovered pancreatic β-cell function and synergistic activation of discrete hypothalamic and brainstem neuronal circuitries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLP-1 and PYY for the treatment of obesity: a pilot study on the use of agonists and antagonists in diet-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of PYY (3-36) and PYY (1-36) on Gastric Emptying and Food Intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological effects of two endogenous forms of Peptide YY (PYY), PYY (3-36) and PYY (1-36), on gastric emptying and food intake. The information presented is supported by experimental data to facilitate informed research and development in metabolic disease and obesity.
Introduction
Peptide YY (PYY) is a 36-amino acid peptide hormone released from L-cells of the gastrointestinal tract in response to feeding. It plays a crucial role in regulating appetite and energy homeostasis. PYY exists in two main circulating forms: PYY (1-36) and PYY (3-36). The latter is formed by the cleavage of the first two amino acids of PYY (1-36) by the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][2] This structural difference leads to distinct receptor affinities and, consequently, divergent physiological effects, particularly on gastric motility and food consumption.
Comparative Effects on Gastric Emptying and Food Intake
Experimental evidence consistently demonstrates that while both isoforms can influence gastric emptying, their effects on food intake are markedly different. PYY (3-36) is predominantly associated with anorectic effects, leading to a reduction in food intake, whereas PYY (1-36) can have orexigenic effects, particularly when administered centrally.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on the effects of PYY (3-36) and PYY (1-36) on gastric emptying and food intake.
| Parameter Measured | Species/Model | PYY (3-36) Administration & Effect | PYY (1-36) Administration & Effect | Key Findings & Citations |
| Gastric Emptying | Healthy Adult Humans | Intravenous infusion (0.8 pmol/kg/min): Prolonged half-emptying time to 87.0 ± 11.5 min (vs. 63.1 ± 5.2 min for saline). Increased gastric retention at 120 min to 15.8 ± 4.4% (vs. 2.5 ± 1.4% for saline). | Intravenous infusion (0.8 pmol/kg/min): Increased gastric retention at 120 min to 10.7 ± 4.4%. | Both isoforms inhibit gastric emptying, with PYY (3-36) being more potent.[3] |
| Gastric Emptying | Rats | Intravenous infusion: Dose-dependent decrease in gastric emptying with an estimated ED50 of 37 pmol/kg/min. At 50 pmol/kg/min, gastric emptying was decreased by 41%. | Intravenous infusion: Dose-dependent decrease in gastric emptying with an estimated ED50 of 470 pmol/kg/min. At 50 pmol/kg/min, gastric emptying was decreased by 24%. | PYY (3-36) is more potent than PYY (1-36) in inhibiting gastric emptying in rats.[4] |
| Food Intake | Humans | Intravenous infusion (at postprandial concentrations): Significantly decreased appetite and reduced food intake by 33% over 24 hours. | Not typically associated with reduced food intake when administered peripherally. | PYY (3-36) acts as a physiological regulator of food intake.[1][5] |
| Food Intake | Rodents | Intraperitoneal injection: Dose-dependent reduction in food intake. | Central administration (intracerebroventricular): Can stimulate food intake. | Peripheral PYY (3-36) is anorectic, while central PYY (1-36) can be orexigenic.[6] |
| Food Intake | Rhesus Macaques | Intramuscular injection (1 and 3 nmol/kg): Significant reductions in 6-hour food intake. Increased latency to the first meal and reduced average meal size. | Not reported in this study. | PYY (3-36) acutely reduces food intake in nonhuman primates.[7] |
Signaling Pathways and Mechanisms of Action
The differential effects of PYY (3-36) and PYY (1-36) are rooted in their distinct receptor binding profiles. PYY (1-36) binds to Y1, Y2, and Y5 receptors, while PYY (3-36) is a selective agonist for the Y2 receptor.[1][8][9]
PYY (3-36) Signaling Pathway
The anorectic effects of PYY (3-36) are primarily mediated through the Y2 receptors in the arcuate nucleus (ARC) of the hypothalamus. Binding of PYY (3-36) to presynaptic Y2 receptors on Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons inhibits the release of these orexigenic peptides. This, in turn, disinhibits adjacent pro-opiomelanocortin (POMC) neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH) and subsequent activation of melanocortin 4 receptors (MC4R), resulting in decreased appetite.[5][10] The effect of PYY (3-36) on gastric emptying is thought to be mediated via vagal afferent pathways.[11]
PYY (3-36) Signaling Pathway for Appetite Regulation.
PYY (1-36) Signaling Pathway
PYY (1-36) can also bind to Y2 receptors and exert similar inhibitory effects on gastric emptying as PYY (3-36). However, its binding to Y1 and Y5 receptors, particularly in the central nervous system, can lead to orexigenic effects, counteracting the anorectic signals.[8] This dual action makes the overall effect of PYY (1-36) on food intake more complex.
PYY (1-36) Receptor Binding and Physiological Effects.
Experimental Protocols
The following sections detail standardized methodologies for comparing the effects of PYY (3-36) and PYY (1-36) on gastric emptying and food intake in a rodent model.
Measurement of Food Intake
This protocol describes a method for assessing the acute effects of peripherally administered PYY isoforms on food consumption.
-
Animal Acclimation: Male Wistar rats are individually housed and acclimated to a 12:12 hour light-dark cycle with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Fasting: Animals are fasted for 18-24 hours before the experiment to ensure a robust feeding response, with continued access to water.
-
Test Substance Administration: Rats are randomly assigned to receive an intraperitoneal (IP) injection of either vehicle (saline), PYY (3-36) (e.g., 10, 30, 100 nmol/kg), or PYY (1-36) (e.g., 10, 30, 100 nmol/kg).
-
Food Presentation: Immediately after injection, a pre-weighed amount of standard chow is presented to each animal.
-
Data Collection: Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection. Spillage is carefully collected and accounted for.[12]
Measurement of Gastric Emptying (Phenol Red Method)
This is a terminal procedure to quantify gastric emptying of a liquid meal.
-
Animal Preparation: Following a similar acclimation and fasting protocol as for food intake studies, rats are administered either vehicle, PYY (3-36), or PYY (1-36) via IP injection.
-
Test Meal Gavage: A set time after the peptide injection (e.g., 15 minutes), a non-nutrient liquid meal containing a non-absorbable marker, phenol (B47542) red (e.g., 1.5 ml of 0.05% phenol red in 1.5% methylcellulose), is administered by oral gavage.
-
Stomach Collection: After a defined period (e.g., 20 minutes) post-gavage, the animal is euthanized, and the stomach is surgically exposed and clamped at the pylorus and cardia.
-
Sample Processing: The stomach is removed, and its contents are emptied into a known volume of 0.1 N NaOH to recover the phenol red. The stomach is rinsed with the same solution to ensure complete recovery. The solution is then brought to a final volume.
-
Quantification: The solution is centrifuged, and the absorbance of the supernatant is read on a spectrophotometer at 560 nm. The amount of phenol red remaining in the stomach is calculated by comparing the absorbance to a standard curve. Gastric emptying is expressed as the percentage of the meal that has left the stomach.
Experimental Workflow Diagram
Workflow for Comparing PYY Isoforms.
Conclusion
The available evidence strongly indicates that PYY (3-36) and PYY (1-36) have distinct physiological roles in the regulation of gastric emptying and food intake. PYY (3-36), through its selective action on Y2 receptors, potently inhibits both gastric emptying and food intake, positioning it as a key anorectic hormone. In contrast, PYY (1-36) has a more complex profile due to its broader receptor affinity. While it can inhibit gastric emptying, its effects on food intake are not consistently anorectic and can be orexigenic under certain conditions. These differences are critical for researchers and drug development professionals to consider when targeting the PYY system for therapeutic interventions in obesity and metabolic disorders. A thorough understanding of the distinct actions of each isoform is paramount for the design of effective and specific therapeutic agents.
References
- 1. The gut hormone peptide YY regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Differential effect of PYY1-36 and PYY3-36 on gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide YY(3-36) inhibits gastric emptying and produces acute reductions in food intake in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide YY - Wikipedia [en.wikipedia.org]
- 10. Peptide YY in Type 2 Diabetes: A Complementary Gut Hormone with Therapeutic Potential Beyond GLP-1 | MDPI [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Food intake behavior protocol [protocols.io]
A Head-to-Head Comparison of Long-Acting Peptide YY (3-36) Analogs for Obesity Research
For Researchers, Scientists, and Drug Development Professionals
Peptide YY (3-36) (PYY), a gut hormone released postprandially, has emerged as a promising target for the development of anti-obesity therapeutics due to its role in promoting satiety and reducing food intake. Native PYY (3-36) has a short half-life, limiting its therapeutic potential. To overcome this, various long-acting analogs have been developed. This guide provides a head-to-head comparison of different strategies employed to extend the action of PYY (3-36), focusing on key preclinical performance indicators.
Comparative Analysis of Long-Acting PYY (3-36) Analogs
The development of long-acting PYY (3-36) analogs has centered on several key strategies: acylation with fatty acids, PEGylation, and conjugation to larger molecules like antibodies. These modifications aim to improve pharmacokinetic profiles while retaining high affinity and selectivity for the Neuropeptide Y2 receptor (Y2R), the primary mediator of PYY's anorectic effects.[1][2] Below is a summary of publicly available data for prominent long-acting PYY (3-36) analogs.
| Analog | Modification Strategy | Y2R Binding Affinity (Ki, nM) | Y2R Selectivity | Pharmacokinetic Profile (Half-life) | In Vivo Efficacy (Preclinical) | Key Findings & Tolerability |
| PYY1875 | Fatty Acid Acylation | Data not available in direct comparison | High Y2R selectivity intended[2] | Supports once-weekly dosing[3] | Induced additional body weight loss and reduced food intake in obese rats when combined with semaglutide (B3030467).[3][4][5][6] | Showed modest efficacy in clinical trials as an add-on to semaglutide but was not well tolerated due to gastrointestinal side effects.[3][4][6] |
| NNC0165-1273 | Amino Acid Substitution & C-terminal Modification | 2 nM (human Y2R)[7] | >5000-fold vs Y1R, 1250-fold vs Y4R, 650-fold vs Y5R[7][8] | In vitro half-life of 570 min (vs 200 min for PYY3-36)[8] | Dose-dependently decreased body weight and fat mass in obese mice; reduced nighttime feeding.[7][9][10] | Demonstrated potent anorectic effects and improved satiety signals in mice without observed nausea.[9][10] |
| PEGylated PYY (3-36) ("Peptide 2") | PEGylation | Data not available in direct comparison | Selective NPY2 peptide agonist | Extended duration of action; significant food intake reduction at 48-72h post-dose in mice.[11] | Superior and longer-lasting reduction in food intake compared to native PYY (3-36) in lean mice and rats; dose-dependent body weight reduction in DIO mice.[11] | PEGylation enhances in vivo activity and duration of action.[11] A reversibly PEGylated version showed a functional half-life of ~24h in mice.[12] |
| Antibody-Conjugated PYY (3-36) | Monoclonal Antibody Conjugation | High NPY2R selectivity | High NPY2R selectivity | Unprecedented in vivo stability and gradual infusion-like exposure.[13] | Profound reduction of food intake in obese rhesus macaques for 23 days without emesis. Further reduction in food intake when co-administered with liraglutide.[13] | Well-tolerated in obese rhesus macaques with minimal emetic events, even in combination with a GLP-1 agonist.[13] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies involved in the evaluation of these analogs, the following diagrams illustrate the key signaling pathway and experimental workflows.
Figure 1: PYY (3-36) Signaling Pathway.
Figure 2: Preclinical Evaluation Workflow.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the characterization of long-acting PYY (3-36) analogs. These protocols are generalized and may require optimization for specific analogs and laboratory conditions.
Y2 Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of long-acting PYY (3-36) analogs for the Y2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human Y2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-PYY (3-36).
-
Non-labeled competitor: Native PYY (3-36) and test analogs.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
Procedure:
-
Thaw the Y2R-expressing cell membranes on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled PYY (3-36) (for non-specific binding) or various concentrations of the test analog.
-
50 µL of radioligand ([¹²⁵I]-PYY (3-36)) at a final concentration close to its Kd (e.g., 25-50 pM).
-
100 µL of the membrane suspension.
-
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for each analog by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro cAMP Functional Assay (for Gi-coupled Receptors)
Objective: To determine the potency (EC₅₀) of long-acting PYY (3-36) analogs in activating the Y2 receptor and inhibiting cAMP production.
Materials:
-
A cell line stably expressing the human Y2 receptor (e.g., CHO-K1).
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
3-isobutyl-1-methylxanthine (IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well plates.
Procedure:
-
Seed the Y2R-expressing cells into 96- or 384-well plates and culture overnight.
-
On the day of the assay, aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM).
-
Pre-incubate the cells for 15-30 minutes at 37°C.
-
Add increasing concentrations of the PYY (3-36) analog to the wells.
-
Simultaneously or shortly after, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate adenylate cyclase and raise intracellular cAMP levels.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of long-acting PYY (3-36) analogs.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).
-
Test analog dissolved in a suitable vehicle (e.g., sterile saline).
-
Dosing syringes and needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system for peptide quantification.
Procedure:
-
Acclimatize the animals for at least one week before the study.
-
Administer a single dose of the long-acting PYY (3-36) analog to the animals via a relevant route (e.g., subcutaneous or intravenous injection).
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose) from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the analog in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
In Vivo Food Intake and Body Weight Study in a Diet-Induced Obesity (DIO) Rodent Model
Objective: To evaluate the in vivo efficacy of long-acting PYY (3-36) analogs on food intake and body weight.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Metabolic cages for individual housing and automated food intake monitoring.
-
Test analog dissolved in a suitable vehicle.
-
Dosing syringes and needles.
Procedure:
-
Induce obesity in the rodents by feeding a high-fat diet.
-
Acclimatize the DIO animals to individual housing in metabolic cages.
-
Randomize the animals into treatment groups (vehicle control and different doses of the test analog).
-
Administer the test analog or vehicle at a specific time each day (e.g., before the dark cycle begins).
-
Monitor and record food intake continuously using the metabolic cage system.
-
Measure body weight daily at the same time.
-
Continue the treatment for a predetermined period (e.g., 7-28 days).
-
Analyze the data to determine the effect of the analog on cumulative food intake, daily food intake patterns, and body weight change compared to the vehicle control group.
References
- 1. The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variant screening of PYY3-36 leads to potent long-acting PYY analogs with superior Y2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adding PYY1875 to Semaglutide Yields Limited Weight Loss Gains in Obesity Study | Docwire News [docwirenews.com]
- 4. Long-acting PYY3 -36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Peptide YY Molecule Attenuates the Activity of NPY/AgRP Neurons and Reduces Food Intake in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.bioscientifica.com [ec.bioscientifica.com]
- 9. Modified Peptide YY Molecule Attenuates the Activity of NPY/AgRP Neurons and Reduces Food Intake in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Reversible PEGylation of peptide YY3-36 prolongs its inhibition of food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Long-Acting PYY3–36 Analog Mediates Robust Anorectic Efficacy with Minimal Emesis in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
The Vagus Nerve: A Critical Mediator of Peptide YY (3-36)'s Satiety Signals
A Comparative Guide for Researchers and Drug Development Professionals
Peptide YY (3-36) (PYY3-36), a gut hormone released postprandially, has garnered significant attention for its potent appetite-reducing effects, positioning it as a promising therapeutic target for obesity. Understanding the precise mechanisms through which PYY3-36 exerts its influence is paramount for the development of effective and safe pharmacotherapies. A key player in this signaling cascade is the vagus nerve, the primary neural conduit between the gastrointestinal tract and the brain. This guide provides a comprehensive comparison of the vagal-dependent and independent effects of PYY3-36, supported by experimental data and detailed methodologies.
Vagal Mediation of PYY3-36's Anorectic Effects: A Dose-Dependent Relationship
Emerging evidence strongly indicates that the vagus nerve is essential for the physiological, but not necessarily the pharmacological, anorectic effects of PYY3-36.[1][2][3][4] This distinction is crucial for translating preclinical findings into clinical applications. Low, physiologically relevant doses of PYY3-36 appear to rely on intact vagal signaling to reduce food intake, while higher, pharmacological doses may bypass this pathway and act directly on the brain.[1][2][5]
Comparative Data on Food Intake
| Experimental Model | Treatment | Route of Administration | Key Finding | Reference |
| Rats | PYY3-36 | Intraperitoneal (IP) | Abdominal vagotomy abolished the anorectic effect of PYY3-36.[6][7] | [6][7] |
| Mice (Nav1.8/Y2R KO - germline knockdown of Y2R in sensory neurons) | Low-dose PYY3-36 | IP | Suppressed food intake in control mice, but not in KO mice. | [1][2] |
| Mice (Nav1.8/Y2R KO) | High-dose PYY3-36 | IP | Suppressed food intake in both control and KO mice. | [1][2] |
| Mice (NG Y2R KD - adult vagus-specific Y2R knockdown) | Low-dose PYY3-36 | IP | Tended to reduce food intake in control animals, but this effect was attenuated in KD mice. | [5] |
| Mice (NG Y2R KD) | High-dose PYY3-36 | IP | Produced a similar reduction in food intake in both control and KD mice. | [5] |
| Rodents | PYY3-36 | Peripheral | Effects on food intake and activation of hypothalamic arcuate feeding neurons are abolished by bilateral sub-diaphragmatic total truncal vagotomy. | [8] |
Signaling Pathways: Vagal vs. Direct Central Action
The differential effects of physiological and pharmacological doses of PYY3-36 can be explained by two distinct signaling pathways.
Physiological Pathway: Vagal Afferent Activation
In response to food intake, enteroendocrine L-cells in the gut release PYY3-36. This peptide then binds to Neuropeptide Y receptor type 2 (Y2R) expressed on the terminals of vagal afferent neurons.[1][6][7][9] This binding stimulates the firing of the vagus nerve, which transmits satiety signals to the nucleus of the solitary tract (NTS) in the brainstem. From the NTS, these signals are relayed to higher brain centers, including the hypothalamus, to modulate food intake.[6][7]
Figure 1: Physiological signaling pathway of PYY3-36 via the vagus nerve.
Pharmacological Pathway: Direct Central Action
At higher, pharmacological concentrations, PYY3-36 is thought to cross the blood-brain barrier and directly act on Y2R in the hypothalamus, particularly in the arcuate nucleus (ARC).[10] This direct central action can induce anorexia independently of vagal signaling. However, it is important to note that this pathway may also be associated with a higher incidence of side effects such as nausea.[1][11][12]
Figure 2: Pharmacological signaling pathway of PYY3-36 bypassing the vagus nerve.
Role in Gastric Emptying
The vagus nerve also plays a crucial role in mediating the effects of PYY3-36 on gastric emptying. PYY3-36 is known to delay gastric emptying, which contributes to its satiating effect.[10][11] Studies have shown that loss of vagal Y2R signaling leads to accelerated gastric emptying.[1][2][4]
Comparative Data on Gastric Emptying
| Experimental Model | Key Finding | Reference |
| Mice (NG Y2R KD) | Showed significantly quicker gastric emptying compared to control animals, as measured by an acetaminophen (B1664979) absorption test.[10] | [10] |
| Healthy human adults | Intravenous infusion of PYY3-36 significantly prolonged the half-emptying time of a radiolabelled omelette.[11] | [11] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Surgical Vagotomy in Rodents
Objective: To surgically ablate the vagus nerve to investigate its role in mediating the effects of PYY3-36.
Procedure (Truncal Vagotomy):
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the liver to visualize the esophagus at the gastroesophageal junction.
-
Identify the anterior and posterior vagal trunks running alongside the esophagus.
-
Carefully dissect and ligate a segment of each vagal trunk with surgical silk.
-
Excise the ligated segments of the vagal trunks.
-
Suture the abdominal muscle and skin layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Note: A sham surgery group, where the vagal trunks are visualized but not transected, should be included as a control.
Figure 3: Experimental workflow for surgical vagotomy in rodents.
Vagus-Specific Y2R Knockdown
Objective: To specifically delete the Y2R in the vagal afferent neurons of adult mice to distinguish the role of vagal Y2R from other Y2R populations.
Procedure:
-
Anesthetize Y2RloxP/loxP mice.
-
Make a ventral midline incision in the neck to expose the carotid sheath.
-
Carefully dissect the nodose ganglia of the vagus nerve.
-
Inject an adeno-associated virus (AAV) encoding Cre recombinase (AAV-Cre) bilaterally into the nodose ganglia.
-
Suture the incision and provide post-operative care.
-
Allow several weeks for viral expression and gene recombination to occur before behavioral or physiological testing.
-
Control animals should be injected with a control AAV (e.g., AAV-GFP).
Measurement of Gastric Emptying (Acetaminophen Absorption Test)
Objective: To assess the rate of gastric emptying as an indirect measure of gastric motility.
Procedure:
-
Fast animals overnight.
-
Administer a non-absorbable, non-metabolizable meal (e.g., methylcellulose) containing a known concentration of acetaminophen via oral gavage.
-
Collect blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after gavage.
-
Measure the plasma concentration of acetaminophen at each time point using a suitable assay (e.g., colorimetric assay or HPLC).
-
The rate of appearance of acetaminophen in the plasma reflects the rate of gastric emptying.
Conclusion and Future Directions
The evidence strongly supports a critical role for the vagus nerve in mediating the physiological satiety signals of PYY3-36. This vagal pathway is essential for the anorectic effects of endogenous PYY3-36 and exogenously administered low doses of the peptide. In contrast, high pharmacological doses of PYY3-36 can likely bypass this pathway and act directly on the brain, a mechanism that may be associated with a greater incidence of adverse effects.
For drug development professionals, these findings have significant implications. Targeting the vagal PYY3-36 signaling pathway may offer a more physiological approach to appetite suppression with a potentially better side-effect profile. Future research should focus on developing PYY3-36 analogues or delivery systems that specifically engage the vagal afferent pathway. Furthermore, a deeper understanding of the downstream central circuits activated by vagal PYY3-36 signaling will be crucial for a complete picture of its mechanism of action and for the identification of novel therapeutic targets within this system.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The vagus nerve mediates the physiological but not pharmacological effects of PYY3-36 on food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vagus nerve mediates the physiological but not pharmacological effects of PYY3-36 on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of the vagal nerve in peripheral PYY3-36-induced feeding reduction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The inhibitory effects of peripheral administration of peptide YY(3-36) and glucagon-like peptide-1 on food intake are attenuated by ablation of the vagal-brainstem-hypothalamic pathway [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Differential effect of PYY1-36 and PYY3-36 on gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of peptide YY3-36 on food intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Diverse Metabolic Effects of PYY(3-36) Across Rodent Strains: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of therapeutic candidates across different preclinical models is paramount. This guide provides a comparative analysis of the metabolic effects of Peptide YY(3-36) (PYY(3-36)), a key gut hormone involved in appetite and glucose homeostasis, across various rodent strains. The data presented herein, supported by detailed experimental protocols and pathway visualizations, aims to facilitate informed model selection and experimental design in the pursuit of novel metabolic disease therapies.
Peptide YY(3-36) is a 36-amino acid peptide released from intestinal L-cells postprandially. It is known to reduce food intake and body weight, and improve insulin (B600854) sensitivity, primarily through its action on the Y2 receptor in the hypothalamus. However, the magnitude and even the direction of these effects can vary significantly depending on the rodent strain, experimental conditions, and administration paradigm. This guide synthesizes data from multiple studies to present a clear, comparative overview.
Comparative Efficacy of PYY(3-36) on Food Intake and Body Weight
The anorectic and weight-reducing effects of PYY(3-36) are consistently observed, though the potency varies among different rodent strains. Chronic administration has been shown to lead to sustained reductions in body weight and adiposity.
| Rodent Strain | Administration Route & Dose | Key Findings on Food Intake | Key Findings on Body Weight |
| NMRI Mice | Intraperitoneal (IP) | ~30% reduction in 3-hour food intake.[1] | Not consistently reported. |
| C57BL/6J Mice (Diet-Induced Obese) | Subcutaneous (SC) via osmotic minipumps (100, 300, 1000 µg/kg/day) | Highest dose (1000 µg/kg/day) significantly reduced food intake over the first 3 days.[2] | Dose-dependent reduction in body weight gain. At day 28, the 1000 µg/kg/day group weighed ~10% less than vehicle-treated mice.[2] |
| Wistar Rats | Intraperitoneal (IP) | No significant effect on fasting-induced feeding.[1] Some studies report a transient decrease at specific time points and doses, while others show no effect or even an increase.[3][4] | Chronic administration showed no significant effect on body weight gain in some studies.[3] |
| Sprague-Dawley Rats (Diet-Induced Obese) | Subcutaneous (SC) via osmotic minipumps (25, 250, 1000 µg/kg/day) | Dramatic suppression of food intake on days 1-3, gradually returning to baseline by day 7.[1] | Rapid drop in body weight over days 1-4.[1] |
| Zucker Rats (fa/fa) | Subcutaneous (SC) infusion (100 µg/kg/day for 8 weeks) | Reduced cumulative food intake. | Reduced weight gain compared to saline-infused controls.[5] |
Impact of PYY(3-36) on Glucose Metabolism
PYY(3-36) has demonstrated beneficial effects on glucose homeostasis, including improved insulin sensitivity and glycemic control, particularly in models of obesity and diabetes.
| Rodent Strain | Administration Route & Dose | Key Findings on Glucose Metabolism | | :--- | :--- | :--- | :--- | | C57BL/6J Mice (Diet-Induced Obese) | Intravenous (IV) infusion during hyperinsulinemic-euglycemic clamp | Reinforces insulin action on glucose disposal.[6] | | Sprague-Dawley Rats (Diet-Induced Obese & Glucose Intolerant) | Subcutaneous (SC) via osmotic minipumps (250 and 1000 µg/kg/day for 28 days) | Improved glycemic control.[2] | | Zucker Rats (Diabetic Fatty) | Subcutaneous (SC) infusion (4 weeks) | Reduced HbA1c and fructosamine.[5] | | Goto-Kakizaki (GK) Rats | Intravenous (IV) infusion | PYY(3-36) infusion led to increased GLP-1 and GIP plasma levels.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Acute Food Intake Measurement
-
Animal Acclimation: Rodents are individually housed and acclimated to handling and injection procedures for at least one week. This often includes daily mock injections of saline.[1]
-
Fasting: Animals are typically fasted for a period of 18-24 hours with free access to water before the experiment.[1][2]
-
PYY(3-36) Administration: PYY(3-36) or vehicle (saline) is administered via the desired route (e.g., intraperitoneally).
-
Food Presentation and Measurement: A pre-weighed amount of food is provided immediately after injection. Food intake is then measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.[2]
Chronic PYY(3-36) Administration via Osmotic Minipumps
-
Animal Preparation: Rodents are anesthetized, and a small subcutaneous pocket is created, typically in the dorsal region.
-
Minipump Implantation: An osmotic minipump filled with PYY(3-36) solution or vehicle is surgically implanted into the subcutaneous space.
-
Post-operative Care: Animals are monitored for recovery, and body weight and food intake are measured daily.
-
Data Collection: Body weight, food intake, and other metabolic parameters are assessed at regular intervals throughout the study period (e.g., 28 days).[2]
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Rodents are fasted overnight (typically 12-16 hours) with free access to water.[7]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.[7]
-
Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[7]
-
Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
-
Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) several days before the clamp study to allow for recovery.
-
Fasting: Animals are fasted overnight prior to the experiment.
-
Infusions: A continuous infusion of insulin is initiated. Simultaneously, a variable infusion of glucose is started and adjusted to maintain blood glucose at a constant, euglycemic level.
-
Blood Sampling: Blood samples are taken at regular intervals to monitor blood glucose and adjust the glucose infusion rate accordingly.
-
Analysis: The glucose infusion rate during the steady-state period of the clamp is used as a measure of insulin sensitivity.[4]
Visualizing the Mechanisms of PYY(3-36) Action
To better understand the biological processes underlying the observed effects of PYY(3-36), the following diagrams illustrate its signaling pathway and a typical experimental workflow.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Peptide-YY3-36/glucagon-like peptide-1 combination treatment of obese diabetic mice improves insulin sensitivity associated with recovered pancreatic β-cell function and synergistic activation of discrete hypothalamic and brainstem neuronal circuitries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Validating the specificity of PYY (3-36) binding to the Y2 receptor over other Y receptors
Peptide YY (3-36) (PYY (3-36)), a truncated form of Peptide YY, is a crucial hormone in regulating appetite and energy homeostasis. Its therapeutic potential, particularly in the context of obesity and related metabolic disorders, is contingent on its selective interaction with its primary target, the Neuropeptide Y receptor type 2 (Y2 receptor). This guide provides a comparative analysis of PYY (3-36) binding to various Y receptor subtypes, supported by quantitative data and detailed experimental methodologies, to validate its specificity for the Y2 receptor.
Comparative Binding Affinity of PYY (3-36)
The specificity of a ligand for its receptor is quantitatively expressed by its binding affinity, commonly measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. PYY (3-36) exhibits a significantly higher affinity for the Y2 receptor compared to other Y receptor subtypes, such as Y1, Y4, and Y5.[1][2]
The full-length peptide, PYY (1-36), binds with high affinity to Y1, Y2, Y4, and Y5 receptors.[1][2] However, after cleavage by the enzyme dipeptidyl peptidase-IV (DPP-IV), the resulting PYY (3-36) becomes a specific Y2 receptor agonist.[2] This selectivity is critical for its function in reducing food intake without causing the off-target effects associated with the activation of other Y receptors.[2]
The following table summarizes the binding affinities of PYY (3-36) for different human Y receptor subtypes as determined in various studies.
| Receptor Subtype | Ligand | Binding Affinity (Ki or IC50 in nM) | Reference |
| Y1 Receptor | PYY (3-36) | 1050 | [3][4] |
| PYY (3-36) | 74 | [5] | |
| Y2 Receptor | PYY (3-36) | 0.11 | [3][4] |
| PYY (3-36) | 0.36 | [5] | |
| Y4 Receptor | PYY (3-36) | ~75 | [6] |
| Y5 Receptor | BODIPY®FL-PYY(3–36) | 30 | [7] |
Note: Ki and IC50 values are measures of binding affinity; lower values indicate stronger binding. The data clearly demonstrates a sub-nanomolar affinity of PYY (3-36) for the Y2 receptor, while its affinity for other Y receptors is significantly lower, highlighting its specificity. The selectivity ratio of PYY (3-36) for the Y2 receptor over the Y1 receptor is approximately 9,500-fold, based on the provided binding affinities.[3]
Signaling Pathway and Receptor Interaction
The high specificity of PYY (3-36) for the Y2 receptor is attributed to its distinct three-dimensional structure.[4] The N-terminal truncation alters the peptide's conformation, which is crucial for its differential interaction with the binding pockets of the various Y receptor subtypes.[3][4] Activation of the presynaptic Y2 receptors, which are G-protein coupled receptors, leads to the inhibition of neurotransmitter release, a key mechanism in its appetite-suppressing effects.[2][8]
Experimental Protocols for Validating Binding Specificity
The determination of binding affinity and specificity of PYY (3-36) is typically achieved through competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of unlabeled PYY (3-36) for Y1, Y2, Y4, and Y5 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Lines: HEK293 or CHO cells transiently or stably transfected to express a single human Y receptor subtype (Y1, Y2, Y4, or Y5).[3][4]
-
Radioligand: A high-affinity radiolabeled ligand, such as 125I-PYY or 125I-NPY.[3][7]
-
Competitor Ligand: Unlabeled PYY (3-36) of high purity (≥95%).
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1.0 mM MgCl2, and 0.2% Bacitracin, pH 7.4.[9]
-
Instrumentation: Gamma counter for measuring radioactivity.
Procedure:
-
Cell Membrane Preparation:
-
Culture the transfected cells to a high density.
-
Harvest the cells and centrifuge to form a pellet.
-
Resuspend the pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at low speed, discard the supernatant, and repeat the homogenization and centrifugation steps multiple times.
-
Resuspend the final pellet in fresh binding buffer and store at -80°C until use.[9]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled PYY (3-36) to the wells.
-
To determine non-specific binding, add a high concentration of an unlabeled standard ligand to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for a defined period (e.g., 3 hours) at room temperature to reach equilibrium.[9]
-
-
Separation and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of PYY (3-36).
-
Determine the IC50 value, which is the concentration of PYY (3-36) that displaces 50% of the specifically bound radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Conclusion
The extensive experimental data robustly validates the high specificity of PYY (3-36) for the Y2 receptor. Its binding affinity for the Y2 receptor is in the sub-nanomolar range, which is orders of magnitude higher than its affinity for Y1, Y4, and Y5 receptors. This remarkable selectivity is a cornerstone of its physiological role in satiety and makes PYY (3-36) and its analogues promising candidates for the development of targeted therapies against obesity and related metabolic diseases. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon these findings in the field of drug discovery and development.
References
- 1. Role of peptide YY(3–36) in the satiety produced by gastric delivery of macronutrients in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide YY(1-36) and peptide YY(3-36): Part I. Distribution, release and actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Primary structures of PYY, [Pro(34)]PYY, and PYY-(3-36) confer different conformations and receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. BODIPY®-conjugated neuropeptide Y ligands: new fluorescent tools to tag Y1, Y2, Y4 and Y5 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uu.diva-portal.org [uu.diva-portal.org]
Central vs. Peripheral Administration of Peptide YY (3-36): A Comparative Guide on Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of central versus peripheral administration of Peptide YY (3-36) (PYY3-36) on appetite. The information presented is based on experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers and professionals in the fields of neuroscience, endocrinology, and drug development.
At a Glance: Central vs. Peripheral PYY (3-36) Administration
| Feature | Central Administration (Intracerebroventricular) | Peripheral Administration (Intraperitoneal/Intravenous) |
| Primary Site of Action | Direct action on hypothalamic nuclei (e.g., Arcuate Nucleus) | Primarily acts on peripheral sites (e.g., vagal afferents) with subsequent signaling to the brain. Can also cross the blood-brain barrier at higher doses. |
| Potency | High potency; lower doses required to elicit an anorectic effect. | Lower potency compared to central administration; higher doses are generally required. |
| Mechanism of Action | Directly modulates neuronal activity in key appetite-regulating centers. | Involves both vagal-dependent and vagal-independent pathways to the brainstem and hypothalamus. |
| Reported Effects | Potent, dose-dependent reduction in food intake. | Dose-dependent reduction in food intake and body weight. |
| Potential for Side Effects | Invasive procedure with risks of infection and surgical complications. Potential for off-target effects within the CNS. | Less invasive. Potential for nausea and conditioned taste aversion at higher doses. |
Quantitative Data on Food Intake Reduction
The following tables summarize the dose-dependent effects of PYY3-36 on food intake from various studies, categorized by the route of administration.
Table 1: Central Administration (Intracerebroventricular) of PYY3-36 and its Effect on Food Intake
| Animal Model | Dose | Percent Reduction in Food Intake | Duration of Effect |
| Female Cynomolgus Monkeys | Not specified | Significant reduction in 2-hour food intake | 2 hours |
| Rats | 100 pmol | Significant reduction in 2-hour food intake | 2 hours |
| Rats | 300 pmol | Significant reduction in 2-hour food intake | 2 hours |
| Rats | 1 nmol | Significant reduction in 2-hour food intake | 2 hours |
Table 2: Peripheral Administration (Intraperitoneal/Intravenous) of PYY3-36 and its Effect on Food Intake
| Animal Model | Route | Dose | Percent Reduction in Food Intake | Duration of Effect |
| Mice | IP | 30 µg/kg | ~25% | 2 hours |
| Mice | IP | 100 µg/kg | ~40% | 4 hours |
| Rats | IV | 10 pmol/kg/min | ~25% | 4 hours |
| Rats | IV | 30 pmol/kg/min | ~50% | 4 hours |
| Humans | IV | 0.8 pmol/kg/min | ~36% (in a buffet meal) | 24 hours |
Experimental Protocols
Detailed methodologies for central and peripheral administration of PYY3-36 are crucial for reproducible research.
Peripheral Administration Protocol (Intraperitoneal Injection in Mice)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, individually housed with ad libitum access to standard chow and water, maintained on a 12:12 hour light-dark cycle.
-
Acclimatization: Mice are handled daily for at least one week prior to the experiment to minimize stress-induced anorexia.
-
PYY3-36 Preparation: Lyophilized PYY3-36 is reconstituted in sterile saline to the desired concentrations (e.g., 30 µg/ml, 100 µg/ml).
-
Fasting: Mice are fasted for 16 hours overnight prior to injection.
-
Administration: At the onset of the light phase, mice receive an intraperitoneal (IP) injection of either saline (vehicle control) or PYY3-36 at a volume of 10 ml/kg body weight.
-
Food Intake Measurement: Pre-weighed chow is returned to the cages immediately after injection. Food intake is measured by weighing the remaining chow at specific time points (e.g., 1, 2, 4, and 24 hours post-injection).
Central Administration Protocol (Intracerebroventricular Cannulation and Injection in Rats)
-
Animal Model: Male Sprague-Dawley rats, weighing 250-300g, individually housed under standard laboratory conditions.
-
Surgical Procedure (Stereotaxic Surgery):
-
Rats are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
The head is shaved and secured in a stereotaxic frame.
-
A midline incision is made on the scalp to expose the skull.
-
A small hole is drilled in the skull at the coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface).
-
A guide cannula is implanted into the lateral ventricle and secured to the skull with dental cement and surgical screws. A dummy cannula is inserted to maintain patency.
-
Rats are allowed to recover for at least one week post-surgery.
-
-
PYY3-36 Preparation: PYY3-36 is dissolved in artificial cerebrospinal fluid (aCSF) to the desired concentrations (e.g., 100 pmol/µl, 300 pmol/µl, 1 nmol/µl).
-
Administration:
-
The dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted into the guide cannula.
-
A small volume (e.g., 1-2 µl) of either aCSF (vehicle) or PYY3-36 solution is infused into the lateral ventricle over a period of 1-2 minutes.
-
-
Food Intake Measurement: Food and water are returned to the cages, and food intake is measured at regular intervals.
Signaling Pathways and Experimental Workflows
PYY3-36 Signaling Pathway in Appetite Regulation
Peripheral PYY3-36 is thought to influence appetite through two primary pathways: a vagal-dependent pathway and a direct central action.
Caption: PYY3-36 signaling pathway in appetite regulation.
Experimental Workflow for Comparing Central and Peripheral PYY3-36 Administration
This workflow outlines the key steps in a comparative study.
Caption: Experimental workflow for comparing PYY3-36 administration routes.
Concluding Remarks
Both central and peripheral administration of PYY3-36 effectively reduce food intake, highlighting its potential as a therapeutic target for obesity. Central administration demonstrates higher potency, directly engaging hypothalamic appetite circuits at lower doses. Peripheral administration offers a less invasive approach, with its effects mediated by a combination of vagal signaling and direct central actions. The choice of administration route in a research or therapeutic context will depend on the specific experimental question or clinical goal, balancing the need for targeted central action against the practicality and safety of peripheral delivery. Further research is warranted to fully elucidate the comparative long-term efficacy and safety profiles of both administration routes.
Unveiling the Role of Y2 Receptor in PYY(3-36)-Induced Satiety: A Comparative Guide to the Antagonist BIIE0246
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways that govern appetite is paramount in the quest for novel obesity therapeutics. Peptide YY(3-36) (PYY(3-36)), a gut hormone released postprandially, has emerged as a key player in inducing satiety. Its effects are primarily mediated through the neuropeptide Y receptor subtype 2 (Y2 receptor). This guide provides a comprehensive comparison of the widely used Y2 receptor antagonist, BIIE0246, and other alternatives, supported by experimental data and detailed protocols to facilitate further research in this critical area.
The PYY(3-36) Satiety Signaling Pathway and the Action of BIIE0246
PYY(3-36) is released from intestinal L-cells into the bloodstream after a meal in proportion to the caloric intake.[1][2] It then travels to the brain and acts on the arcuate nucleus (ARC) of the hypothalamus, a critical region for appetite regulation.[1][3] Within the ARC, PYY(3-36) binds to presynaptic Y2 receptors on Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons.[1][4] This binding inhibits the release of the orexigenic (appetite-stimulating) peptides NPY and AgRP.[3] The reduced signaling of these orexigenic neurons, coupled with the potential for PYY(3-36) to activate anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons, leads to a feeling of satiety and a reduction in food intake.[2][3]
The non-peptide antagonist BIIE0246 is a potent and highly selective tool for probing the function of the Y2 receptor in this pathway.[5][6] By blocking the Y2 receptor, BIIE0246 prevents PYY(3-36) from binding and exerting its inhibitory effects, thereby attenuating or completely reversing the satiety signal.[1][7]
Comparative Efficacy of Y2 Receptor Antagonists in Blocking PYY(3-36)-Induced Satiety
Experimental studies in rodent models have consistently demonstrated the ability of BIIE0246 to attenuate the anorexigenic effects of PYY(3-36). The following table summarizes key quantitative data from representative studies.
| Antagonist | Animal Model | PYY(3-36) Dose & Route | Antagonist Dose & Route | % Reversal of PYY(3-36) Effect on Food Intake | Reference |
| BIIE0246 | Rat | 7.5 nmol/kg, IP | 1 nmol, intra-ARC | Attenuated reduction in feeding (p < 0.05) | [1] |
| BIIE0246 | Rat | IV infusion | IV infusion | Reversed anorexic response | [8][9] |
| BIIE0246 | Mouse | Not specified | 11 µmol/kg, SC | Abrogated anorexigenic effects | [10] |
| BIIE0246 | Mouse | Not specified | Not specified | Completely blocked anorexigenic effects (p < 0.001) | [7][11] |
| JNJ-31020028 | Rat | IV infusion | IV infusion | Blocked PYY(3-36)-induced increase in intragastric pressure | [12] |
IP: Intraperitoneal; IV: Intravenous; SC: Subcutaneous; intra-ARC: Intra-arcuate nucleus.
These data highlight the effectiveness of BIIE0246, administered both centrally and peripherally, in blocking the satiety-inducing effects of PYY(3-36). JNJ-31020028 represents another selective Y2 receptor antagonist that has shown efficacy in blocking PYY(3-36)'s effects on gastric tone, an action that may contribute to satiety.[12]
Experimental Protocols for Investigating Y2 Receptor Antagonism
The following provides a generalized experimental workflow for assessing the effect of a Y2 receptor antagonist on PYY(3-36)-induced satiety in a rodent model.
Detailed Methodologies
Animal Models: Studies commonly utilize male Wistar or Sprague-Dawley rats, or C57BL/6 mice.[1][10][13] Animals are typically housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water, unless otherwise specified.
Drug Administration:
-
PYY(3-36): Often administered peripherally via intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection at doses ranging from 7.5 nmol/kg to higher concentrations depending on the study design.[1][10]
-
BIIE0246: Can be administered peripherally (IP, IV, SC) or centrally. For central administration, cannulae are stereotaxically implanted into the desired brain region, such as the arcuate nucleus.[1][14] Peripheral doses can be around 1.3 mg/kg/day or 11 µmol/kg, while central administration involves much smaller doses (e.g., 1 nmol).[1][13][15]
Food Intake Measurement: Following a fasting period (e.g., 18-24 hours) to ensure motivation to eat, animals are administered the antagonist or vehicle, followed by PYY(3-36) or vehicle.[16] A pre-weighed amount of food is then provided, and the cumulative food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
Alternative Approaches and Future Directions
While BIIE0246 remains a gold standard for in vitro and in vivo studies of the Y2 receptor, other pharmacological tools and approaches are available:[14]
-
Other Small Molecule Antagonists: JNJ-31020028 is another selective non-peptide Y2 receptor antagonist that has been used to probe the physiological roles of this receptor.[12]
-
Peptide-Based Antagonists: Though less common for in vivo satiety studies due to potential pharmacokinetic limitations, peptide-based antagonists have been developed and are useful for in vitro characterization of the Y2 receptor.
-
Genetic Models: Y2 receptor knockout mice provide a valuable tool for studying the long-term consequences of absent Y2 receptor signaling on energy homeostasis.[17]
-
Vagal Deafferentation: Recent studies have explored the role of vagal Y2 receptors in mediating PYY(3-36)'s effects, suggesting that the vagus nerve may contribute to its physiological actions.[17]
Future research will likely focus on developing Y2 receptor antagonists with improved pharmacokinetic profiles for potential therapeutic applications, as well as further elucidating the downstream signaling pathways activated by PYY(3-36) and the precise roles of central versus peripheral Y2 receptors in the regulation of appetite. The continued use of selective antagonists like BIIE0246 will be instrumental in these endeavors.
References
- 1. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 6. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Role of peptide YY(3–36) in the satiety produced by gastric delivery of macronutrients in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of peptide YY(3-36) in the satiety produced by gastric delivery of macronutrients in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pardon Our Interruption [opnme.com]
- 15. A novel long-acting selective neuropeptide Y2 receptor polyethylene glycol-conjugated peptide agonist reduces food intake and body weight and improves glucose metabolism in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salivary PYY: A Putative Bypass to Satiety | PLOS One [journals.plos.org]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
Peptide YY (3-36): A Comparative Analysis in Lean and Obese Individuals
A comprehensive guide for researchers and drug development professionals on the differential effects and characteristics of Peptide YY (3-36) in lean versus obese subjects, supported by experimental data and detailed methodologies.
Peptide YY (3-36) (PYY (3-36)), a gut hormone released from intestinal L-cells postprandially, plays a significant role in appetite regulation. Its effects on satiety and food intake have made it a focal point in obesity research. This guide provides a comparative analysis of PYY (3-36) in lean and obese individuals, summarizing key findings from various studies, detailing experimental protocols, and visualizing relevant pathways.
Endogenous PYY (3-36) Levels: Lean vs. Obese
Studies have investigated the baseline and post-meal concentrations of PYY (3-36) in both lean and obese subjects, revealing some key differences.
| Parameter | Lean Subjects | Obese Subjects | Key Findings | Citations |
| Fasting PYY Levels | Higher | Significantly lower in some studies | Several studies report that obese individuals have lower fasting PYY levels compared to their lean counterparts.[1][2][3] This has led to the hypothesis that a PYY deficiency could contribute to the pathogenesis of obesity.[1][2] However, other studies have found no significant difference in fasting PYY3–36 levels between lean and obese subjects.[4][5] | |
| Postprandial PYY Response | Robust increase after a meal | Diminished or blunted response in some studies | Following a meal, the rise in PYY levels is often less pronounced in obese individuals compared to lean subjects, even when they consume more calories.[1] | |
| Correlation with BMI | Negative correlation | Negative correlation | Fasting PYY levels have been shown to be negatively correlated with Body Mass Index (BMI).[1][2] |
Anorectic Effects of Exogenous PYY (3-36) Infusion
To understand its therapeutic potential, researchers have studied the effects of administering PYY (3-36) to both lean and obese individuals.
| Parameter | Lean Subjects | Obese Subjects | Key Findings | Citations |
| Reduction in Food Intake | ~31-36% reduction in caloric intake | ~19-30% reduction in caloric intake | Intravenous infusion of PYY (3-36) has been shown to significantly reduce food intake in both lean and obese subjects.[1][2][[“]][7] Notably, obese individuals do not appear to be resistant to the appetite-suppressing effects of PYY (3-36).[1][2] The percentage reduction in caloric intake during a subsequent meal is comparable between the two groups.[1][7] | |
| Effect on Appetite | Significant decrease in hunger | Significant decrease in hunger | PYY (3-36) infusion leads to a reduction in subjective feelings of hunger, as assessed by visual analog scales.[1] | |
| Duration of Effect | Reduction in 24-hour caloric intake | Reduction in 24-hour caloric intake | The anorectic effect of a single PYY (3-36) infusion can extend over a 24-hour period, leading to a decrease in total daily caloric consumption in both groups.[1][7] |
Experimental Protocols
The following sections detail the methodologies commonly employed in comparative studies of PYY (3-36).
Subject Selection and Study Design
-
Participants: Studies typically recruit healthy lean (BMI < 25 kg/m ²) and obese (BMI > 30 kg/m ²) subjects. Participants undergo a health screening to exclude any underlying medical conditions that could affect the study outcomes.
-
Study Design: A common design is a double-blind, placebo-controlled, crossover study.[1][2] This means that each participant receives both the PYY (3-36) infusion and a placebo (e.g., saline) infusion on separate occasions, and neither the participants nor the researchers know which treatment is being administered.
PYY (3-36) Infusion Protocol
-
Administration: PYY (3-36) is typically administered as an intravenous (IV) infusion.[7][8] The infusion is often given over a period of 90 minutes.[7]
-
Dosage: The dosage is calculated to mimic physiological postprandial PYY (3-36) levels. A common infusion rate is 0.8 pmol/kg/min.[7][9]
Appetite Assessment
-
Visual Analog Scales (VAS): Subjective appetite sensations are quantified using visual analog scales (VAS).[10][11][12][13] These are typically 100-mm lines anchored with opposing statements at each end (e.g., "I am not hungry at all" to "I have never been more hungry").[10] Participants mark the line to indicate their current feeling.
-
Parameters Measured: Common VAS questions assess hunger, fullness, desire to eat, and prospective food consumption.[10][11]
Food Intake Measurement
-
Ad Libitum Meal: Following the infusion, participants are typically offered an ad libitum buffet-style meal and instructed to eat until they feel comfortably full.[1][7] The total caloric intake and macronutrient composition of the consumed food are then calculated.
Hormone Level Measurement
-
Blood Sampling: Blood samples are collected at regular intervals before, during, and after the infusion to measure plasma concentrations of PYY (3-36) and other relevant hormones like ghrelin.[1]
-
Assay Methods: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are common methods used to quantify hormone levels in plasma samples.[14][15][16] For PYY analysis, it is crucial to use assays that specifically measure the PYY (3-36) form.
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved, the following diagrams illustrate the PYY (3-36) signaling pathway and a typical experimental workflow.
Caption: PYY (3-36) signaling pathway in appetite regulation.
Caption: A typical experimental workflow for a PYY (3-36) infusion study.
Caption: Logical relationship of PYY (3-36) in appetite regulation.
References
- 1. imperialendo.co.uk [imperialendo.co.uk]
- 2. Inhibition of food intake in obese subjects by peptide YY3-36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. consensus.app [consensus.app]
- 7. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Novel Methodological Considerations Regarding the Use of Visual Analog Scale (VAS) Appetite Questionnaires in Tightly Controlled Feeding Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hunger and Satiety Visual Analog Scales | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]
- 12. cambridge.org [cambridge.org]
- 13. mdpi.com [mdpi.com]
- 14. PYY3–36 and Oxyntomodulin Can Be Additive in Their Effect on Food Intake in Overweight and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phoenixpeptide.com [phoenixpeptide.com]
- 16. s3.amazonaws.com [s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
